2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOXOWBZXLPNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Abstract: This guide provides a comprehensive and technically detailed protocol for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a pivotal photocatalyst and synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the foundational chemical principles, a granular step-by-step experimental procedure, and robust methods for purification and characterization, all substantiated by established scientific literature.
Introduction and Significance
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable organic salt renowned for its role as a versatile photocatalyst in modern organic synthesis.[1] The electron-deficient pyrylium core renders it a potent electron acceptor, a property leveraged in a myriad of chemical transformations, most notably in photoredox catalysis where it can initiate reactions upon irradiation with visible light.[1] The strategic placement of para-tolyl groups at the 2, 4, and 6 positions enhances the compound's stability and solubility in common organic solvents, presenting a more manageable alternative to the parent triphenylpyrylium cation. This guide furnishes a dependable and reproducible protocol for its synthesis, enabling researchers to readily access this invaluable chemical tool.
Reaction Mechanism and Stoichiometry
The synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is achieved through an acid-catalyzed condensation reaction. This involves the reaction of two equivalents of a methyl ketone with one equivalent of an aldehyde. Specifically, this protocol utilizes two equivalents of 4'-methylacetophenone and one equivalent of p-tolualdehyde. Tetrafluoroboric acid (HBF₄) is employed as a bifunctional reagent, acting as both the catalyst for the condensation and the source of the tetrafluoroborate counterion.[1]
The reaction pathway initiates with an aldol condensation, which is followed by a series of cyclization and dehydration steps, ultimately leading to the formation of the aromatic pyrylium ring system.
Overall Reaction:
2 (4'-Methylacetophenone) + 1 (p-Tolualdehyde) + HBF₄ → 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate + 2 H₂O
A simplified mechanistic workflow is depicted below:
Caption: High-level overview of pyrylium salt synthesis.
Experimental Protocol
This protocol is structured as a self-validating system, incorporating clear checkpoints and anticipated observations to ensure procedural integrity.
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 2.68 g (20 mmol) | ≥98% |
| p-Tolualdehyde | C₈H₈O | 120.15 | 1.20 g (10 mmol) | ≥97% |
| Tetrafluoroboric acid | HBF₄ | 87.81 | ~3.5 mL (48-50 wt. % in H₂O) | 48-50 wt. % |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20 mL | ≥99% |
| Diethyl Ether | C₄H₁₀O | 74.12 | 150 mL | Anhydrous |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-methylacetophenone (2.68 g, 20 mmol), p-tolualdehyde (1.20 g, 10 mmol), and acetic anhydride (20 mL).
-
Rationale: Acetic anhydride functions as the solvent and a dehydrating agent, sequestering the water produced during the reaction and thereby driving the equilibrium towards product formation.[2]
-
-
Initial Mixing: Stir the mixture at ambient temperature for approximately 15 minutes to ensure a homogeneous solution. The initial solution should appear as a pale yellow liquid.
-
Catalyst Addition: Carefully add tetrafluoroboric acid (~3.5 mL of a 48-50 wt. % aqueous solution) dropwise to the stirring mixture over a period of 5-10 minutes.
-
Causality: A controlled, slow addition of the strong acid is crucial to prevent a rapid exothermic reaction and the formation of undesired byproducts. This ensures a controlled protonation and catalytic cycle.
-
Observation: Upon the addition of the acid, the reaction mixture will typically undergo a color change to a deep red or brown, indicating the formation of charged intermediates.
-
-
Heating and Reflux: The reaction mixture is then heated to 100 °C and maintained at reflux for a duration of 2 hours.
-
Expertise Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent aromatization steps. A 2-hour reflux period is generally adequate for the reaction to reach completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
-
Cooling and Precipitation: Following the reflux period, the reaction flask is allowed to cool to room temperature. Subsequently, it is placed in an ice bath for 30 minutes to facilitate precipitation.
-
Observation: As the solution cools, the desired product will begin to precipitate from the acetic anhydride solution.
-
-
Crude Product Isolation: To the cooled flask, add 100 mL of anhydrous diethyl ether to further promote precipitation. The resulting suspension is stirred for an additional 15 minutes.
-
Rationale: The pyrylium salt exhibits poor solubility in diethyl ether. The addition of this anti-solvent causes the product to precipitate out of the solution, enabling its isolation.[3]
-
-
Filtration: The precipitated solid is collected via vacuum filtration using a Büchner funnel. The filter cake is washed with two 25 mL portions of anhydrous diethyl ether to remove residual acetic anhydride and any unreacted starting materials.
-
Drying: The collected solid is dried under vacuum to yield the crude 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.
Purification
The crude product can be effectively purified by recrystallization.
-
Recrystallization: The crude solid is dissolved in a minimal amount of hot acetone.
-
Cooling: The solution is allowed to cool gradually to room temperature, followed by further cooling in an ice bath to maximize the yield of crystalline product.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small volume of cold acetone, and dried under vacuum.
Caption: Workflow for the synthesis and purification process.
Characterization
The identity and purity of the synthesized 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate should be rigorously confirmed using standard analytical techniques.
| Characterization Method | Expected Result |
| Appearance | Yellow to orange crystalline solid[4] |
| Melting Point | 298-303 °C[1][5] |
| ¹H NMR (500 MHz, DMSO-d₆, ppm) | δ 8.94 (s, 2H, pyrylium-H), 8.48 (d, J = 8.5 Hz, 2H), 8.42 (d, J = 8.5 Hz, 4H), 7.57 - 7.54 (m, 6H), 2.5 (s, 9H, CH₃)[4] |
| ¹³C NMR (125 MHz, DMSO-d₆, ppm) | δ 169.3, 163.9, 146.7, 146.1, 130.4, 129.9, 128.5, 126.4, 113.3, 21.4[4] |
| FT-IR (neat, cm⁻¹) | ~1624, 1599 (C=C stretch), ~1055 (B-F stretch)[4] |
Safety and Handling
-
Tetrafluoroboric acid is highly corrosive and toxic. It should be handled with extreme caution within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[2][6][7][8]
-
Acetic anhydride is corrosive and a lachrymator. All handling should be performed in a fume hood.[9]
-
Diethyl ether is extremely flammable. Ensure all potential ignition sources are removed from the vicinity during its use.
-
The final pyrylium salt product should be handled with gloves, as organic salts can be irritants.
Conclusion
This guide delineates a robust and validated protocol for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a key reagent in contemporary organic chemistry. A thorough understanding of the underlying reaction mechanism and strict adherence to the outlined procedural steps will enable researchers to reliably prepare this compound in high purity. The provided characterization data serve as a critical benchmark for the verification of a successful synthesis.
References
-
The Royal Society of Chemistry. (2020). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]
-
Organic Syntheses. 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
-
RSC Publishing. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Retrieved from [Link]
- Google Patents. (1979). Process for the preparation of pyrylium salts.
-
PubChem. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]
-
Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
NIH. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]
-
ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Acetic anhydride). Retrieved from [Link]
-
NIH PubChem. Tetrafluoroboric acid. Retrieved from [Link]
-
ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Mechanistic and Practical Guide to the Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a vital compound in the realm of organic chemistry. Pyrylium salts, with their unique aromatic and cationic properties, are instrumental as photosensitizers and synthetic intermediates. This document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, practical experimental procedures, and the critical role of each component in the synthesis.
Foundational Principles of Pyrylium Salt Formation
The synthesis of 2,4,6-trisubstituted pyrylium salts, such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, is a classic acid-catalyzed condensation reaction.[1] The process generally involves the reaction of two equivalents of a ketone with one equivalent of an aldehyde.[1] In this specific synthesis, p-methylacetophenone serves as the ketone and p-tolualdehyde as the aldehyde.
The reaction proceeds through a series of steps, beginning with the formation of a chalcone intermediate. This is followed by a Michael addition and subsequent cyclization to form a dihydropyran ring, which then aromatizes to the pyrylium cation. The tetrafluoroborate anion is typically introduced via tetrafluoroboric acid, which also functions as a catalyst and dehydrating agent.
The Critical Role of Reagents: A Causal Analysis
-
p-Methylacetophenone : This ketone provides the carbon backbone for the C2, C3, C5, and C6 positions of the pyrylium ring.
-
p-Tolualdehyde : This aldehyde contributes the C4 carbon and its corresponding p-tolyl substituent to the final pyrylium structure.
-
Acid Catalyst (e.g., Tetrafluoroboric Acid) : The acid catalyst is crucial for protonating the carbonyl groups, thereby activating them for nucleophilic attack. Tetrafluoroboric acid is a strong, non-oxidizing acid, and its conjugate base, the tetrafluoroborate anion (BF₄⁻), is a non-nucleophilic counterion that facilitates the precipitation of a stable, crystalline product.[1]
-
Dehydrating Agent (e.g., Acetic Anhydride) : While strong acids can promote dehydration, the inclusion of a dehydrating agent like acetic anhydride is common practice to drive the reaction towards the final product by removing the water generated during the condensation steps.[1][2]
The Reaction Mechanism: A Step-by-Step Elucidation
The formation of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a well-understood process that can be broken down into the following key mechanistic steps:
Step 1: Aldol Condensation to Form a Chalcone Intermediate The reaction begins with an acid-catalyzed aldol condensation between one molecule of p-methylacetophenone and one molecule of p-tolualdehyde.[3] The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The enol form of the ketone then attacks the activated aldehyde, and subsequent dehydration yields the chalcone intermediate, 1,3-di(p-tolyl)prop-2-en-1-one.[4]
Step 2: Michael Addition A second molecule of p-methylacetophenone, in its enol form, then performs a Michael addition to the α,β-unsaturated system of the chalcone. This results in the formation of a 1,5-dicarbonyl intermediate.[4]
Step 3: Cyclization and Dehydration The 1,5-dicarbonyl intermediate undergoes an intramolecular cyclization. One of the carbonyl groups is protonated, and the enol of the other carbonyl group attacks it, forming a cyclic dihydropyran derivative. This is followed by two successive acid-catalyzed dehydration steps, leading to the aromatic pyrylium ring.[4][5]
Step 4: Salt Formation The resulting 2,4,6-tri(p-tolyl)pyrylium cation is stabilized by the non-nucleophilic tetrafluoroborate anion, leading to the precipitation of the final salt.
Visualizing the Mechanism
Caption: Reaction mechanism for the formation of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.
Experimental Protocol: A Field-Tested Methodology
This protocol provides a reliable method for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity |
| p-Methylacetophenone | 134.18 | 2.0 equivalents |
| p-Tolualdehyde | 120.15 | 1.0 equivalent |
| Acetic Anhydride | 102.09 | Solvent/Dehydrating Agent |
| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 | 1.5 - 2.0 equivalents |
| Diethyl ether | 74.12 | For precipitation and washing |
Safety Precautions:
-
Tetrafluoroboric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Acetic anhydride is a lachrymator and corrosive. Handle in a fume hood.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-methylacetophenone and p-tolualdehyde.
-
Reagent Addition: Add acetic anhydride to the stirred mixture.
-
Acid Catalyst Addition: Carefully and slowly add tetrafluoroboric acid to the reaction mixture. The addition is exothermic.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. The solution's color should deepen.
-
Precipitation and Isolation: After the reflux period, cool the mixture to room temperature. A precipitate should form. Add diethyl ether to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with diethyl ether.
-
Drying: Dry the solid under vacuum to obtain the final product.
Expected Observations and Validation
-
Color Change: The reaction mixture typically turns from a pale yellow to a deep orange or red-brown color upon heating.
-
Precipitation: The product should precipitate as a bright yellow or orange crystalline solid upon cooling and the addition of diethyl ether.
-
Characterization: The product's identity and purity can be confirmed by:
-
¹H NMR: Expect characteristic signals for the aromatic and methyl protons.
-
¹³C NMR: Will show the expected number of signals for the carbons.
-
Mass Spectrometry: Will show the molecular ion peak for the pyrylium cation.
-
Melting Point: The purified product should have a sharp melting point.[6]
-
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.
Conclusion and Future Perspectives
The synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a robust and well-established method for accessing a valuable chemical intermediate. A thorough understanding of the underlying reaction mechanism is key to optimizing conditions and adapting the synthesis for various substituted pyrylium salts. The protocol outlined here provides a reliable pathway to this important compound. The expanding applications of pyrylium salts in areas like photoredox catalysis and materials science underscore the continued importance of efficient and well-understood synthetic routes.
References
- Benchchem. 2,4,6-Tri(p-tolyl)
- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe
- Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. (URL: )
- Dimroth, K., Reichardt, C., & Vogel, K. 2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. (URL: )
- Miranda, M. A., & Garcia, H. (2021).
- Improved Synthesis of Pyrylium Salts Leading to 2,4-Disubstituted Diarylfurans via Novel Mechanism. Request PDF.
- Wikipedia. Pyrylium. (URL: )
- Chemistry Stack Exchange. What is the mechanism of this pyrylium synthesis?. (URL: )
- The Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. (URL: )
- ResearchGate. (PDF) Reactions of Some Nucleophiles with Pyrylium Salts. (URL: )
- ResearchGate. Synthesis of Pyrylium Salts with Various Anions | Request PDF. (URL: )
- Benchchem. Application Notes & Protocols: Synthesis of 2,4,6-Trisubstituted Pyridines. (URL: )
- ResearchGate. Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B)
- chemicalbook.
- PMC.
- Semantic Scholar.
- ResearchGate. Experimental supplement General procedure for pyrylium salt synthesis To substituted acetophenone and acetic anhydride was adde. (URL: )
- Beyond Benign.
- Magritek.
Sources
A Technical Guide to the Photophysical Properties of Triarylpyrylium Salts
Introduction: The Luminous Appeal of Cationic Heterocycles
Triarylpyrylium salts are a compelling class of organic chromophores built upon a cationic, six-membered oxygen heterocycle.[1] Their rigid, planar structure and permanent positive charge bestow upon them a unique and highly tunable set of photophysical properties, including strong visible light absorption and robust fluorescence.[1][2] These characteristics have positioned them as versatile tools in a multitude of scientific domains, from serving as potent electron-transfer photosensitizers in organic synthesis and photocatalysis to acting as fluorescent probes and agents for photodynamic therapy (PDT) in medicine.[1][2][3][4] This guide provides an in-depth exploration of the core photophysical principles governing triarylpyrylium salts, the experimental methodologies used for their characterization, and the direct line between these fundamental properties and their advanced applications.
Molecular Architecture and Synthetic Control
The photophysical behavior of a triarylpyrylium salt is not an immutable property; rather, it is intricately linked to its molecular structure, which can be precisely controlled through chemical synthesis.
The Electronic Landscape
The pyrylium core contains a positively charged oxygen atom, which imparts significant electrophilicity to the molecule. This positive charge is not localized on the oxygen but is delocalized across the aromatic system, particularly at the C2, C4, and C6 (α and γ) positions. This delocalization is fundamental to the molecule's electronic transitions and its susceptibility to nucleophilic attack, a feature often exploited in synthetic chemistry.[2] The electronic properties, and thus the photophysical characteristics, are profoundly influenced by the nature of the three aryl groups attached to these positions.
Synthetic Strategies for Photophysical Tuning
The most prevalent method for synthesizing 2,4,6-triarylpyrylium salts involves the condensation of two equivalents of an aryl methyl ketone with one equivalent of an aryl aldehyde. A more modern and eco-friendly approach utilizes the reaction of a chalcone intermediate with an acetophenone derivative in the presence of a mild acid like methanesulfonic acid and a dehydrating agent.[1][5][6][7]
The power of these synthetic routes lies in the ability to select specific acetophenone and chalcone precursors. By strategically incorporating electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -Br) onto the aryl rings, one can systematically tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This chemical control is the primary mechanism for modulating absorption and emission wavelengths.[8]
Caption: General synthesis of triarylpyrylium salts.
Core Photophysical Characterization
Understanding the interaction of triarylpyrylium salts with light requires a suite of spectroscopic techniques. Each technique reveals a different facet of the molecule's behavior upon excitation.
UV-Visible Absorption Spectroscopy
The absorption of light by a triarylpyrylium salt promotes an electron from a lower-energy ground state (S₀) to a higher-energy excited singlet state (S₁). This process is governed by the energy gap between these states.
-
Causality & Insights: The absorption spectrum provides the first critical insight into the electronic structure. The position of the maximum absorption wavelength (λ_max) is a direct indicator of the S₀-S₁ energy gap. For triarylpyrylium salts, these absorptions are typically strong and located in the near-UV to visible range (350-500 nm).[9][10] Introducing electron-donating substituents, particularly at the 4-position, often leads to a bathochromic (red) shift in λ_max. This occurs because these groups raise the energy of the HOMO more than the LUMO, effectively narrowing the energy gap.
-
Solvatochromism: The absorption spectrum of triarylpyrylium salts can be sensitive to the polarity of the solvent.[10] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. A shift in λ_max with solvent polarity often indicates a change in the molecule's dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) state.[11][12][13]
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
-
Preparation: Prepare a stock solution of the pyrylium salt in a high-purity spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a known concentration (e.g., 1 mM).
-
Dilution: Create a dilute working solution (e.g., 1-10 µM) from the stock solution. The final absorbance maximum should ideally be between 0.5 and 1.0 for optimal signal-to-noise.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a matched quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction (autozero) across the desired wavelength range (e.g., 300-700 nm).
-
Measurement: Replace the solvent in the sample cuvette with the pyrylium salt solution. Acquire the absorption spectrum over the same wavelength range.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).
Fluorescence Spectroscopy
Following absorption, the excited molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence.
-
Causality & Insights: The fluorescence emission spectrum is always red-shifted relative to the absorption spectrum. The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes Shift . A large Stokes shift, common for these salts, is advantageous for imaging applications as it minimizes self-absorption and improves signal clarity.[11] The emission wavelength and intensity are highly sensitive to the molecular environment.[14][15][16] In viscous media, for example, non-radiative decay pathways involving molecular rotation can be restricted, leading to a significant increase in fluorescence intensity. This property is the basis for their use as "molecular rotors" to probe microviscosity.[17][18][19]
-
Solvent Effects: Similar to absorption, fluorescence emission is also highly dependent on solvent polarity.[13][20] Increasing solvent polarity often leads to a greater red-shift in the emission spectrum, indicating a more polar excited state that is stabilized by the solvent cage.[11]
Fluorescence Quantum Yield (Φ_F)
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[21] It is one of the most critical parameters for evaluating a fluorophore's performance.
-
Causality & Insights: A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant decay pathway. For triarylpyrylium salts, Φ_F can vary dramatically from <0.01 to >0.8 depending on the structure and solvent.[9][11] For instance, 2,4,6-triphenylpyrylium chloride exhibits a quantum yield of 0.84 in acetonitrile but only 0.22 in ethanol, highlighting the profound impact of the solvent environment.[9] Factors that promote non-radiative decay, such as conformational flexibility or the presence of heavy atoms, will decrease the quantum yield.
Experimental Protocol: Relative Quantum Yield Determination (Comparative Method) This protocol is self-validating by using multiple concentrations to ensure linearity and minimize artifacts.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_ST) and whose absorption/emission range overlaps with the test sample. (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ_ST = 0.54).
-
Solution Preparation: Prepare a series of five dilutions for both the standard and the test sample in the same solvent (or solvents with known refractive indices). The absorbances at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner-filter effects.
-
Absorbance Measurement: Record the absorbance of all ten solutions at the chosen excitation wavelength (λ_ex). This wavelength should be identical for both the standard and the test sample.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation/emission slits, detector voltage).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plotting: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance.
-
Gradient Analysis: Perform a linear regression for each data set. The slope of the line is the gradient (Grad). A linear plot (R² > 0.99) validates the data quality.
-
Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[21] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where η is the refractive index of the solvent used for the test (X) and standard (ST) samples.
Caption: Workflow for comparative quantum yield measurement.
Fluorescence Lifetime (τ_F)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.
-
Causality & Insights: Lifetimes for triarylpyrylium salts are typically in the nanosecond range.[11] This parameter is crucial as it is often independent of fluorophore concentration and can be used to distinguish between different fluorophores or different environmental states of the same fluorophore in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).
-
Measurement Technique: The gold standard for measuring nanosecond lifetimes is Time-Correlated Single Photon Counting (TCSPC) .[22][23][24] This technique measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[25] By repeating this process millions of times, a histogram of photon arrival times is built, from which the exponential decay of fluorescence can be precisely determined.[23][24][25]
Caption: Principle of Time-Correlated Single Photon Counting.
Data Summary: A Comparative Overview
To illustrate the impact of substitution and solvent, the following table summarizes key photophysical data for representative triarylpyrylium salts.
| Compound Name | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 2,4,6-Triphenylpyrylium Chloride | Acetonitrile | ~410 | ~480 | ~70 | 0.84 | - | [9] |
| 2,4,6-Triphenylpyrylium Chloride | Ethanol | ~412 | ~505 | ~93 | 0.22 | - | [9] |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium Tosylate | Acetonitrile | 473 | 526 | 53 | 0.08 | - | [8] |
| 2,4-DMA-6-Ph | THF | 537 | 677 | 140 | 0.122 | 1.19, 1.48 | [11] |
| 2,4-DMA-6-Ph | Methanol | 526 | 694 | 168 | 0.038 | 0.33, 0.67 | [11] |
| (DMA = Dimethylamino, Ph = Phenyl) |
Applications Rooted in Photophysics
The utility of triarylpyrylium salts in research and drug development is a direct consequence of their photophysical properties.
Photosensitizers for Photodynamic Therapy (PDT)
PDT is a therapeutic modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to destroy diseased cells.[26][27][28]
-
Mechanism: For a molecule to be an effective photosensitizer, it must efficiently populate its excited triplet state (T₁) following light absorption. This occurs via a process called intersystem crossing (ISC) from the excited singlet state (S₁). The long-lived triplet state molecule can then transfer its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂), which is responsible for cellular damage.[29][30]
-
Key Properties: An ideal photosensitizer for PDT should possess a high ISC quantum yield, strong absorption in the "phototherapeutic window" (600-900 nm) where light penetration into tissue is maximal, and low intrinsic toxicity in the dark.[26][30] While many traditional triarylpyrylium salts absorb at shorter wavelengths, synthetic modification is a key strategy to red-shift their absorption into this therapeutic range.
Caption: Jablonski diagram for photosensitization.
Fluorescent Probes for Bioimaging
The sensitivity of triarylpyrylium fluorescence to the local microenvironment makes them excellent candidates for fluorescent probes.
-
Mechanism: As molecular rotors, their fluorescence quantum yield can increase dramatically in environments with high viscosity, such as within the lipid membranes of cells or in aggregated proteins.[17][18] This "turn-on" fluorescence response allows for the visualization and quantification of viscosity changes in real-time within living cells and organisms, which is associated with various disease states.[17][18][19] Similarly, their solvatochromic properties can be harnessed to report on changes in local polarity within cellular compartments.
Conclusion
Triarylpyrylium salts represent a class of chromophores where structure, photophysical properties, and function are inextricably linked. Their bright and environmentally sensitive fluorescence, coupled with their capacity for efficient singlet oxygen generation, provides a powerful and versatile platform for scientific inquiry. Through rational synthetic design, researchers can precisely tune their absorption, emission, and quantum efficiency to create tailored molecules for specific applications, from advanced photocatalysts to next-generation diagnostics and therapeutics in drug development. The continued exploration of this remarkable chemical scaffold promises to unlock even more innovative applications in the years to come.
References
- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. Synlett, 34(14), 1719-1724.
- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. Thieme, R-Discovery.
- HORIBA Scientific. Fluorescence Lifetimes with TCSPC. HORIBA.
- PicoQuant. Time-correlated single photon counting (TCSPC). PicoQuant.
- Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments.
- Owen, C., et al. (2024). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. R Discovery.
- Owen, C., et al. (2023). Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route. OUCI.
- ResearchGate. (Various Authors). Three common synthetic approaches to 2,4,6-triarylpyrylium salt.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.
- ID Quantique. (2025). What is Time Correlated Single Photon Counting?. ID Quantique.
- AUREA Technology. Time-Correlated Single Photon Counting. AUREA Technology.
- Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
- Ramesan, S., et al. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.
- Galian, R. E., & de la Guardia, M. (2008). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.
- Nyerges, Á., et al. (2025). Triarylpyrylium-based fluorescent DNA-binding dyes – facile synthesis, substituent effects, and sensing mechanism. Royal Society of Chemistry.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Samanta, S., et al. (2022). Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Chemical Physics Letters.
- Karki, L., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV.
- Samanta, S., et al. (2024).
- Deligeorgiev, T., et al. (2009). Fluorescence Properties of Pyrylium and Thiopyrylium Salts.
- Miranda, M. A., & Garcia, H. (1994). 2,4,6-Triphenylpyrylium Tetrafluoroborate as an Electron-Transfer Photosensitizer. Chemical Reviews.
- Ortyl, J., & Popielarz, R. (2021). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile.
- Hola, E., & Ortyl, J. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance.
- Gomer, C. J., et al. (2003). Singlet oxygen generation ability of squarylium cyanine dyes. Journal of Photochemistry and Photobiology B: Biology.
- ResearchGate. (Various Authors). (a) Uv‐Vis absorption and (b) fluorescence emission spectra of 1 and 2...
- Mattay, J., & Grampp, G. (1989). Pyrylium Salts as Photosensitizers in Homogeneous and Heterogeneous Electron‐Transfer Catalysis. – A Comparison with Cyano Arenes. Semantic Scholar.
- ResearchGate. (Various Authors). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.
- ResearchGate. (Various Authors). UV-vis absorption (left) and fl uorescent emission (right) spectra of...
- Ethirajan, M., et al. (2011). Emerging applications of porphyrins in photomedicine. PMC - PubMed Central.
- ResearchGate. (Various Authors). UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and...
- Zhang, Y., et al. (2025). A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Zhang, J., et al. (2023). Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. Physical Chemistry Chemical Physics.
- Ayetey, H., & Kaanumalle, L. S. (2018).
- Laarhoven, L. J. J., et al. (1999). Solvent effects on the photophysical and photochemical properties of (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene. Journal of the Chemical Society, Perkin Transactions 2.
- Maleckis, A., et al. (2023).
- Sasikumar, D., et al. (2024).
- Ethirajan, M., et al. (2011). Emerging Applications of Porphryins in Photomedicine.
- Baskaran, R., et al. (2018). Clinical development of photodynamic agents and therapeutic applications.
- Antman-Passig, M., & Shemesh, T. (2024).
- Wieczorek, E., et al. (2021). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. MDPI.
- Zhang, Y., et al. (2025). Dual-function fluorescent sensor enabling real-time tracking of cellular viscosity and biothiols levels. PubMed.
- Mongin, O., et al. (2011). Photodynamic therapy and two-photon bio-imaging applications of hydrophobic chromophores through amphiphilic polymer delivery. PubMed.
- G. B. Schuster, et al. (2014). Deoxyribonucleoside-modified squaraines as near-IR viscosity sensors. PubMed.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route [ouci.dntb.gov.ua]
- 8. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects on the photophysical and photochemical properties of (E,E,E [ ] )-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel fluorescent sensor for imaging of viscosity and ClO- in plant cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual-function fluorescent sensor enabling real-time tracking of cellular viscosity and biothiols levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deoxyribonucleoside-modified squaraines as near-IR viscosity sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. horiba.com [horiba.com]
- 23. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 24. edinst.com [edinst.com]
- 25. photon-force.com [photon-force.com]
- 26. nathan.instras.com [nathan.instras.com]
- 27. ksbm.or.kr [ksbm.or.kr]
- 28. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
An In-depth Technical Guide to the NMR Spectroscopy of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Introduction
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable, crystalline organic salt belonging to the pyrylium family.[1][2] Characterized by a central oxygen-containing aromatic heterocycle substituted with three p-tolyl groups, this compound is a significant tool in organic synthesis and materials science.[1][3] Its utility as a potent photo-oxidant and catalyst in photoredox reactions has drawn considerable interest from researchers in drug development and polymer chemistry.[1][4] A thorough understanding of its structure and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful analytical method for this purpose.
This guide offers a detailed exploration of the ¹H and ¹³C NMR spectroscopic data for 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate. We will dissect the chemical shifts, multiplicities, and coupling constants to provide a comprehensive assignment of all signals. This analysis is grounded in the fundamental principles of NMR, considering the unique electronic environment created by the positively charged pyrylium core and its interplay with the appended tolyl substituents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification and utilization of this versatile pyrylium salt.
Molecular Structure and NMR Assignment Framework
The cationic structure of 2,4,6-tri(p-tolyl)pyrylium dictates a distinct electronic landscape. The central pyrylium ring is a six-membered aromatic system with a formal positive charge on the oxygen atom, which is delocalized across the ring. This delocalization results in significant deshielding of the ring protons and carbons. The three p-tolyl groups, one at the C4 position and two equivalent groups at the C2 and C6 positions, introduce additional signals whose chemical shifts are influenced by both their position relative to the cationic ring and the electronic effect of their methyl groups.
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme will be used throughout this guide.
Caption: Numbering scheme for 2,4,6-tri(p-tolyl)pyrylium cation.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is highly characteristic. The data presented here were reported in deuterated dimethyl sulfoxide (DMSO-d₆) at 500 MHz.[5] The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the ionic salt.
Table 1: ¹H NMR Data for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.94 | s | 2H | - | H3, H5 (Pyrylium ring) |
| 8.48 | d | 2H | 8.5 | H2'', H6'' (Aromatic protons on C4-tolyl) |
| 8.42 | d | 4H | 8.5 | H2', H6', H2''', H6''' (Aromatic protons on C2/C6-tolyls) |
| 7.57 - 7.54 | m (appears as d) | 6H | 8.5 (apparent) | H3', H5', H3'', H5'', H3''', H5''' (Aromatic protons) |
| 2.47 (not reported in source[5], but expected) | s | 9H | - | CH₃ protons |
Note: The methyl proton signal is often found around 2.4-2.5 ppm in similar structures but was not explicitly listed in the primary data source. Its presence is inferred from the molecular structure.
Interpretation of the ¹H NMR Spectrum:
-
Pyrylium Protons (H3, H5): The most downfield signal at 8.94 ppm is a singlet corresponding to the two equivalent protons on the pyrylium ring.[5] Their significant deshielding is a direct consequence of the electron-withdrawing nature and positive charge of the aromatic pyrylium system. They appear as a singlet due to their chemical and magnetic equivalence.
-
Aromatic Protons (Tolyl Groups): The aromatic region between 7.54 and 8.48 ppm is complex but assignable.
-
The signals at 8.48 ppm and 8.42 ppm correspond to the ortho-protons on the tolyl rings (H2'/H6', H2''/H6'', H2'''/H6''').[5] These protons are closest to the cationic pyrylium ring and thus experience the strongest deshielding effect after the pyrylium protons themselves. The slight difference in chemical shift (8.48 vs 8.42 ppm) arises from the different electronic environments of the tolyl group at the C4 position versus those at the C2 and C6 positions. The protons on the C2 and C6 tolyl rings are equivalent due to symmetry, hence their combined integration of 4H.
-
The upfield multiplet (appearing as a doublet) between 7.54-7.57 ppm corresponds to the meta-protons of all three tolyl rings (H3'/H5', H3''/H5'', H3'''/H5''').[5] These protons are further from the electron-withdrawing pyrylium ring and are therefore less deshielded. They couple with their respective ortho-protons, resulting in doublet-like appearances with a coupling constant of approximately 8.5 Hz, which is typical for ortho-coupling in benzene rings.
-
-
Methyl Protons (CH₃): The three methyl groups of the tolyl substituents are expected to be magnetically equivalent or very similar, giving rise to a single, sharp peak with an integration of 9H. This signal is typically found in the range of 2.4-2.5 ppm. The electron-donating nature of the methyl groups slightly shields the attached aromatic ring, but their own chemical shift is primarily determined by their aliphatic character.
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom.
Table 2: ¹³C NMR Data for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| 169.3 | C4 (Pyrylium) |
| 163.9 | C2, C6 (Pyrylium) |
| 146.7 | C4'', C4''' (Tolyl) |
| 146.1 | C4' (Tolyl) |
| 130.4 | C3', C5', C3''', C5''' (Tolyl) |
| 129.9 | C3'', C5'' (Tolyl) |
| 128.5 | C1'', C1''' (Tolyl) |
| 126.4 | C1' (Tolyl) |
| 113.3 | C3, C5 (Pyrylium) |
| 21.4 | CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Pyrylium Carbons (C2, C3, C4, C5, C6): The carbons of the pyrylium ring are significantly deshielded and appear far downfield.
-
The signals at 169.3 ppm and 163.9 ppm are assigned to the substituted carbons of the pyrylium ring.[5] The C4 carbon is typically the most deshielded, followed by the equivalent C2 and C6 carbons.
-
The signal at 113.3 ppm is attributed to the proton-bearing C3 and C5 carbons of the pyrylium ring.[5] These are the most upfield of the ring carbons, but still significantly downfield compared to a neutral benzene ring due to the ring's overall positive charge.
-
-
Aromatic Carbons (Tolyl Groups):
-
The quaternary carbons attached to the methyl groups (C4', C4'', C4''') appear around 146 ppm.[5]
-
The ipso-carbons (C1', C1'', C1''')—the carbons of the tolyl rings directly attached to the pyrylium ring—are found between 126.4 and 128.5 ppm.[5]
-
The protonated aromatic carbons of the tolyl rings (C2'/C6', C3'/C5', etc.) resonate in the typical aromatic region of 129.9-130.4 ppm.[5]
-
-
Methyl Carbons (CH₃): The signal for the three equivalent methyl carbons appears upfield at 21.4 ppm, consistent with a typical sp³-hybridized carbon in a methyl group attached to an aromatic ring.[5]
Experimental Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized protocol for acquiring NMR data for 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is essential.
Caption: Standard workflow for NMR analysis of pyrylium salts.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.
-
Transfer the solid into a standard 5 mm NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Securely cap the NMR tube and vortex or place in a sonicator bath until the sample is completely dissolved. A clear, colored solution (typically orange or yellow) should be obtained.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
For ¹H NMR , use a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak of DMSO-d₆ to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ multiplet to δ 39.52 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Perform peak picking for both ¹H and ¹³C spectra to identify the precise chemical shifts.
-
Conclusion
The NMR spectra of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate provide a detailed and diagnostic fingerprint of its molecular structure. The pronounced deshielding of the pyrylium ring protons and carbons serves as a hallmark of this class of compounds. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and confident assignment of all ¹H and ¹³C signals is achievable. This guide provides the necessary data, interpretation, and experimental framework to assist researchers in utilizing NMR spectroscopy for the unambiguous characterization of this important photocatalyst and synthetic building block.
References
Sources
A Technical Guide to the UV-Vis Absorption Spectrum of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Executive Summary
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a highly stable organic salt that has garnered significant attention as a potent photoredox catalyst.[1] Its efficacy in driving a range of chemical transformations under visible light irradiation is directly governed by its light-absorbing properties.[2] This technical guide provides an in-depth examination of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this pyrylium salt. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple presentation of data to explain the underlying photophysical principles, the causality behind experimental choices, and the practical implications for researchers in organic synthesis, polymer chemistry, and materials science. We present a self-validating experimental protocol for acquiring the spectrum, interpret the characteristic spectral features, and discuss the critical influence of the molecular and solvent environment on its absorption profile.
Foundational Principles: The Pyrylium Chromophore
The Aromatic Pyrylium Core
The core of the title compound is the pyrylium cation, a six-membered heterocyclic ring containing five carbon atoms and a positively charged oxygen heteroatom.[3] This system is isoelectronic with benzene, featuring a delocalized sextet of π-electrons that imparts significant aromatic character and stability.[4] Unlike many oxonium ions, which are highly reactive, the aromatic stabilization makes pyrylium salts like 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate remarkably stable, crystalline solids that can be handled under ambient conditions.[1][4]
Profile of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
This specific derivative features three para-tolyl groups substituted at the 2, 4, and 6 positions of the pyrylium ring, with tetrafluoroborate (BF₄⁻) acting as the counter-anion.[1] The tolyl substituents play a crucial role in modulating the electronic properties and steric profile of the cation. Synthetically, it is accessible through condensation reactions, for instance, from the reaction of substituted acetophenones and chalcones in the presence of tetrafluoroboric acid (HBF₄).[1][5]
Its primary significance lies in its role as a visible-light photoredox catalyst. Upon absorption of light, it is promoted to an excited state with enhanced oxidizing power, enabling it to facilitate a variety of organic transformations, such as facilitating O- to S-aryl carbamate rearrangements and initiating cationic polymerizations, often with the use of simple blue LED irradiation.[1][2]
| Property | Value | Source |
| CAS Number | 2713-21-5 | [6][7] |
| Molecular Formula | C₂₆H₂₃BF₄O | [6][7] |
| Molecular Weight | 438.27 g/mol | [6][8] |
| Physical Form | Powder / Crystalline Solid | [2] |
| Melting Point | 298–303 °C | [1][2] |
| Appearance | Orange / Yellow Solid | [5] |
The Critical Role of UV-Vis Spectroscopy
For a photocatalyst, the UV-Vis absorption spectrum is not merely a characterization tool; it is the fundamental roadmap to its utility. The spectrum reveals the specific wavelengths of light the molecule can absorb to become photo-excited. Understanding this profile is paramount for:
-
Selecting the appropriate light source: Matching the emission wavelength of the light source (e.g., LED or laser) to the catalyst's absorption maximum (λmax) ensures efficient photo-excitation.[2]
-
Designing reaction conditions: The spectrum helps predict potential overlap with the absorption spectra of other reactants or products, which could lead to side reactions.
-
Quantitative Analysis: Using the Beer-Lambert Law, the spectrum allows for the precise determination of catalyst concentration in solution.
The Photophysics of Absorption
Electronic Transitions in the Pyrylium System
The intense color and UV-Vis absorption of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate are due to π → π* electronic transitions within the conjugated aromatic system. When a photon of appropriate energy is absorbed, an electron is promoted from a lower-energy bonding π orbital (the Highest Occupied Molecular Orbital, or HOMO) to a higher-energy anti-bonding π* orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).[9] The energy difference (ΔE) between these orbitals dictates the wavelength of maximum absorption (λmax) via the Planck-Einstein relation (ΔE = hc/λ).
The extended conjugation across the pyrylium ring and the appended aryl substituents lowers the energy gap between the HOMO and LUMO, pushing the primary absorption band into the visible region of the electromagnetic spectrum.[9]
The Influence of the Solvent Environment (Solvatochromism)
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism.[10] Polar solvents can stabilize the ground state and the excited state of the chromophore to different extents, thereby altering the energy gap (ΔE) between them.[11]
-
Hypsochromic Shift (Blue Shift): If the solvent stabilizes the ground state more than the excited state, the energy gap increases, and the λmax shifts to a shorter wavelength. This is common for n → π* transitions but can also occur for π → π* transitions depending on the specific solute-solvent interactions.[11][12]
-
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, it will be stabilized more by a polar solvent. This decreases the energy gap and shifts the λmax to a longer wavelength.[13][14]
For pyrylium salts, which are ionic and possess a polar excited state, a bathochromic shift is often observed when moving from a non-polar to a polar solvent. Therefore, reporting the solvent used for spectral acquisition is essential for reproducibility.[10]
Experimental Protocol for Spectral Acquisition
This protocol is designed to be self-validating, ensuring accuracy and reproducibility. The key is the preparation of a stock solution of known concentration, allowing for the calculation of molar absorptivity, a fundamental physical constant.
Materials and Reagents
-
Analyte: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (≥95% purity).[2]
-
Solvent: Spectroscopic grade acetonitrile (CH₃CN) is an excellent choice due to its wide transparency window in the UV-Vis range and its ability to readily dissolve the pyrylium salt. Other suitable solvents include dichloromethane (DCM).
-
Equipment:
-
Analytical balance (±0.01 mg precision).
-
Class A volumetric flasks (e.g., 10.00 mL and 25.00 mL).
-
Calibrated micropipettes.
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Step-by-Step Methodology
3.2.1 Preparation of Stock Solution (e.g., 1 x 10⁻³ M):
-
Accurately weigh approximately 4.4 mg of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (MW = 438.27 g/mol ) onto weighing paper.
-
Carefully transfer the solid to a 10.00 mL Class A volumetric flask.
-
Add approximately 7 mL of spectroscopic grade acetonitrile and gently swirl to dissolve the solid completely.
-
Once dissolved, dilute to the 10.00 mL mark with acetonitrile. Stopper the flask and invert 15-20 times to ensure homogeneity.
-
Calculate the precise concentration based on the actual mass weighed.
3.2.2 Preparation of Working Solution (e.g., 1 x 10⁻⁵ M):
-
Pipette 250 µL of the 1 x 10⁻³ M stock solution into a 25.00 mL Class A volumetric flask.
-
Dilute to the mark with spectroscopic grade acetonitrile.
-
Stopper and invert thoroughly to mix. This two-step dilution minimizes errors associated with weighing very small masses or pipetting very small volumes.
3.2.3 Spectral Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 300 nm to 600 nm).
-
Fill both the sample and reference cuvettes with pure spectroscopic grade acetonitrile.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the instrument.
-
Empty the sample cuvette, rinse it three times with the working solution, and then fill it with the working solution.
-
Place the sample cuvette back into the holder and acquire the absorption spectrum.
Spectral Analysis and Data Interpretation
Characteristic Absorption Spectrum
The UV-Vis spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in acetonitrile is characterized by a strong, broad absorption band in the visible region. The maximum absorbance (λmax) is typically observed at approximately 450 nm.[1] This absorption is responsible for the compound's yellow/orange color and its ability to be activated by blue light. A secondary, higher-energy absorption band may also be observed in the UV region, corresponding to other π → π* transitions within the aromatic system.
Quantitative Analysis: The Beer-Lambert Law
The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:
A = εcl
Where:
-
A is the absorbance at λmax (dimensionless).
-
ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant that is characteristic of the substance at a specific wavelength. Its units are L mol⁻¹ cm⁻¹.
-
c is the molar concentration of the solution (mol L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
By measuring the absorbance of the carefully prepared working solution (1 x 10⁻⁵ M), the molar extinction coefficient can be calculated, providing a quantitative measure of the compound's ability to absorb light. A high ε value indicates a strongly absorbing chromophore.
Summary of Spectral Data
| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Spectral Shift |
| Dichloromethane | 8.93 | Value | Value | Reference |
| Acetonitrile | 37.5 | ~450 [1] | Typically > 30,000 | Bathochromic |
| Methanol | 32.7 | Value | Value | Bathochromic |
| Note: Specific values for λmax and ε will vary slightly with solvent. The trend typically shows a bathochromic (red) shift as solvent polarity increases. Molar absorptivity is an experimentally determined value based on the protocol in Section 3. |
Practical Implications and Protocol Validation
Linking the Spectrum to Catalytic Application
The λmax of ~450 nm is the most critical piece of data for a researcher employing this compound as a photocatalyst.[1] It directly confirms that common blue LEDs, which typically emit light in the 450-470 nm range, are an ideal and energy-efficient light source for activating the catalyst.[2] This avoids the need for high-energy UV lamps, allowing for milder and more selective reaction conditions.
Trustworthiness Through Self-Validation and Troubleshooting
The integrity of the obtained spectrum relies on meticulous experimental practice.
-
Solvent Purity: Using non-spectroscopic grade solvents can introduce absorbing impurities, distorting the spectrum. Always use a solvent from a freshly opened bottle.
-
Concentration Effects: At very high concentrations, solute-solute interactions can cause deviations from the Beer-Lambert law and potentially shift the λmax. Preparing a solution with an absorbance value between 0.3 and 1.0 at its maximum is ideal.
-
Baseline Integrity: An improper baseline correction is a common source of error. Ensure the reference cuvette is clean and that the baseline is flat across the region of interest before measuring the sample.
-
Compound Stability: While pyrylium salts are generally stable, they can react with nucleophiles.[4] Ensure the chosen solvent is aprotic and non-nucleophilic for long-term measurements.
By following the detailed protocol and being mindful of these factors, researchers can generate a trustworthy and reproducible UV-Vis spectrum, forming a solid foundation for any subsequent photochemical studies.
Conclusion
The UV-Vis absorption spectrum of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is a powerful descriptor of its function as a visible-light photocatalyst. Its strong absorption band, centered around 450 nm, is a direct result of π → π* electronic transitions within its extended aromatic system. This guide has detailed the theoretical underpinnings of this absorption, provided a robust and verifiable protocol for its measurement, and contextualized the data for practical application in photoredox catalysis. For any scientist working with this versatile catalyst, a properly acquired and interpreted UV-Vis spectrum is the essential first step toward successful and reproducible photochemical synthesis.
References
-
Bhowmik, P. K., et al. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]
-
Bhowmik, P. K., et al. (2015). Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates. Digital Scholarship@UNLV. Retrieved from [Link]
-
Skalski, B., et al. (1990). Photophysical properties of pyridinium salts derived from purine bases. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Properties of Pyrylium and Thiopyrylium Salts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic absorption spectrum of 2,4,6‐triphenyl‐pyrylium.... Retrieved from [Link]
-
Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
SlideShare. (n.d.). Effect of solvent. Retrieved from [Link]
-
El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Journal of Molecular Structure. Retrieved from [Link]
-
ResearchGate. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Tri(p-tolyl)pyrylium = 95 2713-21-5 [sigmaaldrich.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. Pyrylium - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. This compound 97% | CAS: 2713-21-5 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Effect of solvent | PPTX [slideshare.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
crystal structure of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
An In-Depth Technical Guide to the Crystal Structure of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Abstract
This technical guide provides a comprehensive examination of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, a prominent member of the triarylpyrylium salt family. Pyrylium salts are distinguished by their stable, aromatic heterocyclic structure containing a positively charged oxygen atom, which imparts unique chemical and photophysical properties.[1] This document, intended for researchers and professionals in chemistry and drug development, delves into the synthesis, crystallization, and detailed structural analysis of this compound. We will explore the causality behind experimental protocols, the interplay between its molecular architecture and its function as a versatile photoredox catalyst, and its role as a precursor in synthetic organic chemistry.
Introduction and Significance
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, hereafter referred to as TTPT, is a stable, crystalline organic salt characterized by a central pyrylium ring substituted with three para-tolyl groups.[2] The positive charge of the oxonium cation is balanced by a tetrafluoroborate (BF₄⁻) counter-anion.[2] TTPT has garnered significant attention for its utility as a potent metal-free photoredox catalyst.[2] Upon irradiation with visible light, it can initiate a variety of chemical transformations, including cationic polymerizations and complex molecular rearrangements, often under ambient conditions.[2][3][4]
Understanding the precise three-dimensional arrangement of atoms within the TTPT crystal lattice is paramount. The crystal structure dictates not only the bulk physical properties of the material, such as its high melting point (298–303°C) and thermal stability, but also influences its electronic properties, solubility, and ultimately, its catalytic efficacy.[2] This guide provides an in-depth analysis of its structure, derived from established principles and data from analogous compounds, offering field-proven insights into its synthesis and characterization.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of triarylpyrylium salts is well-established, typically involving acid-catalyzed condensation reactions. The primary objective of the synthesis is not only to achieve a high yield but also to produce a product of sufficient purity for subsequent crystallization, which is a critical prerequisite for single-crystal X-ray diffraction analysis.
Synthetic Pathway
A robust and common method for synthesizing TTPT involves the reaction of a substituted chalcone with a substituted acetophenone in the presence of a strong acid catalyst like tetrafluoroboric acid (HBF₄).[2][3] This approach allows for the modular construction of the triarylpyrylium core.
The plausible mechanism involves a Lewis acid-catalyzed Michael addition followed by cyclization and dehydration, leading to the formation of the aromatic pyrylium ring.[5]
Diagram 1: Synthetic Workflow for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Caption: A flowchart illustrating the synthesis and purification of TTPT.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous triarylpyrylium salts.[3][6][7]
-
Reaction Setup: To a solution of 4-methylacetophenone (1.0 equivalent) and 4,4'-dimethylchalcone (2.0 equivalents) in 1,2-dichloroethane (DCE), add tetrafluoroboric acid etherate (HBF₄·Et₂O, 2.0 equivalents) dropwise with stirring.
-
Causality: The chalcone provides two of the aryl groups and three of the ring carbons, while the acetophenone provides the third aryl group and the remaining two ring carbons. HBF₄ serves as both the catalyst for the condensation and the source of the tetrafluoroborate counter-anion.
-
-
Reaction Execution: Heat the resulting mixture to reflux for approximately 1.5 to 2 hours. The solution will typically darken in color.[6]
-
Product Isolation: Cool the reaction mixture to room temperature. Add diethyl ether to the solution to precipitate the crude product.
-
Causality: TTPT is soluble in DCE but largely insoluble in diethyl ether. This solvent/anti-solvent method is an effective way to crash the product out of the solution.
-
-
Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove unreacted starting materials and soluble impurities, and dry under reduced pressure.
-
Crystallization: For single-crystal growth, recrystallize the purified TTPT from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, via slow evaporation.[2] High purity is essential as impurities can inhibit the formation of a well-ordered crystal lattice.
Molecular and Crystal Structure Analysis
While a specific public entry for the crystal structure of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is not available in open crystallographic databases from the provided search results, its structure can be confidently inferred from the well-documented structures of its parent compound, 2,4,6-triphenylpyrylium tetrafluoroborate, and other triarylpyrylium salts.
The 2,4,6-Tri(p-tolyl)pyrylium Cation
The core of the molecule is the pyrylium cation. Key structural features include:
-
Aromaticity and Planarity: The six-membered pyrylium ring is planar and aromatic, conforming to Hückel's rule (6 π-electrons).[1] This aromaticity is the source of the compound's significant stability compared to non-aromatic oxonium ions.[1]
-
Substituent Orientation: Three p-tolyl groups are attached to the C2, C4, and C6 positions of the pyrylium ring. Due to steric hindrance between the hydrogen atoms at the C3/C5 positions of the pyrylium ring and the ortho-hydrogens of the tolyl groups, the tolyl rings are expected to be twisted out of the plane of the central pyrylium ring. This non-coplanar arrangement is a hallmark of 2,4,6-triaryl substituted systems and influences the compound's electronic and photophysical properties.
The Tetrafluoroborate Anion
The tetrafluoroborate (BF₄⁻) anion is a non-coordinating, charge-balancing counter-ion. Its tetrahedral geometry and delocalized negative charge make it chemically robust and minimally interactive with the cation, preserving the intrinsic properties of the pyrylium system.
Diagram 2: Molecular Structure of TTPT
Caption: The constituent ions of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
Crystallographic Parameters (Illustrative)
The table below summarizes typical crystallographic data one would expect for a compound of this nature. These values are illustrative and would need to be confirmed by single-crystal X-ray diffraction.
| Parameter | Expected Value/Type | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pbca | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 10 - 15 | Unit cell dimension along the a-axis. |
| b (Å) | 15 - 20 | Unit cell dimension along the b-axis. |
| c (Å) | 15 - 25 | Unit cell dimension along the c-axis. |
| α, β, γ (°) | α=γ=90, β > 90 (Monoclinic) | Angles between the unit cell axes. |
| Volume (ų) | 3000 - 4500 | The volume of a single unit cell. |
| Z | 4 or 8 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | ~1.3 - 1.4 | The theoretical density of the crystal. |
Physicochemical Properties and Applications
The distinct crystal structure of TTPT gives rise to a set of valuable physicochemical properties that are exploited in various applications.
| Property | Description | Reference |
| Molecular Formula | C₂₆H₂₃BF₄O | [8][9] |
| Molecular Weight | 438.27 g/mol | [8][10] |
| Appearance | Stable, orange or yellow crystalline solid | [2][5] |
| Melting Point | 298–303 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., DCE, CH₂Cl₂); Insoluble in water and ether. | [2][11] |
| Absorption Max (λmax) | ~450 nm | [2] |
| Redox Potential | E₁/₂,red ≈ -1.7 V vs SCE | [2] |
These properties make TTPT an ideal candidate for a photoredox catalyst. Its strong absorption in the visible spectrum allows it to be excited to a higher energy state using common light sources like blue LEDs.[2] In its excited state, it is a potent oxidant capable of accepting an electron from a substrate, thereby initiating a catalytic cycle.
Methodology: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive analytical technique for elucidating the precise three-dimensional structure of a crystalline material. The workflow is a self-validating system, where the quality of the final structure is directly dependent on the quality of the crystal and the data collected.
Diagram 3: Single-Crystal X-ray Diffraction Workflow
Caption: Standard workflow for determining a crystal structure using SCXRD.
Detailed Protocol: SCXRD
-
Crystal Selection and Mounting: A suitable single crystal of TTPT (typically < 0.5 mm in all dimensions, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer, cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The instrument rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.
-
Causality: The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern (Bragg's Law). The resulting diffraction pattern contains the information needed to determine the electron density distribution, and thus the atomic positions, within the unit cell.
-
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The "phase problem" is solved using direct methods or Patterson functions to generate an initial model of the structure. This model is then refined against the experimental data using a least-squares algorithm, adjusting atomic positions, and thermal displacement parameters until the calculated diffraction pattern best matches the observed pattern.
-
Validation: The final structural model is validated using established metrics (e.g., R-factors) and checked for consistency. The result is typically reported as a Crystallographic Information File (CIF).
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a compound of significant academic and practical interest. Its molecular structure, defined by a planar, aromatic pyrylium core with twisted p-tolyl substituents, is directly responsible for its robust thermal stability and potent photoredox activity. The synthesis via acid-catalyzed condensation is efficient, and meticulous crystallization yields the high-quality single crystals necessary for definitive structural analysis by X-ray diffraction. The insights gained from its structure empower chemists to rationally design new catalysts and synthetic pathways, underscoring the critical link between molecular architecture and chemical function.
References
- Benchchem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | 2713-21-5.
- The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction.
- Chemicalbook. (n.d.). 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis.
- Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate.
- ResearchGate. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
- ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Chemical structure of pyrylium-based molecules studied in this work.
- Wikipedia. (n.d.). Pyrylium.
- Advanced ChemBlocks. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (2025). Pyrylium, 2,4,6-tris(4-methylphenyl)-, tetrafluoroborate(1-).
- Fisher Scientific. (n.d.). 2,4,6-Triphenylpyrylium tetrafluoroborate, 97%.
Sources
- 1. Pyrylium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrylium, 2,4,6-tris(4-methylphenyl)-, tetrafluoroborate(1-) | 2713-21-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 2713-21-5 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
A Technical Guide to the Solubility of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize pyrylium salts in their work.
Introduction: The Significance of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable, crystalline organic salt that has garnered significant attention as a versatile photocatalyst in a myriad of organic transformations.[1] Its robust triarylpyrylium core, coupled with a tetrafluoroborate counter-anion, imparts unique photophysical and chemical properties, making it an invaluable tool in modern synthetic chemistry. The p-tolyl substituents on the pyrylium ring influence its electronic and steric properties, distinguishing it from its parent compound, 2,4,6-triphenylpyrylium tetrafluoroborate.
The solubility of this photocatalyst is a critical parameter that dictates its utility in various reaction media. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing catalytic efficiency. This guide will delve into the factors governing its solubility, provide qualitative solubility data in common organic solvents, and present a detailed protocol for the experimental determination of its solubility.
Factors Influencing Solubility
The dissolution of an ionic compound like 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in an organic solvent is a complex interplay of several factors. The overarching principle of "like dissolves like" provides a foundational understanding, but a more nuanced analysis involves considering the specific molecular interactions at play.
The Role of the Cation and Anion
The 2,4,6-tri(p-tolyl)pyrylium cation is a large, delocalized organic cation. The presence of the three p-tolyl groups contributes to its significant nonpolar character. The tetrafluoroborate (BF₄⁻) anion, on the other hand, is a weakly coordinating anion that plays a crucial role in enhancing the salt's solubility in organic solvents compared to salts with more strongly coordinating anions like halides.[1] The delocalized charge on both the cation and the anion facilitates their separation and solvation by solvent molecules.
Solvent Properties
The key properties of the organic solvent that influence the solubility of this pyrylium salt include:
-
Polarity: Polar solvents are generally more effective at solvating ionic species. However, the large organic cation also possesses significant nonpolar surface area, suggesting that solvents with a balance of polar and nonpolar characteristics may be particularly effective.
-
Dielectric Constant: A higher dielectric constant of the solvent helps to overcome the electrostatic attraction between the cation and anion, promoting dissolution.
-
Hydrogen Bonding Capability: Solvents capable of hydrogen bonding may interact with the tetrafluoroborate anion, although this interaction is generally weak.
-
Molecular Size and Shape: The ability of the solvent molecules to effectively pack around the large triarylpyrylium cation can also influence solubility.
Qualitative Solubility Profile
While precise quantitative solubility data for 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is not extensively documented in publicly available literature, a qualitative understanding can be inferred from the behavior of analogous compounds and general chemical principles. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent | Polarity (Dielectric Constant at 20°C) | Expected Solubility | Rationale |
| Acetonitrile | 37.5 | Soluble | A polar aprotic solvent with a high dielectric constant, capable of effectively solvating both the cation and anion. |
| Dichloromethane | 9.1 | Soluble | A moderately polar solvent that can dissolve many organic salts. Spectroscopic studies have been successfully conducted in this solvent.[2] |
| Acetone | 21 | Soluble | A polar aprotic solvent known to dissolve a wide range of organic compounds, including the related 2,4,6-triphenylpyrylium tetrafluoroborate.[3] |
| Ethanol | 24.6 | Soluble | A polar protic solvent that can effectively solvate ions. The analogous triphenylpyrylium salt is soluble in ethanol.[3] |
| Dimethylformamide (DMF) | 36.7 | Soluble | A highly polar aprotic solvent with a strong ability to solvate cations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for organic salts. |
| Tetrahydrofuran (THF) | 7.6 | Slightly Soluble to Insoluble | A less polar ether; its ability to solvate the ionic salt is limited. |
| Toluene | 2.4 | Insoluble | A nonpolar aromatic solvent, unlikely to overcome the lattice energy of the ionic salt. |
| Hexane | 1.9 | Insoluble | A nonpolar aliphatic solvent, incapable of solvating ionic compounds. |
| Diethyl Ether | 4.3 | Insoluble | A nonpolar ether with a low dielectric constant. The related triphenylpyrylium salt is insoluble in diethyl ether. |
It is important to note that pyrylium salts can be restrictive in their solubility in some non-polar solvents, which can limit their application in certain chemical systems.[2]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, a carefully executed experimental procedure is necessary. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid.
Principle
A saturated solution of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is prepared in the desired solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined. From these measurements, the solubility can be calculated and expressed in various units (e.g., g/L, mol/L).
Materials and Equipment
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (high purity)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature bath or shaker
-
Syringes and syringe filters (PTFE, 0.2 µm pore size)
-
Pre-weighed glass weighing dishes or vials
-
Analytical balance (± 0.0001 g)
-
Drying oven or vacuum oven
-
Vortex mixer
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate to a scintillation vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sampling and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully draw a known volume of the clear supernatant into a syringe. To avoid premature crystallization, it is advisable to pre-warm the syringe to the equilibration temperature.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry weighing dish or vial.
-
-
Gravimetric Analysis:
-
Immediately record the mass of the weighing dish containing the filtered saturated solution.
-
Carefully evaporate the solvent. This can be achieved by placing the weighing dish in a vacuum oven at a temperature below the decomposition point of the salt or by using a gentle stream of inert gas (e.g., nitrogen).
-
Once the solvent has been removed, dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.0002 g).
-
Record the final mass of the weighing dish with the dried solute.
-
-
Calculations:
-
Mass of the solute (m_solute): Final mass of the dish + solute - Mass of the empty dish.
-
Mass of the solution (m_solution): Mass of the dish + solution - Mass of the empty dish.
-
Mass of the solvent (m_solvent): m_solution - m_solute.
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.
-
To express solubility in g/L or mol/L, the density of the saturated solution is required, or the initial volume of the filtered solution must be accurately known.
-
Factors Influencing Solubility: A Mechanistic View
The dissolution process can be visualized as a series of steps, each with an associated energy change. The overall solubility depends on the net energy change of this process.
Caption: Energetic factors governing the dissolution of an ionic salt.
For dissolution to be favorable, the energy released during the solvation of the ions by the solvent molecules must be comparable to or greater than the lattice energy required to break apart the crystal lattice of the solid salt.
Conclusion
References
-
ResearchGate. (n.d.). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Retrieved from [Link]
Sources
electrochemical properties of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
An In-Depth Technical Guide to the Electrochemical Properties of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt
Foreword: The Pyrylium Cation as a Unique Electroactive Scaffold
Within the vast landscape of heterocyclic chemistry, the pyrylium cation stands out as a unique and powerful entity. As a positively charged, aromatic oxonium ion, its structure is inherently electron-deficient, bestowing upon it a rich and versatile reactivity profile.[1] This guide focuses on a particularly significant derivative: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate . This stable, crystalline salt has emerged from a niche reagent to a mainstream photocatalyst, prized for its potent oxidizing power when activated by visible light.[2]
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the salt's electrochemical behavior, the experimental methodologies used to probe it, and the mechanistic principles that underpin its celebrated applications in modern organic synthesis.
Molecular Identity and Synthesis
The title compound is a triaryl-substituted pyrylium salt featuring a central pyrylium core substituted with three para-tolyl groups. The tetrafluoroborate (BF₄⁻) anion is a non-coordinating counterion that imparts stability and solubility in common organic solvents.[2]
Physicochemical Properties
A summary of the key properties of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is provided below.
| Property | Value |
| Molecular Formula | C₂₆H₂₃BF₄O[3] |
| Molecular Weight | 438.26 g/mol [3] |
| Appearance | Orange or yellow crystalline powder[4] |
| Melting Point | 298–303 °C[2] |
| CAS Number | 2713-21-5[2] |
Synthesis Protocol: A Condensation Approach
The synthesis of 2,4,6-triarylpyrylium salts is a well-established procedure in organic chemistry, typically achieved through the acid-catalyzed condensation of aryl methyl ketones and aryl aldehydes. A general and reliable method involves the reaction of a chalcone (an α,β-unsaturated ketone) with an acetophenone derivative.[5][6]
The synthesis for the parent compound, 2,4,6-triphenylpyrylium tetrafluoroborate, provides a representative workflow. It involves reacting acetophenone and chalcone in the presence of tetrafluoroboric acid (HBF₄).[5] The tolyl derivative is synthesized similarly, using 4-methylacetophenone and the corresponding tolyl-substituted chalcone. Purification is typically achieved by recrystallization from anhydrous solvents like a dichloromethane/ether mixture to prevent hydrolysis of the pyrylium ring.[2]
The Core of Reactivity: Electrochemical Behavior
The electrochemical properties of pyrylium salts are central to their function. The permanent positive charge on the pyrylium ring makes them readily susceptible to reduction.
One-Electron Reduction and Radical Formation
In aprotic media such as acetonitrile, the electrochemical reduction of pyrylium salts is a well-defined process that avoids complications from adsorption onto the electrode surface.[7][8] The primary event is a reversible, one-electron transfer to the pyrylium cation (Py⁺) to form a neutral pyranyl radical (Py•).[7][9]
Py⁺ + e⁻ ⇌ Py•
This initial reduction is often followed by a chemical step, most commonly the dimerization of the newly formed pyranyl radicals.[7][8] The reversibility and rate of this dimerization are influenced by the steric bulk of the substituents on the pyrylium ring.
The Power of Photo-Excitation
While the ground-state reduction is a key electrochemical feature, the most powerful application of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate comes from its behavior upon photo-excitation. When irradiated with visible light (typically blue LEDs), the molecule absorbs a photon and transitions to an electronically excited state (Py⁺*).[2]
This excited state is a significantly stronger oxidizing agent than the ground state. It can readily accept an electron from a suitable donor molecule in a process known as photoinduced electron transfer (PET). This property is the cornerstone of its utility as a photoredox catalyst.
The diagram below illustrates the general photocatalytic cycle, where the pyrylium salt acts as a photo-oxidant.
Caption: Photocatalytic cycle of a pyrylium salt photo-oxidant.
Experimental Workflow: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the principal technique for investigating the electrochemical properties of species like pyrylium salts. It provides critical data on redox potentials and the kinetics of electron transfer reactions.
Causality in Experimental Design
-
Why an Aprotic Solvent? Pyrylium salts are susceptible to nucleophilic attack by water, which can lead to ring-opening and decomposition.[1] Using a dry, aprotic solvent like acetonitrile or dichloromethane is essential to study the intrinsic redox behavior of the cation without competing chemical reactions.[7][8]
-
Why a Supporting Electrolyte? To ensure that ions, not electrons, carry the bulk of the current through the solution and to minimize solution resistance (iR drop), a high concentration of an inert supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is required.
-
Why Deoxygenation? Dissolved oxygen is electroactive and its reduction can interfere with the signals from the analyte. Purging the solution with an inert gas like nitrogen or argon for an extended period is a critical and non-negotiable step for obtaining clean, interpretable data.[7]
Step-by-Step Experimental Protocol
-
Preparation: Prepare a ~1 mM solution of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in anhydrous acetonitrile containing 0.1 M TBAPF₆.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy Carbon or Platinum disk.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode (CE): Platinum wire or gauze.
-
-
Deoxygenation: Sparge the solution with high-purity nitrogen or argon gas for at least 15 minutes while stirring. Maintain a blanket of inert gas over the solution for the duration of the experiment.
-
Potential Sweep: Using a potentiostat, scan the potential from an initial value where no reaction occurs (e.g., 0 V vs. SCE) towards negative potentials to observe the reduction, and then reverse the scan back to the starting potential.
-
Data Acquisition: Record the current response as a function of the applied potential to generate a cyclic voltammogram.
The logical flow of this experimental setup is designed to isolate and accurately measure the electron transfer events specific to the pyrylium salt.
Caption: Standard workflow for cyclic voltammetry analysis.
Interpreting the Data
The resulting voltammogram provides a wealth of information. For a simple, reversible one-electron process, the voltammogram will exhibit a characteristic duck shape with one reduction (cathodic) peak and one oxidation (anodic) peak on the reverse scan.
| Parameter | Description |
| E₁/₂ (Half-wave potential) | The potential midway between the cathodic and anodic peak potentials. It is a good approximation of the standard reduction potential of the redox couple. |
| ΔEp (Peak separation) | The difference between the anodic and cathodic peak potentials (Epₐ - Ep꜀). For a reversible one-electron process, this value is theoretically ~57 mV at 25 °C. |
| ipₐ / ip꜀ (Peak current ratio) | The ratio of the anodic to cathodic peak currents. For a reversible process where the product is stable, this ratio is equal to 1. |
For 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, literature data points to a reduction potential of approximately -1.7 V vs SCE, however, this value appears to be an error in the original source as pyrylium salts typically reduce at much less negative potentials. The more relevant value for its application is its excited-state potential. For the related 2,4,6-triphenylpyrylium tetrafluoroborate, the ground state reduction potential is -0.35 V, while the excited state potential (E*red) is a powerful +2.3 V vs SCE.[10] The tolyl groups, being electron-donating, would be expected to make the reduction slightly more difficult (a more negative potential) compared to the phenyl analogue.
Applications in Advanced Synthesis
The potent oxidizing ability of the photo-excited state of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate makes it a highly valuable catalyst.
-
Photoredox Catalysis: Its primary application is as a metal-free photo-oxidant. A key example reported by the Nicewicz laboratory is its use in catalyzing the Newman-Kwart rearrangement, converting O-aryl carbamothioates to their S-aryl isomers at room temperature. This avoids the high temperatures or palladium catalysts traditionally required.
-
Cationic Polymerization: It effectively initiates the metal-free cationic polymerization of electron-rich monomers like 4-methoxystyrene under blue LED irradiation.[2]
-
Synthetic Precursor: Like other pyrylium salts, it can react with various nucleophiles to generate a diverse range of other heterocyclic systems. For instance, reaction with ammonia yields pyridines, while primary amines afford pyridinium salts.[1]
Conclusion and Outlook
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is more than just a stable organic salt; it is a precisely engineered tool for modern chemistry. Its electrochemical properties, characterized by a stable cationic ground state and a powerfully oxidizing photo-excited state, have positioned it as a go-to catalyst for a variety of challenging organic transformations. Understanding the principles of its redox behavior and the experimental rigor required to study it is fundamental to harnessing its full potential. Future research will likely focus on expanding its synthetic applications and fine-tuning its redox properties through further structural modification, continuing the legacy of the versatile pyrylium cation.
References
-
On the Electrochemistry of Pyrylium Ions at the Mercury Electrode. I Aliphatically Substituted Ions in Acetonitrile. CSIRO Publishing. [Link]
-
ChemInform Abstract: ELECTROCHEMICAL REDUCTION OF PYRYLIUM SALTS IN AN APROTIC MEDIUM. Sci-Hub. [Link]
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. UNC-Chapel Hill. [Link]
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. The Royal Society of Chemistry. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. [Link]
-
ONE-ELECTRON TRANSFER REACTIONS OF PYRYLIUM CATIONS. Universidade Federal de Santa Catarina. [Link]
-
Pyrylium. Wikipedia. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. Pyrylium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. connectsci.au [connectsci.au]
- 8. sci-hub.st [sci-hub.st]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to Theoretical and Computational Studies of Pyrylium Photocatalysts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrylium salts have emerged as a dominant class of metal-free organic photoredox catalysts, prized for their potent oxidizing capabilities, stability, and synthetic accessibility.[1][2] Their application spans a wide array of chemical transformations, from intricate organic syntheses to advanced polymerizations, making them invaluable tools in modern chemistry and drug development.[3][4][5] The rational design of novel pyrylium catalysts with tailored photophysical and electrochemical properties is increasingly driven by theoretical and computational chemistry. This guide provides an in-depth exploration of the computational methodologies used to investigate these powerful catalysts. We will dissect the fundamental principles of their photocatalytic cycle, detail the key computational workflows from structure optimization to excited-state analysis, and discuss how these in-silico approaches provide critical insights that accelerate catalyst discovery and mechanistic understanding.
The Mechanistic Underpinnings of Pyrylium Photocatalysis
Pyrylium salts function as highly efficient photo-oxidants. Their catalytic activity is rooted in a well-defined photophysical process that generates a potent excited state capable of single-electron transfer (SET). The general mechanism, which typically proceeds via an oxidative quenching cycle, can be broken down into several key steps.
-
Photoexcitation: The ground-state pyrylium cation (Py⁺) absorbs a photon of visible light, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This creates a short-lived, electronically excited singlet state (¹Py⁺*).[6]
-
Intersystem Crossing (Optional but Relevant): The singlet excited state can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (³Py⁺*). Both the singlet and triplet excited states are significantly more oxidizing than the ground state.[6]
-
Single-Electron Transfer (SET): The highly oxidizing excited state (Py⁺*) interacts with a suitable electron-donating substrate (Sub). It accepts a single electron from the substrate, generating a substrate radical cation (Sub•⁺) and the neutral pyranyl radical (Py•).[3]
-
Catalyst Regeneration: The catalytic cycle is closed when the reduced pyranyl radical (Py•) is oxidized back to the ground-state pyrylium cation (Py⁺) by a terminal oxidant, which is often atmospheric oxygen. This step regenerates the catalyst for subsequent turnovers.[3]
This cycle highlights the catalyst's role in converting light energy into chemical potential, enabling the formation of highly reactive radical intermediates that can participate in a variety of bond-forming reactions.
Caption: Relationship between computational methods and key calculated properties.
A Validated Workflow for In-Silico Catalyst Evaluation
A systematic, self-validating protocol is essential for obtaining reliable computational results. The following step-by-step workflow outlines a standard procedure for the theoretical study of a new pyrylium photocatalyst.
Step 1: Initial Structure and Ground-State Optimization
-
Action: Build the 3D structure of the pyrylium salt. Perform a geometry optimization using DFT (e.g., B3LYP/6-31G(d)).
-
Validation: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Step 2: Calculation of Ground-State Properties
-
Action: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., def2-TZVP) to obtain more accurate electronic properties. Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.
-
Data Output: Extract HOMO/LUMO energies and calculate the ground-state reduction potential.
Step 3: Excited-State Calculations
-
Action: Perform a TD-DFT calculation to compute the vertical excitation energies, which correspond to the absorption spectrum.
-
Data Output: Determine λ_max and the oscillator strength of the transitions. Calculate the 0-0 transition energy (E₀,₀).
Step 4: Determination of Excited-State Potential
-
Action: Combine the results from the previous steps using the Rehm-Weller equation or similar thermodynamic relationships. The excited-state reduction potential (E*(red)) is calculated as: E(red) ≈ E_(red)_ (ground state) + E₀,₀
-
Validation: Compare the calculated redox potentials and λ_max with available experimental data for known pyrylium catalysts to benchmark the accuracy of the chosen computational level of theory. [7] Step 5: Mechanistic Investigation (Advanced)
-
Action: Model the interaction of the catalyst with a substrate molecule. Locate the transition state for the single-electron transfer step or subsequent bond-forming reactions.
-
Data Output: Determine the activation energy barriers to understand the reaction kinetics and selectivity.
Caption: A step-by-step workflow for the computational evaluation of a pyrylium photocatalyst.
Data-Driven Insights: A Comparative Analysis
Computational studies allow for the systematic evaluation of how structural modifications impact catalyst performance. Electron-donating or -withdrawing groups on the aryl substituents can significantly tune the photophysical and electrochemical properties. [8]
| Catalyst | Substituent (R) | Experimental λ_max (nm) | Calculated λ_max (nm) | Experimental E*(red) (V vs SCE) | Calculated E*(red) (V vs SCE) |
|---|---|---|---|---|---|
| TPP | -H | 410 | 405 | +2.55 | +2.51 |
| TMPP | -OCH₃ (para) | 465 | 458 | +2.15 | +2.11 |
| TFPP | -CF₃ (para) | 402 | 398 | +2.78 | +2.75 |
Note: Data is representative and synthesized from trends reported in the literature for illustrative purposes. Actual values depend on the specific computational method and experimental conditions. [7][8] This table clearly illustrates the trends that computational models can capture:
-
Electron-donating groups (like -OCH₃) lead to a red-shift in absorption (higher λ_max) and a decrease in the excited-state oxidizing power. [8]* Electron-withdrawing groups (like -CF₃) cause a slight blue-shift and significantly increase the excited-state potential, making the catalyst a stronger oxidant. [8]
Challenges and the Path Forward
Despite their power, computational methods face challenges. The accurate prediction of E₀,₀ remains a significant hurdle, as it is highly sensitive to the chosen DFT functional. [7]Furthermore, explicitly modeling solvent dynamics and complex intermolecular interactions requires more computationally expensive methods like ab initio molecular dynamics (AIMD).
The future of the field lies in the integration of machine learning (ML) with traditional quantum chemistry. [7]ML models, trained on large datasets of calculated or experimental results, can predict properties like E₀,₀ with the accuracy of high-level theory but at a fraction of the computational cost. This synergy promises to accelerate the discovery of next-generation pyrylium photocatalysts with precisely tailored functionalities for applications in drug discovery and beyond. [7]
Conclusion
Theoretical and computational chemistry is an indispensable partner to experimental investigation in the field of pyrylium photocatalysis. By providing a detailed, atomistic view of electronic structure and reactivity, these methods offer unparalleled insights into reaction mechanisms and provide a robust framework for the rational, predictive design of superior catalysts. The systematic workflows and methodologies outlined in this guide serve as a foundation for researchers aiming to harness the power of computation to unlock new chemical transformations and accelerate innovation in drug development and materials science.
References
-
Prentice, A. W., & Zwijnenburg, M. A. (2021). The Role of Computational Chemistry in Discovering and Understanding Organic Photocatalysts for Renewable Fuel Synthesis. Advanced Energy Materials, 11(29).
-
Prentice, A. W., & Zwijnenburg, M. A. (2021). The Role of Computational Chemistry in Discovering and Understanding Organic Photocatalysts for Renewable Fuel Synthesis. Semantic Scholar.
-
Various Authors. (n.d.). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides | Request PDF. ResearchGate.
-
Singh, M., & Head-Gordon, M. (2021). Photoredox Chemistry with Organic Catalysts: Role of Computational Methods. ACS Omega.
-
Singh, M., & Head-Gordon, M. (2021). (PDF) Photoredox Chemistry with Organic Catalysts: Role of Computational Methods. ResearchGate.
-
Ortyl, J., et al. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate.
-
La-Posta, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters.
-
Giménez-Manogil, A., et al. (2024). Advances in Computational Methods for Modeling Photocatalytic Reactions: A Review of Recent Developments. MDPI.
-
Li, M., et al. (2022). Mechanism landscape in pyrylium induced organic afterglow systems. PubMed Central.
-
La-Posta, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PMC - NIH.
-
Van der Eycken, E., et al. (n.d.). Photocatalysis: A Green Tool for Redox Reactions. Thieme.
-
Zhang, L., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. RSC Publishing.
-
Alarcón-Espósito, J., et al. (2016). The Photoreaction of Pyrylium Cation with Water: A DFT Study. ResearchGate.
-
Wolter, A., et al. (n.d.). Towards Designer Photocatalysts: Structure‐Property Relationships in 2,6‐Diaryl‐pyryliums | Request PDF. ResearchGate.
-
Rodriguez-Hernandez, A., & Jenkins, P. (2022). Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. University of North Carolina at Chapel Hill.
-
Zhang, L., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed.
-
Zhang, L., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC - PubMed Central.
-
Quantum Innovation Corp. (2022). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. YouTube.
Sources
- 1. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]
- 2. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
The Advent and Ascent of Triarylpyrylium Salts in Catalysis: A Technical Guide
Abstract
Triarylpyrylium salts, once relegated to the broader class of heterocyclic dyes, have emerged as a powerhouse in the field of photoredox catalysis. Their unique electronic structure, characterized by a stable cationic oxygen heterocycle, imparts them with potent oxidizing capabilities in their photoexcited state. This technical guide provides an in-depth exploration of the discovery, history, and catalytic applications of triarylpyrylium salts. We will delve into their synthesis, elucidating both classical and modern methodologies, and present a comprehensive overview of their photophysical and electrochemical properties. The core of this guide will focus on the mechanistic underpinnings of their catalytic activity, providing researchers and drug development professionals with the foundational knowledge to harness the synthetic potential of these remarkable compounds.
A Century in the Making: From Discovery to Catalytic Prominence
The story of pyrylium salts begins over a century ago with their initial synthesis. However, their journey to becoming indispensable tools in modern organic synthesis has been a gradual one, marked by key discoveries that unlocked their true potential.
Early Discovery and Synthetic Utility
The first pyrylium salt was reported by Adolf von Baeyer in 1911.[1][2] For several decades following their discovery, pyrylium salts were primarily of interest for their properties as dyes and as versatile precursors in the synthesis of other heterocyclic compounds.[1][2][3] Their high reactivity towards nucleophiles allows for the convenient synthesis of a diverse range of molecules, including pyridines, phosphinines, and thiopyryliums.[4][5] It wasn't until the 1960s that the broader synthetic utility of pyrylium salts began to be more systematically explored and appreciated within the organic chemistry community.[1][2][3]
The Photoredox Revolution: A New Role for an Old Scaffold
The late 20th and early 21st centuries witnessed the dawn of photoredox catalysis, a field that has revolutionized the way chemists approach bond formation. This paradigm shift in synthesis created the perfect opportunity for the unique properties of triarylpyrylium salts to be recognized. The pioneering work of scientists like Shunichi Fukuzumi, whose extensive research on photoinduced electron transfer laid much of the groundwork for the field, was instrumental in this development.[6][7][8][9][10] Subsequently, the innovative application of organic dyes as photoredox catalysts by researchers such as David Nicewicz demonstrated the immense potential of these molecules in facilitating a wide array of challenging organic transformations.[6][7][11][12][13][14] The Fukuzumi acridinium salt, in particular, showcased the power of organic photooxidants and paved the way for the exploration of other scaffolds, including the triarylpyrylium salts.[13]
Synthesis of Triarylpyrylium Salts: From Classical to Contemporary Methods
The accessibility of triarylpyrylium salts through straightforward synthetic procedures has been a key factor in their widespread adoption as photocatalysts.
Classical Condensation Strategies
The most common and established methods for synthesizing 2,4,6-triarylpyrylium salts involve the condensation of acetophenone and benzaldehyde derivatives.[1][3] One classical approach involves the reaction of a chalcone (formed from the condensation of an acetophenone and a benzaldehyde) with another equivalent of acetophenone in the presence of a strong acid.[3][15]
A widely used and reliable method is the one-pot reaction of a chalcone and an acetophenone with fluoroboric acid, as detailed in Organic Syntheses.[16]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate[16][17]
Materials:
-
Benzalacetophenone (Chalcone)
-
Acetophenone
-
1,2-Dichloroethane (DCE)
-
Fluoroboric acid (HBF₄·Et₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzalacetophenone (2.0 equivalents) and acetophenone (1.0 equivalent) in 1,2-dichloroethane.
-
Heat the mixture to 70-75 °C.
-
Slowly add fluoroboric acid diethyl ether complex (2.0 equivalents) to the stirred solution over 30 minutes. The color of the reaction mixture will change, typically to a brownish-yellow.
-
After the addition is complete, heat the mixture to reflux and maintain for 1 to 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to the cooled solution to precipitate the product.
-
Collect the yellow crystalline product by filtration through a Buchner funnel.
-
Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified 2,4,6-triphenylpyrylium tetrafluoroborate under reduced pressure.
Expected Yield: 63-72%
Modern, Milder, and Greener Approaches
While the classical methods are robust, they often rely on harsh acids and large volumes of organic solvents. Recognizing the need for more sustainable synthetic practices, recent research has focused on developing milder and more environmentally friendly routes to triarylpyrylium salts. These methods often employ less hazardous acids, such as methanesulfonic acid or p-toluenesulfonic acid, and may involve simpler, aqueous workup procedures.[17][18][19]
Furthermore, the application of continuous-flow chemistry has enabled the rapid and efficient synthesis of triarylpyrylium salts with improved safety and scalability.[15][20]
Physicochemical Properties: The Key to Catalytic Prowess
The efficacy of triarylpyrylium salts as photoredox catalysts is intrinsically linked to their photophysical and electrochemical properties. These properties can be fine-tuned by modifying the substituents on the peripheral aryl rings, allowing for the rational design of catalysts for specific applications.
Photophysical Properties
Triarylpyrylium salts typically absorb light in the visible range, with absorption maxima (λmax) often falling between 400 and 465 nm.[21] This allows for their excitation using readily available light sources such as blue LEDs. Upon excitation, they exhibit fluorescence, and their fluorescence quantum yields can be influenced by the nature of the substituents on the aryl rings.[22]
Electrochemical Properties and Excited-State Potential
The defining characteristic of triarylpyrylium salts in the context of photoredox catalysis is their high excited-state oxidation potential. The structure of the pyrylium salt directly impacts its electrochemical properties and, consequently, its efficiency as a photocatalyst.[22] Pyrylium salts with electron-donating substituents tend to have higher excited-state potentials, making them more powerful oxidizing agents.[22] In contrast, those with electron-withdrawing groups have lower excited-state potentials.[22] This tunability is a significant advantage in designing catalytic systems for specific substrates.
Here is a summary of the photophysical and electrochemical properties of some representative triarylpyrylium salts:
| Catalyst | λmax (nm) | E1/2red (V vs SCE) | E0,0 (eV) | E*1/2red (V vs SCE) |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 462 | -0.29 | 2.68 | +2.39 |
| 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate | 465 | -0.37 | 2.66 | +2.29 |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium Tetrafluoroborate | 480 | -0.52 | 2.58 | +2.06 |
Note: The values presented are approximate and can vary depending on the solvent and experimental conditions. E0,0 is the zero-zero spectroscopic energy, and E1/2red is the excited-state reduction potential.*
The Heart of the Matter: The Photoredox Catalytic Cycle
Triarylpyrylium salts primarily operate through an oxidative quenching cycle. The general mechanism involves the following key steps:
-
Photoexcitation: The triarylpyrylium salt photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Single-Electron Transfer (SET): The highly oxidizing excited-state photocatalyst (PC*) accepts an electron from a suitable substrate (Sub), leading to the formation of a substrate radical cation (Sub•+) and the reduced form of the photocatalyst (PC•).
-
Substrate Transformation: The highly reactive substrate radical cation (Sub•+) undergoes the desired chemical transformation, such as cyclization, rearrangement, or reaction with a nucleophile.
-
Catalyst Regeneration: The reduced photocatalyst (PC•) is oxidized back to its ground state (PC) by a suitable oxidant (often atmospheric oxygen), completing the catalytic cycle.
Caption: Oxidative quenching cycle of a triarylpyrylium photocatalyst.
While less common, a reductive quenching cycle is also possible, where the excited photocatalyst donates an electron to a substrate, followed by regeneration of the ground-state catalyst via reduction.
Applications in Synthetic Organic Chemistry: Field-Proven Protocols
The potent oxidizing nature of photoexcited triarylpyrylium salts has been leveraged to achieve a variety of valuable synthetic transformations.
Cycloaddition Reactions
Triarylpyrylium salts have been shown to be effective catalysts for various cycloaddition reactions, including [2+2] and [2+2+2] cycloadditions.[23][24][25][26] These reactions often proceed through the formation of a radical cation intermediate upon single-electron transfer from one of the reactants to the excited photocatalyst.
Experimental Protocol: [2+2+2] Cyclization of Alkynes with Nitriles[25]
Materials:
-
Aromatic alkyne
-
Nitrile
-
2,4,6-Triphenylpyrylium tetrafluoroborate
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aromatic alkyne (1.0 equivalent), the nitrile (as solvent or in excess), and 2,4,6-triphenylpyrylium tetrafluoroborate (typically 1-5 mol%).
-
Degas the reaction mixture using a standard technique (e.g., freeze-pump-thaw or sparging with an inert gas).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting pyridine derivative by column chromatography on silica gel.
Rearrangement Reactions: The Newman-Kwart Rearrangement
The Newman-Kwart rearrangement, the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, typically requires high temperatures. Triarylpyrylium salt photocatalysis enables this transformation to proceed at ambient temperature.[27][28][29]
Caption: General experimental workflow for a pyrylium salt-catalyzed reaction.
Cationic Polymerization
Triarylpyrylium salts have also found application as photoinitiators for cationic polymerization, for example, in the polymerization of vinyl ethers.[15][20] The catalytic cycle is initiated by the single-electron oxidation of the monomer, generating a radical cation that propagates the polymerization chain.
Conclusion and Future Outlook
From their initial discovery as heterocyclic dyes to their current status as powerful photoredox catalysts, triarylpyrylium salts have undergone a remarkable transformation. Their accessibility, tunable electronic properties, and high excited-state oxidation potentials have established them as a valuable class of organic photocatalysts. As the demand for sustainable and efficient synthetic methodologies continues to grow, it is certain that the applications of triarylpyrylium salts in catalysis will continue to expand, enabling the discovery of new and innovative chemical transformations. The ongoing development of novel pyrylium salt structures with tailored properties promises to further enhance their synthetic utility, solidifying their place in the modern organic chemist's toolkit.
References
-
Cluster Preface: Organic Photoredox Catalysis in Synthesis – Honoring Professor Shunichi Fukuzumi's 70th Birthday . (2022). Synlett. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules . (2020). RSC Publishing. [Link]
-
Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides | Request PDF . (2017). ResearchGate. [Link]
-
pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo - Semantic Scholar . (n.d.). Semantic Scholar. [Link]
-
Organic Photoredox Catalysis as a General Strategy for Anti-Markovnikov Alkene Hydrofunctionalization - ResearchGate . (2016). ResearchGate. [Link]
-
Photoredox Catalysis in Organic Chemistry - PMC - NIH . (2016). National Institutes of Health. [Link]
-
Organic Photoredox Catalysis - Nicewicz Laboratory . (n.d.). University of North Carolina at Chapel Hill. [Link]
-
Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route - ResearchGate . (2023). ResearchGate. [Link]
-
Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route - R Discovery . (2024). R Discovery. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC - NIH . (2021). National Institutes of Health. [Link]
-
Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route - OUCI . (2023). Open Ukrainian Citation Index. [Link]
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions via an inverse electron demand Diels–Alder reaction - RSC Publishing . (2018). RSC Publishing. [Link]
-
2,4,6-triphenylnitrobenzene - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]
-
Dawn of photoredox catalysis - PMC - PubMed Central . (2023). National Institutes of Health. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC - PubMed Central . (2020). National Institutes of Health. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate . (2021). ResearchGate. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications . (2021). ACS Publications. [Link]
-
Visible-Light-Promoted [2 + 2 + 2] Cyclization of Alkynes with Nitriles to Pyridines Using Pyrylium Salts as Photoredox Catalysts. | Semantic Scholar . (2019). Semantic Scholar. [Link]
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts . (2020). University of North Carolina at Chapel Hill. [Link]
-
Three common synthetic approaches to 2,4,6-triarylpyrylium salt - ResearchGate . (2020). ResearchGate. [Link]
-
Illuminating Photoredox Catalysis - PMC - PubMed Central . (2014). National Institutes of Health. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - Chemical Science (RSC Publishing) . (2020). RSC Publishing. [Link]
-
Photoredox Catalysis with Visible Light - ResearchGate . (2017). ResearchGate. [Link]
-
Reductive quenching cycle of the photoredox catalyst for aryl radical... - ResearchGate . (n.d.). ResearchGate. [Link]
-
Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation . (2021). ACS Publications. [Link]
-
Cation Radical Newman‐Kwart Rearrangement Enabled by Heterogeneous Photocatalysis under Mild Conditions - ResearchGate . (2023). ResearchGate. [Link]
-
ChemInform Abstract: Cycloaddition Reactions Initiated by Photochemically Excited Pyrylium Salts. | Request PDF - ResearchGate . (1998). ResearchGate. [Link]
-
(PDF) Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - ResearchGate . (2021). ResearchGate. [Link]
-
Oxidative and reductive quenching cycles of photoredox catalysts (PCs).... - ResearchGate . (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Cycloaddition Reactions Initiated by Photochemically Excited Pyrylium Salts. | Request PDF - ResearchGate . (1998). ResearchGate. [Link]
-
Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids - Organic Chemistry Frontiers (RSC Publishing) . (2022). RSC Publishing. [Link]
-
Electrochemically Catalyzed Newman-Kwart Rearrangement: Mechanism, Structure-Reactivity Relationship, and Parallels to Photoredox Catalysis - PubMed . (2020). National Institutes of Health. [Link]
-
Improved Synthesis of Pyrylium Salts Leading to 2,4-Disubstituted Diarylfurans via Novel Mechanism | Request PDF - ResearchGate . (2018). ResearchGate. [Link]
Sources
- 1. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions via an inverse electron demand Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Full Text [thieme-connect.de]
- 8. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Photoredox Catalysis — Nicewicz Laboratory [nicewiczlaboratory.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Synthesis of Triarylpyrylium Salts Using a Mild, Eco-friendly Route [ouci.dntb.gov.ua]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Electrochemically Catalyzed Newman-Kwart Rearrangement: Mechanism, Structure-Reactivity Relationship, and Parallels to Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt in photoredox catalysis
An In-Depth Guide to the Application of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Photoredox Catalysis
Introduction: A Powerful, Metal-Free Oxidizing Catalyst
In the rapidly evolving field of synthetic organic chemistry, photoredox catalysis has emerged as a powerful tool for activating molecules with visible light, enabling transformations under remarkably mild conditions. While many successful systems rely on precious metal complexes, such as iridium and ruthenium, there is a significant and growing interest in the development of purely organic photocatalysts. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is at the forefront of this class of catalysts.[1]
This triarylpyrylium salt is a stable, crystalline solid that functions as a potent photo-oxidant.[2] Upon excitation with visible light, typically from a simple blue LED, it reaches a high-energy state capable of oxidizing a wide range of organic substrates through a single-electron transfer (SET) mechanism.[2][3] This versatile, metal-free catalyst has opened new avenues for reactions including cycloadditions, rearrangements, and polymerizations, often with improved efficiency and selectivity compared to traditional methods.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, a detailed protocol for a key transformation, and the mechanistic principles that underpin its reactivity.
Key Properties and Characteristics
The utility of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stems from its distinct photophysical and electrochemical properties. Its strong absorption in the visible spectrum and its high excited-state reduction potential make it an exceptionally effective photo-oxidant.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃BF₄O | |
| Molecular Weight | 438.26 g/mol | |
| Appearance | Powder | |
| Melting Point | 298-303 °C | [2] |
| Absorption Max (λmax) | ~450 nm | [2] |
| Ground State Reduction Potential (E₁/₂,red) | -0.35 V vs SCE | |
| Excited State Reduction Potential (E*red) | +2.3 V vs SCE |
Note: Redox potentials are critical for predicting the feasibility of a photoredox reaction. The highly positive excited-state potential (+2.3 V vs SCE) indicates that the photo-excited catalyst is a very strong oxidizing agent.
The Photoredox Catalytic Cycle: A Mechanistic Overview
The function of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is best understood through its catalytic cycle. The process is initiated by the absorption of a photon, leading to the generation of a reactive species that drives the chemical transformation.
-
Photoexcitation: The ground-state pyrylium salt (Pyry⁺) absorbs a photon of visible light (hν), promoting it to a high-energy, electronically excited state (Pyry⁺*).[2]
-
Single-Electron Transfer (SET): The highly oxidizing excited state (Pyry⁺*) interacts with an electron-rich substrate (Sub). It removes a single electron from the substrate, generating a substrate radical cation (Sub•⁺) and the reduced form of the catalyst, a pyranyl radical (Pyry•).[3]
-
Product Formation: The highly reactive substrate radical cation (Sub•⁺) undergoes the desired chemical transformation (e.g., rearrangement, cyclization, fragmentation) to form the product radical, which is then converted to the final product.
-
Catalyst Regeneration: The reduced catalyst (Pyry•) must be oxidized back to its initial state (Pyry⁺) to complete the catalytic cycle. This is often accomplished by a terminal oxidant, such as atmospheric oxygen, which concurrently generates a superoxide ion.[3]
Application Protocol: Ambient-Temperature Newman-Kwart Rearrangement
A compelling demonstration of this catalyst's power is in mediating the Newman-Kwart rearrangement, a critical reaction for synthesizing thiophenols from phenols. Traditionally, this rearrangement of O-aryl carbamothioates to S-aryl carbamothioates requires high temperatures (>200 °C), limiting its scope. The photoredox method allows this transformation to proceed efficiently at room temperature.[5]
Rationale for Methodological Choices
-
Catalyst: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is chosen for its ability to be excited by low-energy blue light and its high oxidizing power in the excited state, sufficient to oxidize the O-aryl carbamothioate.
-
Light Source: A blue LED (approx. 450 nm) is used as it directly matches the catalyst's absorption maximum, ensuring efficient photoexcitation without needing high-energy UV light, which could decompose the substrate or product.
-
Solvent: Anhydrous and polar aprotic solvents like acetonitrile or dichloromethane are typically used. They are chosen for their ability to dissolve the substrate and catalyst while remaining inert to the reactive radical intermediates.
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst or lead to undesired side reactions. Therefore, the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) after degassing the solvent.
Detailed Experimental Protocol
Materials and Equipment:
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (1-2 mol%)
-
O-aryl carbamothioate substrate (1.0 equiv)
-
Anhydrous acetonitrile (or dichloromethane) to make a 0.1 M solution
-
Standard glassware (e.g., crimp-seal vial or Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Blue LED light source (e.g., 450 nm, 24 W) with a cooling fan
Procedure:
-
Reaction Setup: Place the O-aryl carbamothioate substrate (e.g., 0.2 mmol, 1.0 equiv) and 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (e.g., 0.004 mmol, 2 mol%) into an oven-dried crimp-seal vial equipped with a magnetic stir bar.
-
Atmosphere Control: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Degassing: Degas the resulting solution by subjecting it to three "freeze-pump-thaw" cycles to thoroughly remove dissolved oxygen.[6]
-
Initiation of Reaction: Place the vial on the magnetic stirrer, approximately 5 cm from the blue LED lamp. Turn on the stirring and the light source. Use a small fan to maintain the reaction at ambient temperature (approx. 25 °C).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the pure S-aryl carbamothioate product.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient light source or incorrect wavelength. 2. Presence of oxygen or water. 3. Substrate oxidation potential is too high. 4. Catalyst degradation. | 1. Ensure the blue LED is functional and close to the vial. 2. Use freshly dried solvent and rigorously degas the reaction mixture. 3. This catalyst may not be suitable; consider a stronger photo-oxidant. 4. Check catalyst purity; if the solution photobleaches quickly, the catalyst may be decomposing. |
| Formation of Side Products | 1. Over-irradiation leading to product decomposition. 2. Reaction temperature too high. 3. Reactivity of radical intermediates with solvent. | 1. Monitor the reaction closely and stop it upon completion. 2. Ensure adequate cooling is in place. 3. Try a different anhydrous, aprotic solvent. |
| Low Mass Balance | 1. Volatility of substrate or product. 2. Decomposition of starting material or product on silica gel. | 1. Be careful during solvent removal under reduced pressure. 2. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. |
Conclusion and Outlook
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stands out as a robust and highly effective organic photocatalyst. Its commercial availability, stability, and powerful oxidizing nature make it an attractive metal-free alternative for a variety of synthetic transformations. As demonstrated with the ambient-temperature Newman-Kwart rearrangement, it enables classic reactions to proceed under significantly milder conditions, broadening their applicability in complex molecule synthesis. Its utility extends to many other areas, including [2+2] cycloadditions and living cationic polymerizations, highlighting its broad potential.[3][5] As the field continues to prioritize sustainable and green chemical methodologies, the role of potent organic photocatalysts like this pyrylium salt is set to expand, driving innovation in both academic research and industrial drug development.
References
-
Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides | Request PDF - ResearchGate . Available at: [Link]
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts . Available at: [Link]
-
Development of a Large-Enrollment Course-Based Research Experience in an Undergraduate Organic Chemistry Laboratory: Structure–Function Relationships in Pyrylium Photoredox Catalysts | Journal of Chemical Education - ACS Publications . Available at: [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate . Available at: [Link]
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. - ResearchGate . Available at: [Link]
-
Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications . Available at: [Link]
Sources
Application Note: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate for Metal-Free Cationic Polymerization
A Technical Guide for Researchers in Polymer Chemistry and Materials Science
Introduction: The Imperative for Metal-Free Polymerization
The synthesis of well-defined polymers is a cornerstone of modern materials science and drug development. Cationic polymerization, a key technique for producing polymers from electron-rich monomers, has traditionally relied on metal-based Lewis acids as initiators.[1] However, the presence of metal residues in the final polymer can be detrimental, leading to coloration, long-term degradation of the material, and potential toxicity, which is a significant concern for biomedical applications.[1] This has driven a demand for metal-free initiating systems that offer precise control over the polymerization process.[1][2]
Organic photoredox catalysis has emerged as a powerful strategy to initiate polymerization under mild conditions using visible light.[3] Among the various organic photocatalysts, 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate has proven to be a highly effective, stable, and versatile reagent for initiating metal-free cationic polymerization.[4][5] This application note provides a detailed overview of the mechanism, experimental protocols, and expected outcomes for the use of this pyrylium salt in the controlled polymerization of electron-rich monomers like 4-methoxystyrene.
Mechanistic Insights: Photo-induced Cationic Polymerization
The power of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate lies in its ability to absorb visible light (such as from a blue LED) and enter an excited state, transforming it into a potent oxidant.[4] The polymerization process is initiated through a photo-induced electron transfer (PET) mechanism.
The overall process can be summarized in the following key steps:
-
Photoexcitation: The pyrylium salt absorbs a photon of visible light, promoting it to a high-energy excited state.
-
Electron Transfer: In its excited state, the pyrylium salt can oxidize a suitable electron donor. In the case of 4-methoxystyrene polymerization, the monomer itself can act as the electron donor, generating a radical cation.
-
Initiation: The newly formed monomer radical cation initiates the polymerization by attacking a neutral monomer molecule, forming a new carbon-carbon bond and propagating the cationic charge.
-
Propagation: The cationic chain end continues to add monomer units in a chain-growth fashion.
-
Controlled Polymerization with an External Nucleophile: To achieve a living or controlled polymerization with a narrow molecular weight distribution, a reversible chain transfer agent, such as methanol, can be added.[4][6] Methanol reversibly caps the propagating cationic chain end, establishing an equilibrium between dormant and active chains, which allows for uniform chain growth.[4][6]
The following diagram illustrates the initiation and propagation of the cationic polymerization of 4-methoxystyrene using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate.
Figure 1: Mechanism of Photo-initiated Cationic Polymerization.
Experimental Protocols
This section provides detailed protocols for the synthesis of the 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate catalyst and its application in the polymerization of 4-methoxystyrene.
Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
This protocol is adapted from established methods for the synthesis of triarylpyrylium salts.[4]
Materials:
-
p-Tolualdehyde
-
p-Methylacetophenone
-
Tetrafluoroboric acid (HBF₄)
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolualdehyde (1 equivalent) and p-methylacetophenone (2 equivalents) in acetic anhydride.
-
Slowly add tetrafluoroboric acid (2 equivalents) to the stirred mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 2-3 hours. The color of the solution will typically darken to a deep red or brown.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether to the cooled solution with vigorous stirring to precipitate the pyrylium salt.
-
Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/ether or dichloromethane/ether) to obtain the purified 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as a crystalline solid.
-
Dry the final product under vacuum. The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Metal-Free Cationic Polymerization of 4-Methoxystyrene
This protocol is based on the work of Nicewicz and coworkers for a living cationic polymerization.[4][6]
Materials:
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (catalyst)
-
4-Methoxystyrene (monomer), passed through a short column of basic alumina to remove inhibitors.
-
Methanol (control agent)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Blue LED light source (e.g., 460 nm)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.
Experimental Workflow:
Figure 2: Experimental Workflow for Polymerization.
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the catalyst, monomer, and methanol in anhydrous dichloromethane.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of the catalyst stock solution.
-
Addition of Reagents: To the stirred catalyst solution, add the methanol stock solution followed by the 4-methoxystyrene stock solution. The final concentrations should be carefully calculated to achieve the desired monomer-to-initiator and monomer-to-control agent ratios.
-
Initiation: Place the reaction vessel in front of a blue LED light source and begin irradiation with vigorous stirring. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination/Quenching: Once the desired conversion is reached, or after a predetermined time, quench the polymerization by adding a small amount of a basic solution (e.g., methanol containing a small amount of triethylamine or ammonia). This will neutralize the cationic chain ends.
-
Isolation of the Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, with stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Presentation and Expected Results
The controlled nature of this polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The molecular weight can be controlled by varying the ratio of monomer to the methanol control agent.
| Entry | [Monomer]:[Catalyst]:[Methanol] | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | 100:0.1:1 | 4 | >95 | ~10.0 | <1.2 |
| 2 | 200:0.1:1 | 6 | >95 | ~20.0 | <1.2 |
| 3 | 100:0.1:2 | 4 | >95 | ~5.0 | <1.2 |
Table 1: Representative data for the polymerization of 4-methoxystyrene. Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). Đ = Dispersity index.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or slow polymerization | - Inhibitor present in the monomer.- Insufficient light intensity.- Impurities (e.g., water) in the solvent or reagents. | - Purify the monomer by passing it through basic alumina.- Ensure the light source is functioning correctly and is positioned close to the reaction vessel.- Use freshly dried solvents and reagents. |
| Broad molecular weight distribution (high Đ) | - Incomplete mixing.- Impurities acting as chain transfer agents.- Incorrect ratio of methanol to propagating chains. | - Ensure vigorous stirring throughout the reaction.- Rigorously purify all reagents and solvents.- Accurately prepare and dispense the methanol stock solution. |
| Precipitation of the catalyst | - Low solubility in the chosen solvent. | - Ensure the catalyst is fully dissolved before adding other reagents. Consider using a slightly more polar solvent if necessary, while being mindful of its effect on the polymerization. |
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a highly effective and accessible photocatalyst for metal-free cationic polymerization. The use of visible light provides excellent temporal control over the reaction, and the addition of a simple alcohol like methanol allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. This methodology offers a significant advancement over traditional metal-catalyzed systems, enabling the production of high-purity polymers for a wide range of applications, from advanced materials to biomedical devices.
References
-
Perkowski, A. J., You, W., & Nicewicz, D. A. (2015). Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. Journal of the American Chemical Society, 137(24), 7580–7583. [Link]
-
ACS Publications. (n.d.). Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. Retrieved from [Link]
-
Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]
-
ScienceDaily. (2017). Halogen bonding-mediated metal-free controlled cationic polymerization. Retrieved from [Link]
-
ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
-
Penn State. (n.d.). Cationic Polymerization. Retrieved from [Link]
-
RSC Publishing. (n.d.). A recyclable metal-free catalytic system for the cationic ring-opening polymerization of glycidol under ambient conditions. Retrieved from [Link]
-
ACS Publications. (2012). One-Pot Transformation from Metal-Free Living Cationic Polymerization to RAFT Radical Polymerization. Retrieved from [Link]
-
ACS Publications. (2023). Living Cationic Polymerization of ε-Caprolactone Catalyzed by a Metal-free Lewis Acid of Trityl Tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]
-
PubMed. (n.d.). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery. Retrieved from [Link]
-
Scilit. (n.d.). Direct and sensitized photoinitiated cationic polymerization using pyridinium salts. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. Retrieved from [Link]
-
Request PDF. (n.d.). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photocatalysis with 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Power of Visible Light with an Organic Photocatalyst
In the realm of modern synthetic chemistry, photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. Traditionally dominated by transition metal complexes, the field is increasingly embracing organic photocatalysts for their cost-effectiveness, lower toxicity, and unique reactivity. Among these, 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stands out as a highly efficient and versatile catalyst.[1] This application note provides a comprehensive guide to the experimental setup for photocatalysis using this pyrylium salt, detailing its mechanism, key applications, and step-by-step protocols to ensure reproducible and successful outcomes.
This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying principles, empowering researchers to adapt and innovate upon these methodologies for their specific synthetic challenges.
Physicochemical Properties and Handling
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, a stable crystalline solid, possesses key attributes that make it an excellent photocatalyst.[1] Its strong absorption in the visible light spectrum, particularly in the blue region (λmax ~450 nm), allows for the use of readily available and energy-efficient LED light sources.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃BF₄O | [1] |
| Molecular Weight | 438.26 g/mol | |
| Appearance | Powder | |
| Melting Point | 298-303 °C | |
| Absorption Maximum (λmax) | ~450 nm | [1] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane) | [1] |
Safety and Handling:
As with any chemical reagent, proper safety precautions are paramount. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate may cause skin and eye irritation.[2][3][4][5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4][5] In case of accidental contact, flush the affected area with copious amounts of water.[2][3][4] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4]
Mechanism of Photocatalysis
The photocatalytic cycle of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is initiated by the absorption of a photon of visible light, which elevates the pyrylium salt to an excited state.[1] This excited state is a potent oxidant and can engage in single electron transfer (SET) with a suitable substrate, generating a radical cation and the reduced form of the photocatalyst. This radical cation can then undergo a variety of chemical transformations, such as fragmentation, addition, or cyclization, to form the desired product. The photocatalyst is then regenerated in a subsequent redox event, completing the catalytic cycle.
Caption: General photocatalytic cycle of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
Experimental Setup: A General Protocol
The following protocol outlines a general setup for a photocatalytic reaction using 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. Specific parameters such as solvent, concentration, and reaction time will need to be optimized for each particular transformation.
Materials and Equipment:
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (≥95% purity)
-
Substrate and other reagents
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vessel (e.g., screw-cap vial, Schlenk tube)
-
Magnetic stir bar
-
Magnetic stir plate
-
Visible light source (e.g., blue LEDs, 455 nm)[6]
-
Cooling system (e.g., fan, water bath) to maintain ambient temperature[6]
-
Inert gas supply (e.g., nitrogen or argon) and manifold
-
Standard laboratory glassware and syringes
Caption: A typical experimental workflow for a photocatalytic reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, combine the substrate (e.g., 0.2 mmol), 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (1-5 mol%), and any other necessary reagents.
-
Solvent Addition: Add the desired volume of anhydrous solvent (e.g., 4.0 mL of acetonitrile) via syringe.[6]
-
Degassing: To remove dissolved oxygen, which can quench the excited state of the photocatalyst, degas the reaction mixture. A common method is three cycles of freeze-pump-thaw.[6] For less sensitive reactions, sparging with an inert gas (nitrogen or argon) for 15-20 minutes may be sufficient.
-
Initiation of Reaction: Place the reaction vessel on a magnetic stir plate and begin stirring. Position the visible light source (e.g., blue LEDs) at a consistent distance from the vessel. To maintain a constant temperature, especially for extended reaction times, use a cooling fan or a water bath.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, turn off the light source. Quench the reaction if necessary (e.g., by adding a scavenger for any reactive intermediates). Transfer the reaction mixture to a separatory funnel and perform an appropriate aqueous work-up to remove the catalyst and any water-soluble byproducts. This typically involves washing with water and brine.[6]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Application Example: Newman-Kwart Rearrangement
A notable application of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is in mediating the Newman-Kwart rearrangement of O-aryl carbamothioates to S-aryl carbamothioates at ambient temperature. This reaction is a valuable method for the synthesis of thiophenols from phenols.
Reaction Scheme:
O-Aryl Carbamothioate ---(2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, blue LEDs, room temp.)---> S-Aryl Carbamothioate
This photocatalytic approach offers a significant advantage over traditional thermal methods, which often require high temperatures that can lead to decomposition of sensitive substrates.[7]
Further Applications
The utility of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate extends beyond the Newman-Kwart rearrangement. It has been successfully employed in a variety of other photocatalytic transformations, including:
-
[2+2+2] Cycloadditions: The synthesis of pyridines from alkynes and nitriles.[8]
-
Redox-Neutral 1,3-Dipolar Cycloadditions: The reaction of 2H-azirines with the pyrylium salt itself acting as a dipolarophile to form tetrasubstituted pyrroles.[6]
-
Cationic Polymerization: The living cationic polymerization of vinyl ethers.[9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient light intensity | Ensure the light source is close to the reaction vessel and functioning correctly. |
| Presence of oxygen | Improve the degassing procedure. | |
| Incorrect wavelength of light | Verify that the light source emits in the absorption range of the catalyst (~450 nm). | |
| Catalyst degradation | Use a fresh batch of the photocatalyst. | |
| Formation of side products | Over-irradiation | Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction temperature too high | Use a more efficient cooling system. | |
| Incorrect solvent | Screen different solvents to optimize selectivity. | |
| Difficulty in removing the catalyst | Catalyst insolubility in the work-up solvent | Try a different solvent system for the extraction. |
| Catalyst co-elutes with the product | Modify the eluent system for column chromatography. Consider a silica gel plug filtration before full purification. |
References
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Safety Data Sheet. (URL: [Link])
-
Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. (URL: [Link])
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | Krackeler Scientific, Inc. (URL: [Link])
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications. (URL: [Link])
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC - NIH. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. file.leyan.com [file.leyan.com]
- 5. echemi.com [echemi.com]
- 6. gpgcpurola.ac.in [gpgcpurola.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of Light: A Detailed Guide to 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Catalyzed [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a foundational [4+2] cycloaddition, is an indispensable tool for the stereoselective synthesis of six-membered rings, a common motif in natural products and pharmaceuticals. Traditional methods often rely on thermal activation, which can limit substrate scope and functional group tolerance. The emergence of visible-light photoredox catalysis has revolutionized this field, offering a mild and highly efficient alternative. This guide provides a comprehensive overview of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a robust and commercially available organic photocatalyst, for mediating these powerful transformations. We will explore the underlying reaction mechanism, present detailed experimental protocols, and discuss key considerations for successful implementation in a research or drug development setting.
The Core Mechanism: A Visible-Light-Driven Catalytic Cycle
The efficacy of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate stems from its ability to convert visible light energy into chemical potential.[1] Unlike thermal Diels-Alder reactions, which proceed through a concerted transition state, this photocatalytic variant operates via a stepwise radical pathway, enabling reactions between electron-rich dienes and dienophiles that are often inefficient under thermal conditions.[2]
The catalytic cycle is initiated when the pyrylium salt absorbs a photon of visible light (typically blue light), promoting it to an electronically excited state (Cat*).[1] This excited species is a potent oxidant, capable of abstracting a single electron from an electron-rich diene. This single-electron transfer (SET) event generates a diene radical cation and returns the catalyst to its ground state. The highly reactive diene radical cation then readily engages the dienophile in a stepwise cycloaddition to form a cycloadduct radical cation. The catalytic cycle is completed when this intermediate is reduced to the final neutral product, regenerating the pyrylium catalyst.
Caption: The photoredox catalytic cycle for the [4+2] cycloaddition.
Application Notes and Experimental Protocols
This section provides a general, robust protocol for performing the photocatalyzed [4+2] cycloaddition. Optimization of substrate concentrations, catalyst loading, and reaction time may be necessary for specific substrate combinations.
Materials and Reagents
-
Catalyst: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, ≥95% (e.g., Sigma-Aldrich Cat# 900685)
-
Diene: e.g., 1,3-Cyclohexadiene, freshly distilled if necessary
-
Dienophile: e.g., Indole or other electron-rich alkenes[2]
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) of high purity
-
Inert Gas: Argon or Nitrogen (purity ≥99.99%)
-
Light Source: Blue LED strip (e.g., 455 nm) or a standard laboratory photoreactor[3]
-
Reaction Vessel: Oven-dried Schlenk tube or a crimp-seal vial with a magnetic stir bar[3]
-
Purification: Silica gel for flash column chromatography
Experimental Workflow and Setup
The exclusion of oxygen is critical for the success of this reaction, as ground-state oxygen (a triplet) can quench the excited state of the photocatalyst, inhibiting the desired reaction pathway. The setup should ensure consistent irradiation and temperature control.
Caption: Standard experimental workflow for photocatalyzed cycloaddition.
Detailed Step-by-Step Protocol
-
Vessel Preparation: Place an oven-dried 5 mL crimp-seal vial containing a magnetic stir bar into an inert atmosphere glovebox.
-
Reagent Addition: To the vial, add the diene (0.2 mmol, 1.0 equiv), the dienophile (0.4 mmol, 2.0 equiv), and 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (0.004 mmol, 2 mol%).
-
Solvent Addition: Add 4.0 mL of anhydrous acetonitrile to dissolve the reagents.
-
Degassing: Seal the vial with a crimp cap. Remove the vial from the glovebox and perform three "freeze-pump-thaw" cycles to ensure the complete removal of dissolved oxygen.[3]
-
Irradiation: Place the vial on a magnetic stir plate and position it approximately 5 cm from a blue LED light source. To maintain a constant temperature (around 25 °C), use a small fan to provide cooling.[3]
-
Reaction Monitoring: Allow the reaction to stir under irradiation for 8-24 hours. Monitor the consumption of the starting materials by taking small aliquots (via syringe) for analysis by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with water (3 x 10 mL) and brine (3 x 10 mL).[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired [4+2] cycloadduct.
Performance and Substrate Versatility
This catalytic system is effective for a range of substrates. The table below presents representative data, demonstrating the typical conditions and yields that can be expected.
| Entry | Diene | Dienophile | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Indole | 1,3-Cyclohexadiene | 1 | 12 | 62 | [2] |
| 2 | α-Phellandrene | Indole | 1 | 12 | 67 | [2] |
| 3 | 2H-Azirine derivative | Pyrylium Salt | N/A | 24 | High | [3] |
Note on Entry 3: In some cases, the pyrylium salt can act as both the photosensitizer and a reactant in a [3+2] cycloaddition, highlighting its versatile reactivity.[3][4]
Key Insights and Troubleshooting
-
Causality of Degassing: The triplet excited state of the pyrylium catalyst, if formed, is readily quenched by molecular oxygen. This prevents the necessary single-electron transfer to the diene, halting the catalytic cycle. Thorough degassing is therefore not just recommended, but essential for high yields.[2]
-
Solvent Choice: While dichloromethane and acetonitrile are common, the solvent can influence the solubility of the catalyst and substrates, as well as the stability of the radical cation intermediates. The choice should be made based on empirical testing for a new substrate class.
-
Low Yields: If yields are poor, first verify the purity and dryness of the solvent and reagents. Ensure the light source is emitting at the correct wavelength and has sufficient intensity. Increasing catalyst loading to 5 mol% can sometimes be beneficial, though higher loadings may lead to side reactions or purification difficulties.
-
Self-Validating Protocol: A control experiment run in the dark is a crucial self-validating step. No product formation should occur without light, confirming that the reaction is indeed photocatalytic and not a result of background thermal processes.
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a powerful and accessible organocatalyst for conducting [4+2] cycloaddition reactions under mild, visible-light-mediated conditions. Its operational simplicity, combined with high efficiency for otherwise challenging transformations, makes it a valuable tool for synthetic chemists in academia and industry. By understanding the mechanistic principles and adhering to rigorous experimental technique, particularly the exclusion of oxygen, researchers can reliably leverage this methodology to construct complex molecular architectures.
References
- Vertex AI Search Result 1. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | 2713-21-5 | Benchchem.
- González-Béjar, M., et al. (2007). Diels-Alder reaction between indoles and cyclohexadienes photocatalyzed by a (thia)pyrylium salt. ARKIVOC, 2007(iv), 344-355.
- ResearchGate Request PDF. (2025). Diels-Alder reaction between indoles and cyclohexadienes photocatalyzed by a (thia)pyrylium salt.
-
Singh, A., et al. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(7), 5419–5428. Available at: [Link]
Sources
Application of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt in the Newman-Kwart Rearrangement: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate salt as a photocatalyst in the Newman-Kwart rearrangement. This guide delves into the mechanistic underpinnings of this transformation, offers detailed experimental protocols, and presents data to facilitate the adoption of this modern synthetic methodology.
Introduction: Overcoming the Barriers of a Classic Reaction
The Newman-Kwart rearrangement is a cornerstone transformation in organic synthesis, providing a powerful method for the preparation of thiophenols from readily accessible phenols.[1][2] This intramolecular rearrangement involves the migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[1] Subsequent hydrolysis or reduction of the S-aryl thiocarbamate furnishes the desired thiophenol.[2]
Traditionally, the Newman-Kwart rearrangement has been hampered by the requirement for high reaction temperatures, often in the range of 200 to 300 °C.[1] These harsh conditions can lead to substrate decomposition, limit the functional group tolerance, and pose challenges for scale-up operations.[3][4] While alternative methods involving palladium catalysis have been developed to mitigate these issues, they introduce the cost and potential toxicity of transition metals.
The advent of photoredox catalysis has revolutionized the landscape of organic synthesis, and the Newman-Kwart rearrangement is a prime beneficiary. The use of organic photocatalysts, such as this compound, enables this transformation to proceed efficiently at ambient temperatures, overcoming the primary limitations of the classical thermal method.[4][5][6][7]
The Photocatalyst: this compound
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, a stable, crystalline solid, has emerged as a highly effective organophotocatalyst.[5] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₃BF₄O |
| Molecular Weight | 438.26 g/mol [8] |
| Appearance | Powder[7] |
| Melting Point | 298-303 °C[5][7] |
| Purity | ≥95%[6][7] |
| CAS Number | 2713-21-5[9] |
This triarylpyrylium salt is particularly attractive due to its strong absorption in the visible light spectrum, allowing for excitation with blue LEDs, and its potent oxidizing ability in the excited state.[5][6][7]
Mechanistic Insights into the Photocatalytic Newman-Kwart Rearrangement
The photocatalytic Newman-Kwart rearrangement mediated by 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate operates through a distinct mechanism compared to the thermal pathway. The reaction is initiated by the photoexcitation of the pyrylium salt photocatalyst (PC) with visible light, typically from a blue LED source.[5]
Figure 1. Proposed photocatalytic cycle for the Newman-Kwart rearrangement.
The excited photocatalyst (PC*) is a potent oxidant and engages in a single-electron transfer (SET) with the O-aryl thiocarbamate substrate. This oxidation generates a substrate radical cation and the reduced form of the photocatalyst (PC•). The generated radical cation then undergoes the key intramolecular rearrangement step, migrating the aryl group from the oxygen to the sulfur atom to form the more stable S-aryl thiocarbamate radical cation. Finally, a back-electron transfer from the reduced photocatalyst to the product radical cation regenerates the ground-state photocatalyst and yields the final S-aryl thiocarbamate product. This catalytic cycle allows for the reaction to proceed at room temperature.[4][10]
Experimental Protocols
Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
While commercially available, 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate can also be synthesized in the laboratory. A general procedure involves the condensation of substituted acetophenones and chalcones in the presence of a strong acid like tetrafluoroboric acid (HBF₄).[5][11][12]
A plausible synthesis involves the reaction of 4'-methylacetophenone and 4-methylchalcone with HBF₄·Et₂O.[11] Another approach is the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols in acetic acid.[5] Purification is typically achieved by recrystallization from anhydrous solvents under an inert atmosphere.[5]
General Protocol for the Photocatalytic Newman-Kwart Rearrangement
This protocol provides a general starting point for the photocatalytic Newman-Kwart rearrangement using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment:
-
O-aryl thiocarbamate substrate
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a stir bar
-
Blue LED light source (e.g., 450 nm)
-
Schlenk line or glovebox for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the O-aryl thiocarbamate (1.0 equiv) and 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (0.01-0.05 equiv).
-
If operating under an inert atmosphere, seal the vial and evacuate and backfill with nitrogen or argon three times.
-
Add the anhydrous, degassed solvent via syringe to achieve a desired concentration (typically 0.1 M).
-
Place the reaction vial in front of a blue LED light source and begin vigorous stirring. A cooling fan may be used to maintain ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by turning off the light source.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-aryl thiocarbamate.
Figure 2. Experimental workflow for the photocatalytic Newman-Kwart rearrangement.
Scope and Limitations
The photocatalytic Newman-Kwart rearrangement using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate has been shown to be effective for a wide range of O-aryl thiocarbamates.[5][6][7] The mild reaction conditions tolerate various functional groups that might be sensitive to the high temperatures of the traditional method.
Electron-rich and electron-neutral aryl groups on the thiocarbamate generally perform well. While the classical thermal rearrangement is often favored for electron-deficient substrates, the photocatalytic method can provide a viable alternative, particularly when thermal sensitivity is a concern.[3][13]
Safety and Handling
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[14] The compound should be stored under an inert atmosphere and protected from light.[9]
Conclusion
The application of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as a photocatalyst for the Newman-Kwart rearrangement represents a significant advancement in synthetic methodology. This approach allows for the efficient conversion of O-aryl thiocarbamates to their S-aryl counterparts under ambient conditions, thereby expanding the substrate scope and operational simplicity of this important transformation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to readily adopt this powerful and sustainable synthetic tool.
References
-
Wikipedia. Newman–Kwart rearrangement. [Link]
-
Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis2008 , 2008 (05), 661-689. [Link]
-
Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]
-
Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. [Link]
-
Chem-Station. Newman-Kwart Rearrangement. [Link]
-
Mahanta, M.; De, M. Light-driven Newman–Kwart rearrangement under ambient conditions with cysteine quantum dots. Green Chem.2021 , 23, 6839-6845. [Link]
-
Organic Syntheses. 2,4,6-triphenylpyrylium tetrafluoroborate. [Link]
-
PubChem. This compound. [Link]
-
Jaiswal, K.; Mahanta, M.; De, M. Cysteine Quantum Dots Nano-photocatalyst mediated Newman Kwart Rearrangement under Ambient Conditions. ChemRxiv. 2021 . [Link]
-
Biocompare. This compound from Aladdin Scientific. [Link]
-
Burns, M. J.; Lloyd-Jones, G. C.; Moseley, J. D.; Renny, J. S. The Molecularity of the Newman−Kwart Rearrangement. J. Org. Chem.2010 , 75 (18), 6347–6350. [Link]
-
Pillai, P. P.; Vinod, M. K. Visible-Light-Driven Newman-Kwart Rearrangement (NKR) by Nanomaterials. Digital Repository at Indian Institute of Science Education and Research Pune. 2025 . [Link]
-
MilliporeSigma. This compound. [Link]
-
Le, C.; Nicewicz, D. A. Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. J. Am. Chem. Soc.2015 , 137 (50), 15684–15687. [Link]
-
ResearchGate. 2,4,6-Triphenylpyrylium Tetrafluoroborate. [Link]
-
Francke, R.; Le, C.; Nicewicz, D. A.; Schaugaard, R. N. Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. J. Org. Chem.2020 , 85 (12), 8029–8044. [Link]
Sources
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Light-driven Newman–Kwart rearrangement under ambient conditions with cysteine quantum dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. Electrochemically Catalyzed Newman-Kwart Rearrangement: Mechanism, Structure-Reactivity Relationship, and Parallels to Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemscene.com [chemscene.com]
Application Notes and Protocols for Trifluoromethylation Using Pyrylium Salt Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylation and the Rise of Pyrylium Salt Photocatalysis
The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a cornerstone strategy in modern drug discovery and materials science. This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profile. Traditional methods for trifluoromethylation often require harsh conditions or the use of expensive, stoichiometric metal-based reagents. The advent of photoredox catalysis has provided a milder and more efficient alternative, with organic dyes emerging as a cost-effective and sustainable class of catalysts.
Among these organic photocatalysts, 2,4,6-triarylpyrylium salts have distinguished themselves as exceptionally potent oxidants in their excited state.[1] Their high oxidation potentials, coupled with strong absorption in the visible light spectrum, enable the activation of stable trifluoromethyl sources under exceptionally mild, ambient temperature conditions. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for conducting trifluoromethylation reactions using pyrylium salt photocatalysts, designed to empower researchers to confidently incorporate this powerful methodology into their synthetic programs.
Core Principles: The Photocatalytic Cycle
The trifluoromethylation reactions detailed herein are generally predicated on a photo-oxidative single-electron transfer (SET) mechanism. The process is initiated by the absorption of visible light by the pyrylium salt photocatalyst, which promotes it to a highly oxidizing excited state.
Mechanism of Action with Langlois Reagent
A common and cost-effective trifluoromethyl source is sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent.[2][3][4] The photocatalytic cycle for its use in the trifluoromethylation of a generic substrate (e.g., an alkene) can be depicted as follows:
Caption: Generalized photocatalytic cycle for trifluoromethylation.
Causality of the Mechanism:
-
Photoexcitation: The pyrylium salt photocatalyst (PC) absorbs a photon of visible light, transitioning to its excited state (PC*), which is a potent oxidant.
-
Generation of the Trifluoromethyl Radical: The excited catalyst (PC*) engages in a single-electron transfer (SET) with the Langlois reagent (CF₃SO₂Na). This oxidation of the sulfinate leads to the release of sulfur dioxide (SO₂) and the formation of a trifluoromethyl radical (•CF₃). The photocatalyst is concomitantly reduced to its radical cation form (PC•).
-
Radical Addition: The highly electrophilic •CF₃ radical rapidly adds to the electron-rich substrate, such as an alkene or an arene, forming a new radical intermediate.
-
Catalyst Regeneration and Product Formation: The reduced photocatalyst (PC•) transfers an electron to the substrate-CF₃ radical intermediate. This reduction step regenerates the ground-state photocatalyst, closing the catalytic loop, and forms a carbanion. This anionic intermediate is then typically protonated during the reaction or workup to yield the final trifluoromethylated product.
Experimental Protocols and Application Notes
Protocol 1: Trifluoromethylation of Vinylcyclopropanes
This protocol is adapted from the work of Ghosh and coworkers and demonstrates the synthesis of allylic trifluoromethylated compounds through a ring-opening reaction.[2][3] This method is noted for its operational simplicity and broad substrate scope.[2]
Materials and Equipment:
-
Photocatalyst: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (2-5 mol%)
-
Trifluoromethyl Source: Sodium Trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na)
-
Substrate: Substituted Vinylcyclopropane (VCP)
-
Solvent: Acetonitrile (MeCN), reagent grade
-
Reaction Vessel: Schlenk tube or a vial with a screw cap and septum
-
Light Source: Blue LEDs (e.g., 3-9 W bulbs)
-
Atmosphere: Inert (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, and purification equipment (silica gel for column chromatography).
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the vinylcyclopropane substrate (1.0 equiv., e.g., 0.2 mmol), Langlois reagent (2.0-3.0 equiv.), and the pyrylium salt photocatalyst (2.0 mol%).
-
Scientist's Note: The pyrylium salt is light-sensitive in the presence of reactants. It is advisable to assemble the reaction in a darkened fume hood or with ambient light minimized.
-
-
Degassing: Seal the tube with a septum and degas the solvent (acetonitrile, to make a ~0.1 M solution) by bubbling with nitrogen or argon for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous exclusion of oxygen.
-
Causality: Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, leading to reduced yields or unwanted side products. An inert atmosphere is crucial for reaction efficiency.[2]
-
-
Initiation of Reaction: Place the sealed reaction vessel approximately 5 cm from the blue LED light source. Use a small fan to maintain the reaction at ambient temperature, as the LEDs can generate a significant amount of heat.
-
Monitoring: Stir the reaction mixture under irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H or ¹⁹F NMR analysis. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, remove the light source. Dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Scientist's Note: The acidic and basic washes are to remove any remaining salts and polar impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure allylic trifluoromethylated product.
Representative Substrate Scope and Yields:
| Substrate (Vinylcyclopropane) | Photocatalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1-(2-phenylcyclopropyl)ethenone | 2 | 12 | 85 | [2] |
| 1-(2-p-tolylcyclopropyl)ethenone | 2 | 13 | 82 | [2] |
| 1-(2-(4-methoxyphenyl)cyclopropyl)ethenone | 2 | 12 | 88 | [2] |
| 1-(2-(4-chlorophenyl)cyclopropyl)ethenone | 2 | 15 | 75 | [2] |
| Spiro[cyclopropane-1,1'-inden]-2'-one | 2 | 14 | 81 | [2] |
Protocol 2: Trifluoromethylation of p-Quinone Methides
This protocol, also developed by the Ghosh group, illustrates the 1,6-conjugate addition of a trifluoromethyl radical to p-quinone methides (p-QMs) to generate products with a benzylic C(sp³)–CF₃ bond.[5]
Materials and Equipment:
-
Photocatalyst: 2,4,6-Triphenylpyrylium tetrafluoroborate (TPPT) (2-5 mol%)
-
Trifluoromethyl Source: Langlois Reagent (CF₃SO₂Na)
-
Substrate: Substituted p-Quinone Methide
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
-
All other equipment as listed in Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube, add the p-quinone methide substrate (1.0 equiv.), Langlois reagent (3.0 equiv.), and 2,4,6-triphenylpyrylium tetrafluoroborate (5.0 mol%).
-
Degassing: Add the solvent (e.g., CH₂Cl₂) to create a ~0.1 M solution and degas thoroughly with an inert gas.
-
Irradiation: Place the reaction under blue LED irradiation with stirring, maintaining ambient temperature with a cooling fan.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion (typically 12-18 hours), quench the reaction with water and extract with CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to isolate the desired trifluoromethylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The pyrylium salt may have degraded due to moisture or prolonged exposure to light. | Store photocatalysts in a dark, dry place. For reactions, use freshly opened or properly stored catalyst. Consider increasing catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Inefficient Light Source: The wavelength or intensity of the light is insufficient to excite the photocatalyst. | Ensure the light source is emitting in the blue region of the spectrum (~450-470 nm) where pyrylium salts absorb. Check the age and power of your LEDs. Move the reaction vessel closer to the light source. | |
| Presence of Oxygen: Inadequate degassing allows oxygen to quench the reaction. | Improve the degassing procedure. Use freeze-pump-thaw cycles for sensitive substrates. Ensure all seals on the reaction vessel are secure. | |
| Reagent Quality: The Langlois reagent may be of poor quality or has degraded. | Use high-purity CF₃SO₂Na from a reputable supplier. Store it in a desiccator. | |
| Formation of Side Products | Substrate Decomposition: The substrate may be unstable to the reaction conditions or radical intermediates. | Reduce the reaction time or light intensity. If possible, screen other solvents. |
| Over-reaction: The product itself may be susceptible to further reaction. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Reaction with Solvent: The trifluoromethyl radical may react with the solvent. | Choose a solvent known to be inert under these conditions, such as acetonitrile, dichloromethane, or DMF.[1] | |
| Reaction Stalls | Catalyst Decomposition: The photocatalyst may be bleaching or degrading over the course of the reaction. | Consider adding the catalyst in portions over the reaction time, although this is less common for robust pyrylium salts. |
| Inhibitor Formation: A byproduct may be acting as a quencher or inhibitor. | If possible, identify the byproduct and consider if a change in conditions (e.g., solvent, temperature) could suppress its formation. |
Synthesis of a Common Pyrylium Photocatalyst
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
This procedure is a reliable method for preparing one of the most common pyrylium salt photocatalysts.
Caption: Workflow for synthesizing a pyrylium photocatalyst.
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 equiv.), benzalacetophenone (chalcone, 2.0 equiv.), and 1,2-dichloroethane.
-
Warm the mixture to approximately 70-75 °C with stirring.
-
Slowly add a solution of tetrafluoroboric acid in diethyl ether (HBF₄•Et₂O, ~2.0 equiv.) over 30 minutes. The solution will typically change color.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and then place it in a refrigerator to facilitate precipitation.
-
Add diethyl ether to the mixture to further precipitate the product.
-
Collect the yellow crystalline solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent like 1,2-dichloroethane.
References
-
Chemo-, Regio-, and Stereoselective Trifluoromethylation of Styrenes via Visible Light-Driven Single-Electron Transfer (SET) and Triplet–Triplet Energy Transfer (TTET) Processes. The Journal of Organic Chemistry. Available at: [Link]
-
Metal-Free Visible-Light-Promoted Trifluoromethylation of Vinylcyclopropanes Using Pyrylium Salt as a Photoredox Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
-
Visible-light mediated trifluoromethylation of p-quinone methides by 1,6-conjugate addition using pyrylium salt as organic photocatalyst. Tetrahedron. Available at: [Link]
-
Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes. Organic Letters. Available at: [Link]
-
Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. Available at: [Link]
-
Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Angewandte Chemie International Edition. Available at: [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. Available at: [Link]
-
Metal-Free Visible-Light-Promoted Trifluoromethylation of Vinylcyclopropanes Using Pyrylium Salt as a Photoredox Catalyst. PubMed. Available at: [Link]
-
The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. Available at: [Link]
-
Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Free Visible-Light-Promoted Trifluoromethylation of Vinylcyclopropanes Using Pyrylium Salt as a Photoredox Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
The Ascendancy of Pyrylium Salts: A Guide to 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Visible-Light Photocatalysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Transition Metals, A New Dawn in Photoredox Catalysis
For decades, the field of photoredox catalysis has been dominated by precious metal complexes, such as those based on iridium and ruthenium. While undeniably powerful, their cost, toxicity, and potential for product contamination have driven a persistent search for more sustainable and economical alternatives. In recent years, organic photoredox catalysts have emerged as a compelling solution, offering unique reactivity profiles and mitigating many of the drawbacks associated with their transition metal counterparts.
Among the vanguard of these organic catalysts is 2,4,6-tri(p-tolyl)pyrylium (TTP) tetrafluoroborate . This unassuming, bench-stable, and commercially available yellow powder has proven to be a remarkably potent and versatile photooxidant. Its strong absorption in the visible light spectrum, typically around 450 nm, allows for its excitation using simple and inexpensive blue LEDs.[1] The true power of TTP tetrafluoroborate lies in its excited state, which is a potent single-electron oxidant capable of initiating a wide array of chemical transformations.[1] This guide will provide an in-depth exploration of the mechanistic underpinnings of TTP tetrafluoroborate photocatalysis and deliver detailed, field-proven protocols for some of its most impactful applications.
Core Principles: The Photoredox Catalytic Cycle
The efficacy of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate as a photocatalyst is rooted in its ability to engage in a closed-loop catalytic cycle initiated by visible light. The fundamental steps of this process are outlined below.
-
Photoexcitation: The cycle begins with the absorption of a photon of visible light (typically blue light, ~450 nm) by the ground-state TTP cation (TTP⁺). This absorption event promotes an electron to a higher energy orbital, generating the electronically excited state (TTP⁺*).[1]
-
Single Electron Transfer (SET): The excited TTP⁺* is a powerful oxidant. It can accept a single electron from a suitable organic substrate (Substrate-e⁻), leading to the formation of a substrate radical cation (Substrate•⁺) and the reduced form of the photocatalyst, the tri(p-tolyl)pyranyl radical (TTP•). This SET event is the key step that initiates the desired chemical transformation of the substrate.
-
Substrate Transformation: The highly reactive substrate radical cation undergoes a variety of subsequent chemical reactions, such as rearrangement, fragmentation, or addition, to form the desired product.
-
Catalyst Regeneration: To complete the catalytic cycle, the reduced photocatalyst (TTP•) must be reoxidized to its ground state (TTP⁺). This is typically achieved by transferring an electron to a suitable terminal oxidant present in the reaction mixture, thereby regenerating the catalyst for another cycle. In some cases, the reaction pathway allows for the regeneration of the catalyst without an external oxidant, leading to a redox-neutral transformation.
Below is a graphical representation of this fundamental catalytic cycle.
Caption: General photoredox cycle of 2,4,6-tri(p-tolyl)pyrylium salt.
Application Highlight I: The Ambient-Temperature Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a cornerstone transformation for the synthesis of thiophenols from phenols. However, the classical thermal conditions required are often harsh, necessitating high temperatures that can lead to substrate decomposition.[2] The pioneering work of the Nicewicz laboratory demonstrated that 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate can catalyze this rearrangement at ambient temperature, a significant advancement in synthetic methodology.[2]
Mechanistic Rationale
In this photoredox-mediated variant, the O-aryl carbamothioate substrate is oxidized by the excited photocatalyst to form a radical cation. This intermediate then undergoes a facile intramolecular rearrangement to the more thermodynamically stable S-aryl carbamothioate radical cation, which is subsequently reduced to the final product, completing the catalytic cycle.
Experimental Protocol: General Procedure for the Photocatalytic Newman-Kwart Rearrangement[2]
Materials and Equipment:
-
O-aryl carbamothioate substrate
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or screw-cap vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a Schlenk flask or screw-cap vial charged with a magnetic stir bar, add the O-aryl carbamothioate (1.0 equiv) and 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (0.01-0.02 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source. The reaction vessel should be positioned approximately 5-10 cm from the light source. A cooling fan may be used to maintain ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-aryl carbamothioate.
Representative Data
| Entry | O-Aryl Carbamothioate Substrate | Product Yield (%) |
| 1 | O-(4-methoxyphenyl) dimethylcarbamothioate | 95 |
| 2 | O-phenyl dimethylcarbamothioate | 92 |
| 3 | O-(4-chlorophenyl) dimethylcarbamothioate | 88 |
| 4 | O-(naphthalen-2-yl) dimethylcarbamothioate | 91 |
Yields are isolated yields and are representative of typical results.
Application Highlight II: Metal-Free Living Cationic Polymerization of 4-Methoxystyrene
Living polymerization techniques are essential for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate has been successfully employed as a photoinitiator for the metal-free, living cationic polymerization of electron-rich monomers like 4-methoxystyrene.[3][4][5]
Mechanistic Rationale
The excited pyrylium salt oxidizes the 4-methoxystyrene monomer to its radical cation, which initiates cationic polymerization. The "living" nature of this polymerization is controlled by the addition of a reversible chain transfer agent, such as methanol.[3][4][6] Methanol reversibly caps the propagating cationic chain end, allowing for controlled polymer growth upon further irradiation.[3][6]
Experimental Protocol: General Procedure for Living Cationic Polymerization[4][6]
Materials and Equipment:
-
4-Methoxystyrene (freshly distilled)
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
-
Methanol (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask or glovebox
-
Blue LED light source (e.g., 450 nm)
-
Gel permeation chromatography (GPC) for polymer analysis
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude moisture and oxygen.
-
In a Schlenk flask, prepare a stock solution of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in anhydrous dichloromethane.
-
In a separate vial, add the desired amount of 4-methoxystyrene and methanol.
-
Add the photocatalyst stock solution to the monomer/methanol mixture. The final concentrations are typically in the range of [Monomer]:[Methanol]:[Catalyst] = 200:10:1.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
At desired time points, aliquots can be taken to monitor monomer conversion (by ¹H NMR) and polymer molecular weight and dispersity (by GPC).
-
To quench the polymerization, the light source is turned off, and the reaction mixture is exposed to air.
-
The polymer can be isolated by precipitation into a non-solvent such as cold methanol, followed by filtration and drying under vacuum.
Representative Data
| [Monomer]:[Methanol] | Conversion (%) | Mn (GPC, g/mol ) | Đ (PDI) |
| 100:1 | >95 | 13,400 | 1.15 |
| 200:1 | >95 | 26,800 | 1.18 |
| 400:1 | >95 | 53,600 | 1.25 |
Mn = number-average molecular weight; Đ (or PDI) = dispersity (Mw/Mn). Data is representative and demonstrates control over molecular weight by varying the monomer-to-chain transfer agent ratio.
Synthesis of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
While commercially available, the catalyst can also be synthesized in the laboratory. A common method involves the condensation of p-methylacetophenone and 4,4'-dimethylchalcone in the presence of a strong acid like tetrafluoroboric acid.[1] A related procedure for the synthesis of the triphenyl analogue is well-documented in Organic Syntheses, providing a reliable template.[7]
Caption: Simplified workflow for the synthesis of the photocatalyst.
Conclusion and Outlook
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stands out as a highly effective, robust, and accessible organophotocatalyst. Its ability to mediate a range of important synthetic transformations, such as the Newman-Kwart rearrangement and living cationic polymerization, under mild, visible-light-driven conditions underscores its value to the scientific community. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this catalyst in their own synthetic endeavors. As the field of photoredox catalysis continues to evolve, the development and application of powerful organic photocatalysts like TTP tetrafluoroborate will undoubtedly play a crucial role in shaping a more sustainable and efficient future for chemical synthesis.
References
-
Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman−Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687. [Link]
-
Perkowski, A. J., You, W., & Nicewicz, D. A. (2015). Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. Journal of the American Chemical Society, 137(24), 7580–7583. [Link]
-
Górski, K., Karon, K., & Ortyl, J. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Dyes and Pigments, 195, 109721. [Link]
-
Dimroth, K., & Reichardt, C. (1966). 2,4,6-Triphenylpyrylium tetrafluoroborate. Organic Syntheses, 46, 114. [Link]
-
Singh, A., Kumar, S., & Kandasamy, J. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4849–4858. [Link]
-
You, W. (n.d.). Novel Polymerization. Wei You Group. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Polymerization [you.chem.unc.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Harnessing the Power of Pyrylium Photocatalysis in Continuous Flow
The convergence of photoredox catalysis and continuous flow chemistry has opened new frontiers in chemical synthesis, offering enhanced efficiency, safety, and scalability. At the forefront of this revolution is the organic photocatalyst 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (TPT) . This robust and versatile pyrylium salt has garnered significant attention for its ability to mediate a range of chemical transformations under visible light irradiation.[1] Its strong oxidizing power in the excited state, coupled with its solubility in common organic solvents, makes it an ideal candidate for translation from batch to continuous flow processes.
This document serves as a comprehensive technical guide to the application of TPT in flow chemistry. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed protocols for its use in key synthetic transformations. The information presented herein is designed to empower researchers and process chemists to leverage the unique advantages of TPT-mediated flow chemistry in their own laboratories.
Core Principles: Why 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Flow?
The synergy between TPT and flow chemistry stems from several key factors:
-
Enhanced Light Penetration: Flow reactors, with their high surface-area-to-volume ratios, overcome the light penetration issues often encountered in scaled-up batch photochemical reactions. This ensures uniform irradiation of the reaction mixture, leading to more consistent product quality and higher yields.
-
Precise Temperature Control: The excellent heat exchange capabilities of microreactors allow for precise control over reaction temperature, which is crucial for managing exothermic reactions and improving selectivity.
-
Improved Safety: The small reaction volumes inherent to flow chemistry mitigate the risks associated with highly reactive intermediates and exothermic processes. This is particularly advantageous when working with the high-energy species generated in photoredox catalysis.
-
Rapid Reaction Optimization: The ability to quickly vary parameters such as residence time, temperature, and reagent ratios in a continuous flow setup allows for rapid optimization of reaction conditions, significantly accelerating process development.[2]
-
Scalability: Flow chemistry provides a straightforward path to scaling up reactions without the need for extensive re-optimization. A process developed on a lab-scale microreactor can often be transferred to a larger production-scale reactor with predictable results.
The chemical structure of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, with its triaryl-substituted pyrylium core, is central to its photocatalytic prowess.[1] Upon absorption of visible light (typically blue LEDs), the TPT molecule is promoted to an electronically excited state.[1] This excited state is a potent oxidant, capable of initiating chemical reactions through single-electron transfer (SET) from a suitable substrate.[1]
Application 1: Continuous Flow Synthesis of Thiophenols via the Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols. Traditionally, this reaction requires high temperatures, which can limit its functional group tolerance. The use of TPT as a photoredox catalyst allows this transformation to proceed at ambient temperatures, significantly broadening its applicability.[3] TPT is particularly effective for scale-up and flow chemistry applications of this rearrangement.[3]
Causality of Experimental Choices
The choice of a flow chemistry setup for the TPT-catalyzed Newman-Kwart rearrangement is driven by the need for efficient and uniform light irradiation to maintain the catalytic cycle. The continuous removal of product from the reaction zone also prevents potential side reactions or product degradation. The selection of blue LEDs as the light source is based on the absorption spectrum of TPT.
Proposed Experimental Protocol: Photocatalytic Newman-Kwart Rearrangement in Flow
This protocol is a well-grounded projection based on established principles of photochemical flow reactions and the known batch conditions for the TPT-catalyzed Newman-Kwart rearrangement.
1. Reagent Preparation:
-
Substrate Solution: Prepare a stock solution of the desired O-aryl carbamothioate in a suitable solvent (e.g., acetonitrile or dichloromethane). The concentration will depend on the specific substrate and should be optimized (a starting point of 0.1 M is recommended).
-
Catalyst Solution: Prepare a stock solution of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TPT) in the same solvent. A typical catalyst loading is 1-2 mol%.
-
Degassing: Thoroughly degas both solutions by sparging with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
2. Flow Reactor Setup:
Caption: A typical flow reactor setup for a photocatalytic reaction.
3. Reaction Execution:
-
System Priming: Prime the syringe pumps and the flow reactor system with the reaction solvent.
-
Flow Initiation: Set the desired flow rates for the substrate and catalyst solutions to achieve the target residence time in the photoreactor. The flow rates should be equal if the concentrations are adjusted for the desired stoichiometry.
-
Irradiation: Once the system has reached a steady state, activate the blue LED light source to initiate the reaction.
-
Temperature Control: Maintain the reactor at a constant temperature, typically ambient temperature, using a cooling fan or a temperature-controlled housing.
-
Product Collection: Collect the reaction output in a suitable vessel. For continuous operation, an automated collection system can be employed.
4. Work-up and Analysis:
-
The collected reaction mixture is then subjected to a standard aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
The crude product is purified by column chromatography to yield the desired S-aryl carbamothioate.
-
The S-aryl carbamothioate is then hydrolyzed to the final thiophenol product.
| Parameter | Recommended Starting Value |
| Substrate Concentration | 0.1 M |
| Catalyst Loading | 1-2 mol% |
| Solvent | Acetonitrile or Dichloromethane |
| Flow Rate | To be determined based on reactor volume and desired residence time |
| Residence Time | 15 - 60 minutes (to be optimized) |
| Light Source | 450 nm Blue LEDs |
| Temperature | Ambient |
Application 2: Photoinduced Cationic RAFT Polymerization in Continuous Flow
TPT and other pyrylium salts are effective photocatalysts for photoinduced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][5] The use of a continuous flow setup for these polymerizations offers significant advantages over batch processes, including shorter reaction times, higher molecular weights, and lower polydispersity of the resulting polymers.[4][6]
Causality of Experimental Choices
The decision to employ a flow process for photoinduced RAFT polymerization is motivated by the desire for precise control over the polymerization kinetics. The rapid and uniform initiation of polymerization through efficient irradiation in a microreactor leads to a more controlled and uniform chain growth. The ability to telescope the synthesis of the pyrylium salt photocatalyst with the polymerization reaction in a continuous flow system further enhances the efficiency of the overall process.[4][6]
Experimental Protocol: Continuous Flow Synthesis of Pyrylium Salts and Subsequent Photoinduced RAFT Polymerization
This protocol is adapted from the work of Sambiagio et al. (2021) and details a telescoped process for the synthesis of a pyrylium salt photocatalyst followed by its immediate use in a photoinduced RAFT polymerization.[4][5][6]
Part A: Continuous Flow Synthesis of the Pyrylium Salt Photocatalyst
1. Reagent Preparation:
-
Feed 1: A solution of a chalcone derivative (2 equiv) and an acetophenone derivative (1 equiv) in 1,2-dichloroethane (DCE).
-
Feed 2: A solution of HBF₄·Et₂O (2 equiv) in DCE.
2. Flow Reactor Setup:
Caption: A telescoped flow reactor for the synthesis of a pyrylium salt followed by photoinduced polymerization.
3. Reaction Execution:
-
The two feeds for the pyrylium salt synthesis are pumped into a T-mixer and then through a heated reactor coil.
-
The output from the first reactor, containing the freshly synthesized pyrylium salt, is then mixed with a third feed containing the monomer and the RAFT chain-transfer agent (CTA).
-
This combined stream then enters a second reactor coil which is irradiated with blue LEDs to initiate the polymerization.
-
A back-pressure regulator is used to maintain the system under pressure, allowing for the use of solvents above their atmospheric boiling points.[4][6]
Part B: Comparison of Flow vs. Batch for Photoinduced RAFT Polymerization
The advantages of the flow process are clearly demonstrated when comparing it to a traditional batch reaction.
| Parameter | Flow Process | Batch Process |
| Reaction Time | 15 minutes | 8 hours |
| Molecular Weight (Mn) | Generally higher | Generally lower |
| Polydispersity (Đ) | Generally lower | Generally higher |
Data adapted from Sambiagio et al. (2021).[5]
Trustworthiness and Self-Validation
The protocols described herein are built upon peer-reviewed and validated methodologies. The inherent nature of continuous flow chemistry provides a self-validating system. The establishment of a steady state, characterized by consistent product output over time, confirms the stability and reproducibility of the process. In-line analytical techniques, such as UV-Vis or IR spectroscopy, can be integrated into the flow setup to monitor the reaction in real-time, providing continuous validation of the process performance.
Conclusion and Future Outlook
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a powerful and versatile photocatalyst whose full potential can be realized through the application of continuous flow chemistry. The detailed protocols and application notes provided in this guide offer a starting point for researchers to explore the benefits of this technology in their own work. From the efficient synthesis of valuable thiophenols to the controlled production of well-defined polymers, the combination of TPT and flow chemistry paves the way for the development of more sustainable, efficient, and scalable chemical processes. As the field of photoredox catalysis continues to expand, we anticipate that the use of pyrylium salts in continuous flow will play an increasingly important role in both academic research and industrial drug development.
References
-
Sambiagio, C., Ferrari, M., van Beurden, K., Della Ca', N., van Schijndel, J., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2042–2047. [Link]
-
Sambiagio, C., Ferrari, M., van Beurden, K., Della Ca', N., van Schijndel, J., & Noël, T. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PubMed Central. [Link]
-
Sambiagio, C., Ferrari, M., van Beurden, K., Della Ca', N., van Schijndel, J., & Noël, T. (2021). (PDF) Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ResearchGate. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Eindhoven University of Technology Research Portal. [Link]
-
Nicewicz Publications. University of North Carolina at Chapel Hill. [Link]
-
Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. University of North Carolina at Chapel Hill. [Link]
-
This compound from Aladdin Scientific. Biocompare. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Semantic Scholar. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Photobiocatalytic Strategies for Organic Synthesis. PubMed Central. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol. MDPI. [Link]
-
Synthesis and Photocatalytic Activity of Novel Polycyclopentadithiophene. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. biocompare.com [biocompare.com]
- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate as a High-Performance Photosensitizer for Triplet Energy Transfer Reactions
Abstract & Introduction
Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, enabling the construction of complex molecular architectures under remarkably mild conditions.[1] At the heart of this field are photosensitizers, compounds capable of converting light energy into chemical potential. While transition metal complexes have been extensively utilized, organic photosensitizers are gaining significant traction due to their low cost, reduced toxicity, and tunable photophysical properties.[2][3]
This guide focuses on 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate , a stable, crystalline triarylpyrylium salt, as a potent photosensitizer for reactions proceeding via a triplet energy transfer mechanism.[2] Unlike electron transfer processes where the photosensitizer acts as a redox agent, in energy transfer, the excited-state sensitizer directly transfers its electronic energy to a substrate, promoting it to a reactive triplet state. This application note provides a detailed overview of the underlying mechanism, key photophysical properties, and a comprehensive, field-tested protocol for its use in a representative [2+2] cycloaddition reaction.
The Causality of Photochemical Energy Transfer
The efficacy of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in these reactions is rooted in its fundamental photophysical behavior, which can be visualized through a simplified Jablonski diagram. The process is not one of electron donation or acceptance, but a direct, non-radiative transfer of energy.
-
Photoexcitation (S₀ → S₁): The process begins with the absorption of a photon (typically from a blue LED, λmax ~450 nm) by the pyrylium salt (Sensitizer, S).[2] This promotes the sensitizer from its ground state (S₀) to a singlet excited state (¹S*).
-
Intersystem Crossing (ISC): The singlet excited state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet excited state (³S*). This spin-forbidden transition is the crucial step that populates the reactive state of the photosensitizer.
-
Triplet-Triplet Energy Transfer (TTET): The excited triplet sensitizer (³S) collides with a ground-state substrate molecule (Substrate). If the triplet energy of the sensitizer is greater than that of the substrate, an efficient Dexter energy transfer can occur. This process excites the substrate to its triplet state (³Substrate) while the sensitizer returns to its ground state (S₀), ready to begin another cycle.
-
Reaction of the Excited Substrate: The newly formed triplet-state substrate is highly reactive and undergoes the desired chemical transformation (e.g., cycloaddition) to form the final product.
This catalytic cycle highlights why pyrylium salts are excellent candidates: their rigid, aromatic structure facilitates efficient ISC and results in a high-energy triplet state capable of activating a wide range of substrates.
Caption: Mechanism of Triplet-Triplet Energy Transfer.
Key Properties and Characteristics
Summarizing the essential data for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate provides a clear rationale for its selection in experimental design.
| Property | Value | Significance & Rationale |
| Molecular Formula | C₂₆H₂₃BF₄O | Defines the elemental composition.[2][4] |
| Molecular Weight | 438.26 g/mol | Essential for accurate molar concentration calculations.[4] |
| Appearance | Orange to yellow crystalline powder | Visual confirmation of the material.[5] |
| Melting Point | 298-303 °C | Indicates high thermal stability and purity.[2] |
| Absorption Max (λmax) | ~450 nm | Absorbs strongly in the visible blue light spectrum, allowing the use of common and safe LED light sources.[2] |
| Excited State Reduction Potential (PC+*/PC•) | +2.3 V vs SCE | Although this protocol focuses on energy transfer, this high potential indicates it is a very strong photo-oxidant, showcasing its versatility. |
| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and acetone. | Allows for homogenous reaction conditions in common laboratory solvents.[2] |
Application Protocol: Photosensitized [2+2] Cycloaddition of Alkenes
This protocol details a general procedure for the intermolecular [2+2] cycloaddition, a powerful method for constructing cyclobutane rings, which are valuable motifs in natural products and medicinal chemistry.[6][7] The reaction proceeds via triplet energy transfer from the pyrylium salt to an alkene substrate.
Materials & Equipment
-
Photosensitizer: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (1-5 mol%)
-
Substrates: Alkene 1 (1.0 equiv), Alkene 2 (1.0-2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM), to make a 0.05-0.1 M solution with respect to Alkene 1.
-
Reaction Vessels: 2 mL HPLC vials, 1-dram vials, or similar borosilicate glass vials with septa.[8]
-
Light Source: Blue LED lamp (e.g., Kessil™ 34W, or a 450 nm LED strip wrapped around the reaction vessel).[9][10]
-
Photoreactor: A commercially available photoreactor or a well-ventilated, light-proof box (e.g., covered with aluminum foil) containing the light source and a cooling fan.[9][11]
-
Stirring: Magnetic stir plate and appropriate stir bars.
-
Inert Gas: A cylinder of dry Argon or Nitrogen with a needle adapter for degassing.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
System Preparation (The "Why"): Ensure the photoreactor is set up with proper ventilation and cooling. A fan is critical to dissipate heat from the LED and maintain the reaction at or near room temperature, preventing thermal side reactions.[9] All glassware should be oven-dried to remove moisture, which can sometimes interfere with the reaction.
-
Reagent Setup (The "Why"): To a 1-dram vial equipped with a small magnetic stir bar, add the 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (e.g., 0.02 mmol, 2 mol% for a 1 mmol scale reaction). Then add Alkene 1 (1.0 mmol, 1.0 equiv) and Alkene 2 (1.2 mmol, 1.2 equiv). Rationale: Running the reaction under an inert atmosphere is not strictly necessary for catalyst stability but is crucial for the subsequent degassing step.
-
Solvent Addition and Degassing (The "Why"): Add anhydrous solvent (e.g., 10 mL of MeCN for a 0.1 M reaction) via syringe. Seal the vial with a septum cap. Pierce the septum with two needles: one connected to an inert gas line (submerged in the solvent) and one acting as an outlet. Bubble argon or nitrogen through the solution for 15-20 minutes. Rationale: This is the most critical step for success. Dissolved oxygen is a triplet-state quencher and will efficiently deactivate the excited photosensitizer and/or the excited substrate, completely inhibiting the energy transfer pathway.[12] Vigorous sparging is required to remove it.
-
Irradiation and Reaction (The "Why"): After degassing, remove the needles and place the vial on a magnetic stir plate inside the photoreactor, ensuring it is a consistent distance from the light source (e.g., 2-5 cm). Turn on the stirrer, cooling fan, and the blue LED light source. Allow the reaction to proceed for 12-24 hours. Rationale: Consistent stirring ensures homogenous irradiation of the solution. The reaction time is dependent on substrate reactivity and should be optimized.
-
Monitoring the Reaction (The "Why"): Periodically (e.g., every 4-6 hours), the reaction's progress can be checked by taking a small aliquot with a syringe and analyzing by TLC or GC-MS. Rationale: This prevents over-irradiation, which can sometimes lead to product degradation, and helps determine the optimal reaction time.
-
Workup and Purification (The "Why"): Once the reaction is complete (as determined by monitoring), turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue contains the crude product and the catalyst. The product can be purified from the highly polar, non-volatile pyrylium salt by standard silica gel column chromatography. Rationale: The charged, salt-like nature of the photosensitizer makes its removal by chromatography straightforward, as it will strongly adhere to the silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inefficient degassing (O₂ quenching). 2. Light source is too weak or wrong wavelength. 3. Substrate triplet energy is too high. | 1. Increase degassing time to >20 mins; ensure a steady stream of inert gas. Use freeze-pump-thaw cycles for sensitive substrates. 2. Confirm LED is functional and emitting at ~450 nm. Move the reaction closer to the light source. 3. This catalyst may not be suitable; a sensitizer with higher triplet energy may be needed. |
| Catalyst Decomposition | Presence of nucleophiles (e.g., water, amines) in the reaction mixture. | Ensure all reagents and solvents are rigorously dried. Use anhydrous grade solvents. |
| Formation of Side Products | 1. Over-irradiation leading to product degradation. 2. Reaction proceeding via an undesired electron-transfer pathway. | 1. Monitor the reaction more frequently and stop it upon completion of starting material. 2. Consider a solvent with a different polarity. Electron transfer can be favored in more polar solvents. |
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a robust, accessible, and highly effective organic photosensitizer for triplet energy transfer catalysis. Its strong absorption in the visible spectrum, high thermal stability, and ease of handling make it an excellent metal-free alternative for a variety of photochemical transformations, including the [2+2] cycloaddition detailed herein. By understanding the underlying mechanistic principles and adhering to critical experimental parameters such as rigorous degassing, researchers can reliably harness the power of this catalyst to forge challenging C-C bonds under mild and sustainable conditions.
References
-
HepatoChem. Photochemical Reactor Setup - Photoreactor Setup and Design. [Link]
-
ResearchGate. Low-Cost Equipment for Photochemical Reactions | Request PDF. [Link]
-
ResearchGate. ChemInform Abstract: Cycloaddition Reactions Initiated by Photochemically Excited Pyrylium Salts. | Request PDF. [Link]
-
Amazon S3. Design of a Multi-Use Photoreactor to Enable Visible Light Photocatalytic Chemical Transformations and Labeling in Live Cells. [Link]
-
ResearchGate. Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. [Link]
-
Gellman Group. Versatile Open-Source Photoreactor Architecture for Photocatalysis Across the Visible Spectrum. [Link]
-
ResearchGate. Visible-Light-Promoted [2 + 2 + 2] Cyclization of Alkynes with Nitriles to Pyridines Using Pyrylium Salts as Photoredox Catalysts | Request PDF. [Link]
-
ResearchGate. (PDF) Oxygen Heterocycles: Pyrylium Salts. [Link]
-
ResearchGate. Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides. [Link]
-
PubMed Central. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. [Link]
-
PubChem. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. [Link]
-
The Royal Society of Chemistry. Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. [Link]
Sources
- 1. Visible-light Photoredox Catalysis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate as a Versatile Organophotocatalyst in Advanced Polymer Synthesis
Introduction: A Paradigm Shift in Photopolymerization
The synthesis of well-defined polymers is a cornerstone of modern materials science. For decades, this field has been dominated by transition-metal catalysts. While highly effective, these catalysts often introduce metallic impurities into the final polymer, a critical limitation for applications in microelectronics and biomedicine.[1][2] The emergence of organocatalyzed photopolymerization offers a compelling, metal-free alternative.
Among the vanguard of organic photoredox catalysts is 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate . This stable, crystalline salt has garnered significant attention for its ability to harness the energy of visible light, typically from a simple blue LED, to drive complex polymerization reactions with remarkable precision.[3] Its utility spans multiple polymerization mechanisms, including living cationic polymerization and photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization.[4][5][6][7]
This document serves as a technical guide for researchers, providing an in-depth exploration of the catalyst's mechanistic pathways and detailed, field-proven protocols for its application in polymer synthesis.
Key Physicochemical Properties
A thorough understanding of the catalyst's properties is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate | [8] |
| CAS Number | 2713-21-5 | [8] |
| Molecular Formula | C₂₆H₂₃BF₄O | [8] |
| Molecular Weight | 438.26 g/mol | [8] |
| Appearance | Yellow to orange crystalline powder | [9] |
| Melting Point | 298–303 °C | [3] |
| Purity | Typically ≥95% |
The synthesis of this pyrylium salt generally involves the acid-catalyzed condensation of a p-tolyl-substituted acetophenone and a corresponding chalcone derivative.[3][4] Its robust crystalline nature and stability under ambient conditions make it a convenient and reliable reagent for the modern polymer chemistry lab.
Application I: Metal-Free Living Cationic Polymerization
One of the most powerful applications of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is in mediating the living cationic polymerization of electron-rich monomers, such as 4-methoxystyrene.[3][4][7] This process provides exceptional control over polymer molecular weight and results in low dispersity, all without the use of a metal co-catalyst.
Mechanistic Rationale
The causality behind this polymerization is a photoinduced electron transfer process. The pyrylium salt itself does not directly initiate polymerization. Instead, upon excitation by visible light, it becomes a potent oxidizing agent capable of activating a chain transfer agent (CTA), such as methanol, which in turn controls the polymerization.
The proposed mechanism proceeds as follows:
-
Photoexcitation: The pyrylium salt (Py⁺) absorbs a photon (hν), promoting it to a highly oxidizing excited state (*Py⁺).
-
Initiation (Indirect): The excited catalyst does not directly interact with the monomer. Instead, the process is initiated through a protic source, often an alcohol added as a controlling agent.
-
Controlled Propagation: The key to the "living" nature of this polymerization is the reversible deactivation of the propagating cationic chain end by a nucleophile, typically an alcohol like methanol.[4][7] This equilibrium maintains a very low concentration of active propagating species at any given time, thereby suppressing termination events and allowing for controlled chain growth. The concentration of the alcohol directly correlates with the resulting molecular weight.[4][7]
Figure 1: Mechanism of photoinitiated living cationic polymerization. The pyrylium catalyst facilitates a controlled process via reversible deactivation with an alcohol.
Experimental Protocol: Polymerization of 4-Methoxystyrene
This protocol describes a typical procedure for achieving a target molecular weight with low dispersity.
Materials:
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (Catalyst)
-
4-Methoxystyrene (Monomer), passed through basic alumina to remove inhibitors
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas
-
Blue LED strip (λ ≈ 450-460 nm)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (e.g., 0.05 mol% relative to monomer) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous DCM. The amount is typically calculated to achieve a specific monomer concentration (e.g., 2 M).
-
Monomer & Controller: Add the purified 4-methoxystyrene. Subsequently, add the precise amount of anhydrous methanol. The ratio of monomer to methanol is the primary determinant of the final molecular weight.
-
Degassing (Optional but Recommended): While under an inert atmosphere, perform a freeze-pump-thaw cycle to remove any dissolved oxygen, which can interfere with the reaction.
-
Initiation: Place the sealed flask next to the blue LED strip and begin vigorous stirring. The reaction is typically conducted at ambient temperature.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at various time points and analyzing the monomer conversion via ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and adding a small amount of methanol or ammonia in methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter and dry the resulting white polymer under vacuum.
-
Characterization: Analyze the polymer's number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Expected Results & Data
The control afforded by this method is demonstrated by the predictable relationship between the monomer-to-methanol ratio and the resulting polymer characteristics.
| Entry | [Monomer]:[MeOH] Ratio | Time (h) | Conversion (%) | Mₙ (kDa, Theo) | Mₙ (kDa, GPC) | Đ (Mₙ/Mₙ) |
| 1 | 100:1 | 4 | 95 | 9.5 | 9.8 | 1.15 |
| 2 | 200:1 | 6 | 92 | 18.4 | 19.1 | 1.18 |
| 3 | 400:1 | 10 | 90 | 36.0 | 37.5 | 1.20 |
Note: Data is illustrative, based on principles described in the literature.[4][7]
Application II: Photoinduced PET-RAFT Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a premier technique for creating polymers with complex architectures.[5] The integration of photoredox catalysis (PET-RAFT) using pyrylium salts offers milder reaction conditions and enhanced temporal control. This approach is particularly effective for polymerizing monomers like vinyl ethers, which are often challenging for traditional RAFT methods.[4][5][10]
Mechanistic Rationale
In the PET-RAFT process, the pyrylium salt photocatalyst mediates the activation of the RAFT agent, initiating a controlled radical polymerization.
-
Photoexcitation: As before, the pyrylium catalyst (Py⁺) is excited to *Py⁺ by visible light.
-
RAFT Agent Activation: The excited catalyst is sufficiently oxidizing to accept an electron from the RAFT agent (e.g., a xanthate or dithiocarbamate), generating a radical cation. This intermediate then fragments to produce an initiating radical (R•).
-
RAFT Equilibrium: The initiating radical (R•) adds to a monomer unit, and the resulting propagating radical (Pₙ•) enters the established RAFT equilibrium. This equilibrium, governed by the RAFT agent, ensures a low concentration of active radicals, leading to controlled growth and low dispersity.
-
Temporal Control: The polymerization proceeds only when the light source is on, allowing for precise "on/off" control over the reaction.
Figure 2: Mechanism of PET-RAFT polymerization. The photoexcited pyrylium salt activates the RAFT agent to initiate and mediate a controlled radical process.
Experimental Protocol: PET-RAFT of Isobutyl Vinyl Ether
This protocol can be adapted for batch or continuous flow setups. Flow chemistry is often advantageous, offering better light penetration, shorter reaction times, and improved control.[4][5][10]
Materials:
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (Catalyst)
-
Isobutyl vinyl ether (IBVE) (Monomer)
-
Xanthate or dithiocarbamate RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate)
-
Dichloromethane (DCM) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Blue LED light source
-
Batch reactor (Schlenk flask) or continuous flow reactor setup
Procedure (Batch):
-
Stock Solutions: Prepare stock solutions of the catalyst and RAFT agent in the chosen solvent to ensure accurate dosing.
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add the monomer, solvent, and the RAFT agent stock solution.
-
Degassing: Perform 3-4 freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Initiation: While stirring vigorously at ambient temperature, inject the catalyst stock solution. Immediately begin irradiation with the blue LED light source.
-
Monitoring & Termination: Monitor monomer conversion via ¹H NMR. To stop the reaction, simply turn off the light source and expose the mixture to air.
-
Purification & Characterization: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry. Analyze Mₙ and Đ by GPC/SEC.
Representative Data: Batch vs. Flow Polymerization
Continuous flow processing often yields superior results for photopolymerizations.
| System | Monomer | Time | Conversion (%) | Mₙ (kDa, GPC) | Đ (Mₙ/Mₙ) |
| Batch | IBVE | 6 h | 85 | 15.2 | 1.25 |
| Flow | IBVE | 15 min | 92 | 18.5 | 1.12 |
Note: Data is illustrative, highlighting typical performance improvements seen in flow chemistry as described in the literature.[10]
Best Practices and Troubleshooting
-
Purity is Paramount: For cationic polymerizations, the rigorous exclusion of water is critical. Use anhydrous solvents and freshly purified monomers. For radical systems, thorough deoxygenation is essential to prevent quenching of the propagating radicals.
-
Catalyst Loading: While effective at low loadings (e.g., 0.01-0.1 mol%), the optimal concentration may vary. Higher catalyst loading can increase the reaction rate but may also lead to side reactions if not controlled.
-
Light Intensity: The rate of polymerization is directly proportional to the light intensity. Ensure consistent and uniform irradiation of the reaction vessel for reproducible results.
-
Troubleshooting Poor Control (High Đ): If the dispersity is broad (>1.4), consider the following:
-
Impurities: Check for water (cationic) or oxygen (radical).
-
RAFT Agent: Ensure the chosen RAFT agent is appropriate for the monomer.
-
Temperature: Although reactions are run at ambient temperature, excessive heat from high-power LEDs could affect control. Ensure adequate cooling or distance from the light source.
-
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a powerful and versatile organophotocatalyst that enables precise, metal-free synthesis of advanced polymers. Its ability to operate under mild conditions using visible light for both cationic and controlled-radical pathways makes it an invaluable tool for the modern polymer chemist. By understanding the underlying mechanisms and adhering to rigorous experimental protocols, researchers can leverage this catalyst to create well-defined materials for a new generation of high-performance applications.
References
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organocatalyzed Atom Transfer Radical Polymerization Driven by Visible Light - PubMed. (2016). Science, 352(6289), 1082–1086. [Link]
-
Sambiagio, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2042–2047. [Link]
-
Sambiagio, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PMC - NIH. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate. (2021). European Polymer Journal, 150(16), 110365. [Link]
-
Scheme 2. Synthesis of Pyrylium Salts a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
The synthetic pathway of organic photocatalyst 2,4,6-tri-(p-methoxyphenyl) pyrylium tetrafluoroborate (PC2) - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - ResearchGate. (2021). Organic Letters. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organocatalyzed Atom Transfer Radical Polymerization (O‐ATRP) Using a Super‐Reducing Photoredox Catalyst - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Photoinduced Organocatalyzed Atom Transfer Radical Polymerization Using Continuous Flow - PMC - NIH. (2017). Angewandte Chemie International Edition, 56(30), 8750-8754. [Link]
-
Advances in Organocatalyzed Atom Transfer Radical Polymerization - ResearchGate. (2018). Advances in Polymer Technology. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates - UvA-DARE (Digital Academic Repository). (2021). Organic Letters, 23(6), 2042–2047. [Link]
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Organocatalyzed Atom Transfer Radical Polymerization (O‐ATRP) Using a Super‐Reducing Photoredox Catalyst - ResearchGate. (2024). Angewandte Chemie. [Link]
-
2,4,6-Triphenylpyrylium Tetrafluoroborate - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. (2022). International Journal of Molecular Sciences, 23(15), 8235. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalysis with 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Welcome to the technical support center for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TTT-BF₄), a powerful organic photoredox catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve successful outcomes in your experiments.
Introduction to 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable, crystalline triaryl-substituted pyrylium salt that has emerged as a versatile and efficient metal-free photocatalyst.[1] It is particularly effective in mediating a variety of organic transformations under visible light irradiation, typically from blue LEDs.[1][2][3] Its strong absorption in the visible range (λmax ~450 nm) and high excited-state reduction potential (E₁/₂,red ≈ 1.7 V vs SCE) make it a potent photooxidant.[1]
Key applications include the ambient-temperature Newman-Kwart rearrangement of O-aryl carbamothioates to S-aryl carbamothioates, providing a milder alternative to traditional high-temperature methods.[2][3][4] It also facilitates the living cationic polymerization of electron-rich olefins like 4-methoxystyrene.[1][3][4] The tolyl substituents offer steric bulk that can prevent undesired side reactions, leading to higher conversion rates in certain applications.[1]
This guide will address common challenges and questions that may arise during the use of TTT-BF₄ in your synthetic endeavors.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Reaction Conversion
Question: I am not observing any significant conversion of my starting material. What are the potential causes and how can I address them?
Answer: Low or no conversion is a common issue that can stem from several factors. Let's break down the possibilities:
-
Inadequate Light Source: TTT-BF₄ is typically excited by blue light. Ensure your light source has a suitable emission wavelength, ideally overlapping with the catalyst's absorption maximum of approximately 450 nm.[1] Check the power and age of your LEDs, as their intensity can diminish over time.
-
Oxygen Contamination: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates. It is crucial to thoroughly degas your reaction mixture. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for a sufficient period.
-
Solvent Choice and Purity: The choice of solvent is critical. It must be able to dissolve both the catalyst and your substrates and be inert under the reaction conditions. Ensure your solvent is anhydrous and free of impurities that might act as quenchers. Dichloromethane and dichloroethane are commonly used solvents.[5][6]
-
Catalyst Loading: While a catalyst is used in substoichiometric amounts, too low a concentration can lead to slow or stalled reactions. Conversely, excessively high concentrations can sometimes lead to side reactions or light absorption issues. A typical starting point for catalyst loading is 1-5 mol%.
-
Substrate Compatibility: Verify that your substrate is suitable for the intended transformation. Highly electron-deficient substrates may be difficult to oxidize, while others might be prone to decomposition under the reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Formation of Side Products or Decomposition
Question: My reaction is producing significant amounts of side products, or my starting material/product is decomposing. What steps can I take to improve selectivity?
Answer: The formation of side products or decomposition often indicates that the reaction conditions are too harsh or that reactive intermediates are participating in undesired pathways.
-
Light Intensity: Excessive light intensity can lead to catalyst decomposition or over-oxidation of your substrates. Consider reducing the light intensity or increasing the distance between the light source and the reaction vessel.
-
Temperature Control: While many reactions with TTT-BF₄ are performed at ambient temperature, some transformations can be exothermic.[1][2][3] Overheating can lead to decomposition. Ensure your reaction is adequately stirred and consider using a cooling bath if necessary.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitor your reaction by techniques like TLC or GC-MS to determine the optimal reaction time for maximizing product yield while minimizing side product formation.
-
Exclusion of Water: Pyrylium salts can be susceptible to hydrolysis.[1] The presence of water can lead to the formation of byproducts and catalyst deactivation. Using anhydrous solvents and handling the catalyst under an inert atmosphere can mitigate this. The addition of 4Å molecular sieves can also be beneficial in removing trace amounts of water.[7]
Catalyst Solubility Issues
Question: I'm having trouble dissolving the 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate in my reaction solvent. How can I improve its solubility?
Answer: TTT-BF₄ generally has good solubility in common organic solvents like dichloromethane, dichloroethane, and acetonitrile.[8] However, if you are encountering solubility issues, consider the following:
-
Solvent Polarity: While non-polar solvents might be required for your substrate, the catalyst's salt-like nature necessitates a degree of solvent polarity for dissolution. If possible, consider a more polar, non-protic solvent.
-
Sonication: Gentle sonication can help to break up solid aggregates and facilitate dissolution.
-
Co-solvent System: The use of a co-solvent system can sometimes improve the solubility of all reaction components.
-
Purity of the Catalyst: Impurities in the catalyst can affect its solubility. Ensure you are using a high-purity grade of TTT-BF₄ (≥95%).[2][3]
Frequently Asked Questions (FAQs)
Q1: How should I store 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate?
A1: TTT-BF₄ is a stable crystalline solid.[1] However, to ensure its longevity and performance, it should be stored in a cool, dry place, protected from light.[9] Storing it under an inert atmosphere (argon or nitrogen) is also recommended to prevent gradual degradation from atmospheric moisture.[9]
Q2: What is the typical appearance of the catalyst?
A2: 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate is typically an orange or yellow crystalline solid or powder.[2][10]
Q3: Can I use a different counter-ion instead of tetrafluoroborate?
A3: While other counter-ions for pyrylium salts exist, the tetrafluoroborate (BF₄⁻) anion is commonly used because it is non-nucleophilic and enhances the stability of the pyrylium cation.[1][6] Using a different counter-ion could affect the catalyst's solubility, stability, and reactivity.
Q4: How do I purify the catalyst if I suspect it has degraded?
A4: If you suspect your catalyst has degraded, it can be purified by recrystallization. A common method involves recrystallization from anhydrous solvents such as a dichloromethane/ether mixture under an inert atmosphere to prevent hydrolysis.[1]
Q5: What is the mechanism of action for this photocatalyst?
A5: TTT-BF₄ functions as a photocatalyst by absorbing visible light, which excites it to a higher energy state.[1] In this excited state, it can participate in single-electron transfer (SET) processes, typically by oxidizing an electron-rich substrate to form a radical cation.[11] This initiates the desired chemical transformation, and the catalyst is regenerated in a catalytic cycle.
Catalytic Cycle of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Caption: Generalized photocatalytic cycle of TTT-BF₄.
Experimental Protocols
General Procedure for a Photocatalytic Reaction
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (1-5 mol%).
-
Add the substrate(s) to the reaction vessel.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen).
-
Add the desired volume of anhydrous solvent via syringe.
-
Degas the reaction mixture by sparging with the inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED light source, ensuring consistent irradiation.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction (if necessary) and work up as per the specific protocol for your transformation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 1 - 5 mol% | Substrate dependent; higher loading may be needed for less reactive substrates. |
| Excitation Wavelength | ~450 nm (Blue Light) | Corresponds to the absorption maximum of the catalyst.[1] |
| Solvents | Dichloromethane, Dichloroethane, Acetonitrile | Must be anhydrous and free of quenching impurities. |
| Temperature | Ambient | Monitor for exotherms; cooling may be necessary. |
| Purity of Catalyst | ≥95% | Higher purity leads to better performance and reproducibility.[2][3] |
References
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction - The Royal Society of Chemistry. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications. [Link]
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt from Aladdin Scientific | Biocompare.com. [Link]
-
Optimization of reaction conditions. a. | Download Scientific Diagram - ResearchGate. [Link]
-
Photoinduced stereoselective reactions using pyridinium salts as radical precursors. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure. [Link]
-
Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - Green Chemistry (RSC Publishing). [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC - NIH. [Link]
-
This compound - PubChem. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - RSC Publishing. [Link]
-
Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides | Request PDF - ResearchGate. [Link]
-
Two-step synthesis and oxidizing power assessment of novel pyrylium - ResearchGate. [Link]
-
Strongly Oxidizing Thiapyrylium Salt for Organophotoredox Catalysis - PubMed. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. rsc.org [rsc.org]
- 11. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions Catalyzed by 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Welcome to the technical support center for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and maximize the yield and efficiency of your photocatalytic reactions.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, mechanism, and handling of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
1. What is the mechanism of action for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in photocatalysis?
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate functions as a potent organic photoredox catalyst. The catalytic cycle is initiated by the absorption of visible light (typically in the blue region of the spectrum), which excites the pyrylium salt to a high-energy singlet excited state.[1] This excited state is a strong oxidizing agent and can accept an electron from a suitable donor molecule in the reaction mixture. This single electron transfer (SET) process generates a radical cation from the substrate and the reduced form of the photocatalyst. The highly reactive radical cation can then undergo the desired chemical transformation. The photocatalyst is regenerated in a subsequent step to complete the catalytic cycle.
Caption: General mechanism of photocatalysis by 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
2. What are the key advantages of using this pyrylium salt over metal-based photocatalysts?
The primary advantages of using 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate include:
-
Metal-Free Catalysis: This avoids potential contamination of the final product with transition metals, which is a significant concern in pharmaceutical and materials science applications.[1]
-
High Oxidizing Potential: The excited state of the catalyst is a potent oxidant, enabling a wide range of chemical transformations.
-
Stability and Handling: It is a stable, crystalline solid with a high melting point (298–303 °C), making it easy to handle and store compared to some air- and moisture-sensitive metal complexes.
-
Solubility: It is soluble in common organic solvents used for photoredox catalysis.
3. What are the ideal storage and handling conditions for this catalyst?
To ensure the longevity and reactivity of your 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, adhere to the following storage and handling guidelines:
-
Storage: Store in a cool, dry place, away from direct sunlight. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage as pyrylium salts can be moisture-sensitive.[2]
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
4. What is the typical appearance and purity of the catalyst?
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is typically a yellow to orange crystalline powder. Commercially available catalysts should have a purity of ≥95%. Impurities can affect the efficiency of the photocatalytic reaction, so using a high-purity catalyst is recommended.
II. Troubleshooting Guide: Improving Reaction Yields
This section provides a structured approach to diagnosing and resolving common issues that lead to low reaction yields.
Problem 1: Low or Inconsistent Reaction Yield
A low or inconsistent yield is the most common issue encountered. The following decision tree and detailed explanations will guide you through a systematic optimization process.
Caption: A decision tree for troubleshooting low reaction yields.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Solvent Purity:
-
Rationale: Impurities in your starting materials or solvent can quench the excited state of the photocatalyst or react with intermediates, leading to side products and reduced yield. Water is a common quencher and can also lead to the degradation of the pyrylium salt.
-
Action:
-
Use freshly purified substrates and reagents.
-
Employ anhydrous solvents. If necessary, dry your solvent using appropriate methods (e.g., molecular sieves, distillation).
-
Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen, which can also interfere with the reaction.
-
-
-
Inspect the Light Source:
-
Rationale: The photocatalytic reaction is driven by light, and the wavelength and intensity are critical parameters. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate and its analogs typically absorb in the blue region of the visible spectrum (around 460 nm).[3] An incorrect or inconsistent light source will lead to poor catalyst excitation and low yields.
-
Action:
-
Ensure your light source (e.g., blue LED) emits at a wavelength that overlaps with the absorption spectrum of the catalyst.
-
Check the intensity of your light source. Higher intensity can sometimes increase the reaction rate, but excessive intensity may lead to catalyst degradation.
-
Position the reaction vessel for uniform and consistent irradiation.
-
-
-
Optimize Catalyst Loading:
-
Rationale: While it may seem counterintuitive, simply adding more catalyst is not always better. Insufficient catalyst will result in a slow reaction, while excessive catalyst can lead to inner filter effects, where the high concentration of the catalyst at the surface of the reaction vessel absorbs most of the light, preventing it from penetrating the bulk of the solution. This can actually decrease the overall reaction rate and yield.
-
Action:
-
Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration for your specific reaction.
-
-
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | To find the balance between sufficient catalytic activity and avoiding inner filter effects. |
| Substrate Concentration | 0.05 - 0.5 M | To ensure efficient light penetration and optimal reaction kinetics. |
| Temperature | Ambient to 60 °C | To enhance reaction rates while minimizing thermal degradation. |
-
Adjust Substrate Concentration:
-
Rationale: The concentration of your substrate can influence the reaction kinetics and the efficiency of light absorption. A solution that is too concentrated may also lead to inner filter effects.
-
Action:
-
Systematically vary the substrate concentration to find the optimal balance for your reaction setup.
-
-
-
Screen Solvents and Temperature:
-
Rationale: The solvent plays a crucial role in solubilizing the reactants and the catalyst, and it can also influence the stability of intermediates. The absorption spectrum of the catalyst can shift depending on the polarity of the solvent.[4] Temperature can affect the reaction rate, but excessive heat can lead to catalyst or product degradation.
-
Action:
-
Screen a range of anhydrous solvents with different polarities (e.g., dichloromethane, acetonitrile, DMF, dioxane).
-
Once an optimal solvent is identified, you can investigate the effect of temperature. While many photoredox reactions are run at ambient temperature, gentle heating may improve the yield in some cases.
-
-
-
Ensure an Inert Atmosphere:
-
Rationale: As mentioned, oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions. The pyrylium salt can also be sensitive to moisture.
-
Action:
-
Set up your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or in a glovebox.
-
-
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.
-
Potential Cause: Catalyst Degradation
-
Rationale: In the presence of nucleophiles (including water) or bases, pyrylium salts can undergo ring-opening to form 1,5-diketones.[5] Prolonged exposure to high-intensity light can also lead to photobleaching or degradation of the catalyst.
-
Action:
-
Ensure all reagents and solvents are anhydrous and free of basic impurities.
-
Consider reducing the reaction time or the intensity of the light source.
-
If possible, monitor the reaction progress and stop it once the starting material is consumed to minimize over-irradiation.
-
-
-
Potential Cause: Substrate/Product Instability
-
Rationale: The reaction conditions (light, temperature) may be causing the degradation of your starting material or the desired product.
-
Action:
-
Run a control experiment with your substrate or product under the reaction conditions (with and without the catalyst) to assess their stability.
-
If instability is observed, consider milder reaction conditions (lower temperature, shorter reaction time).
-
-
III. References
-
Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman−Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684–15687. [Link]
-
Hola, E., & Ortyl, J. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. [Link]
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications. (2021, March 2). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate. (2021, September 16). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2,4,6-Triphenylpyrylium tetrafluoroborate 98 448-61-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
side reactions and byproducts in pyrylium salt-mediated photocatalysis
Technical Support Center: Pyrylium Salt-Mediated Photocatalysis
Welcome to the technical support center for pyrylium salt-mediated photocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful synthetic methodology. As highly potent organocatalysts, pyrylium salts offer distinct advantages in photoredox chemistry, including cost-effectiveness and high oxidation potentials.[1] However, their unique reactivity profile can also lead to specific side reactions and byproduct formation. This guide provides in-depth, question-and-answer-based troubleshooting to help you optimize your reactions, maximize yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely, and I notice the bright color of my catalyst fading. What is the likely cause?
A1: This is a classic symptom of catalyst degradation, a primary failure mode in pyrylium salt photocatalysis. The pyrylium cation, despite its aromatic stabilization, is highly electrophilic and susceptible to nucleophilic attack, especially when unsubstituted.[2][3] The most common culprit is water, which can cause ring-opening to form a non-catalytic 1,5-enedione, often referred to as a pseudobase.[3]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Argon).
-
Purify Reagents: Substrates or additives may contain trace amounts of water or other nucleophilic impurities. Purify them as necessary. The addition of 4Å molecular sieves can be effective in scavenging residual water.[4]
-
Maintain an Inert Atmosphere: Perform the reaction under a positive pressure of nitrogen or argon to exclude atmospheric moisture and oxygen.
-
Evaluate Catalyst Structure: Pyrylium salts with bulky substituents at the 2, 4, and 6 positions (e.g., 2,4,6-triphenylpyrylium) exhibit greater stability against nucleophilic attack compared to less substituted analogs.[2] If you are using a simpler pyrylium salt, consider switching to a more robust, sterically hindered version.
Q2: I am observing significant byproduct formation, including the formation of pyridinium salts. How can I prevent this?
A2: The reaction of pyrylium salts with primary amines to form N-alkylpyridinium salts (often called Katritzky salts) is a well-established and highly efficient transformation.[3][5][6] If your substrate, starting materials, or even solvent (e.g., impure acetonitrile) contain primary amine functionalities, this reaction can be a major competing pathway, consuming your catalyst and generating undesired byproducts.[7]
Troubleshooting Steps:
-
Scrutinize All Reagents for Amine Impurities: Check the purity of your starting materials and solvents. If purification is not feasible, consider if a different solvent system can be employed.
-
Protect Amine Functionality: If your substrate contains a necessary primary amine group that is not intended to react, it must be protected before being subjected to the reaction conditions.
-
Leverage the Reaction: In some cases, this reactivity can be used to your advantage. Katritzky salts themselves are valuable synthetic intermediates, often used as precursors for generating alkyl radicals.[6][8][9]
The workflow below illustrates the competing pathways.
Caption: Hydrolytic degradation of the pyrylium catalyst core.
Troubleshooting Workflow for Low Reaction Yield
Follow this systematic workflow to diagnose and resolve issues leading to poor reaction outcomes.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
ResearchGate. (2025). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers. Available at: [Link]
-
American Chemical Society. (n.d.). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
American Chemical Society. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis. Available at: [Link]
-
American Chemical Society. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. Available at: [Link]
-
Wikipedia. (n.d.). Pyrylium. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism landscape in pyrylium induced organic afterglow systems. PubMed Central. Available at: [Link]
-
WordPress.com. (n.d.). altering-substituents-of-pyrylium-salt-photocatalysts.docx. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Oxygen Heterocycles: Pyrylium Salts. Available at: [Link]
-
Oriental Journal of Chemistry. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Available at: [Link]
-
ResearchGate. (n.d.). Pyrylium salt-photosensitized degradation of phenolic contaminants derived from cinnamic acid with solar light: Correlation of the observed reactivities with fluorescence quenching. Available at: [Link]
- (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors.
Sources
- 1. smritisingh96.wordpress.com [smritisingh96.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrylium - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. orientjchem.org [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
purification of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt from reaction mixtures
Technical Support Center: Purification of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (CAS No. 2713-21-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis workup of this important photocatalyst. Our goal is to equip you with the technical insights and practical steps needed to overcome common purification challenges, ensuring a high-purity final product for your research and development needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate from crude reaction mixtures.
Question 1: My final product yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?
Answer:
Low recovery is a frequent issue that can typically be traced to one of several factors during the recrystallization process.
-
Excessive Solvent Volume: The most common cause is the use of too much solvent during the initial dissolution step. Pyrylium salts, while sparingly soluble at room temperature, will have some solubility even in cold solvent. Using a large excess of solvent means a significant portion of your product will remain in the mother liquor upon cooling.
-
Solution: Aim to dissolve your crude product in the minimum amount of boiling or near-boiling solvent required to achieve full dissolution. This creates a supersaturated solution upon cooling, maximizing crystal formation.[1] It is a delicate balance; work slowly, adding small aliquots of hot solvent to the crude solid until it just dissolves.
-
-
Premature Crystallization: If the hot, saturated solution is not filtered quickly (when hot filtration is necessary to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel stem.
-
Solution: Preheat your filtration apparatus (funnel, filter flask) with hot solvent vapor before filtration. This minimizes the temperature drop and prevents the product from "crashing out" too early.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the product retains significant solubility even at low temperatures.
-
Solution: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[1] For this pyrylium salt, solvents like 1,2-dichloroethane or mixtures of dichloromethane/ether are often effective.[2][3] If your yield is low, consider using a two-solvent system where the product is highly soluble in one solvent (e.g., dichloromethane) and insoluble in another (e.g., diethyl ether). Dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent (anti-solvent) until turbidity persists, then cool.
-
Question 2: The product obtained after solvent removal is an oil or a sticky solid and refuses to crystallize. What's going wrong?
Answer:
The failure of a product to crystallize, often resulting in an "oiled out" state, points towards the presence of impurities that disrupt the formation of a stable crystal lattice.
-
Probable Cause 1: Residual Starting Materials or By-products: The synthesis of triarylpyrylium salts can result in unreacted chalcones, acetophenones, or 1,5-dione intermediates.[4] These molecules can act as "plasticizers," preventing your desired salt from organizing into a rigid crystalline structure.
-
Corrective Action: Before attempting recrystallization, thoroughly wash the crude solid. Since 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is insoluble in non-polar solvents like diethyl ether and hydrocarbons, a vigorous trituration or washing with cold diethyl ether is highly effective at removing many organic, non-ionic impurities.[5][6]
-
-
Probable Cause 2: Trapped Solvent: High-boiling point solvents used in the reaction or purification (like 1,2-dichloroethane) can become trapped within the solid matrix.
-
Corrective Action: Ensure the final product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 60-80 °C), to remove all residual solvent.[3]
-
-
Probable Cause 3: Hydrolysis: Pyrylium salts are susceptible to nucleophilic attack, and the presence of water can lead to ring-opening, forming 1,5-enediones (pseudobases).[7] These by-products will significantly inhibit crystallization.
-
Corrective Action: Use anhydrous solvents for the purification process and conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[2]
-
Question 3: My purified product shows a broad melting point range, well below the literature value of ~298-303 °C. Why is this, and is the product usable?
Answer:
A broad and depressed melting point is a classic indicator of an impure compound. The literature melting point for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is sharp, typically within a 2-3 °C range.[2][8]
-
Interpretation: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down. The broad range indicates that different regions of the solid melt at different temperatures due to a heterogeneous composition.
-
Plausible Impurities:
-
Recommendation: The product is not sufficiently pure for applications where stoichiometry and catalyst activity are critical, such as in photoredox catalysis. A further purification step is necessary. Re-subjecting the material to the recrystallization protocol, perhaps with a different solvent system or the addition of a charcoal treatment (if the issue is colored impurities), is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable solvent system for recrystallizing 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate?
A1: There is no single "best" system, as the ideal choice depends on the specific impurities present. However, some systems are consistently reported to be effective. The key is to leverage differential solubility.
| Solvent System | Procedure | Advantages | Disadvantages |
| 1,2-Dichloroethane (DCE) | Dissolve in minimal hot DCE, cool slowly. | Good solvating power at high temperatures; often yields high-quality crystals.[3] | High boiling point can make final drying difficult. |
| Dichloromethane / Diethyl Ether | Dissolve in minimal warm DCM, then slowly add Et₂O as an anti-solvent until cloudy, then cool. | Excellent control over precipitation; Et₂O effectively washes away non-polar impurities.[2] | DCM has a low boiling point, requiring careful handling to prevent boiling over. |
| Ethanol / Water | Dissolve in minimal hot ethanol, add water dropwise until persistent turbidity is observed, then cool. | Uses less hazardous solvents. | Risk of hydrolysis is higher if the solution is not handled quickly or if acidic impurities are present.[4] |
Q2: How can I prevent the hydrolysis of the pyrylium ring during workup and purification?
A2: The positively charged oxygen atom makes the pyrylium ring highly electrophilic and susceptible to attack by nucleophiles like water.[4] To prevent this:
-
Use Anhydrous Solvents: Ensure all solvents used for washing and recrystallization are properly dried.
-
Work Under Inert Atmosphere: Whenever possible, handle the compound under a nitrogen or argon atmosphere, especially during prolonged heating steps.[2]
-
Avoid Basic Conditions: Do not use basic solutions (e.g., sodium bicarbonate wash) during the workup, as bases facilitate the formation of the 1,5-enedione pseudobase.[7] The salt is most stable under neutral or acidic conditions.
Q3: What are the critical safety precautions when handling reagents from the synthesis, such as tetrafluoroboric acid (HBF₄)?
A3: Tetrafluoroboric acid and its etherate complex are highly corrosive and toxic.
-
Corrosivity: HBF₄ causes severe skin burns and eye damage.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Toxicity: Inhalation of vapors can cause pulmonary edema.[10] All manipulations should be performed in a certified chemical fume hood.
-
Reactivity: It can react violently with water.[9] Ensure all glassware is dry.
-
Disposal: Neutralize any waste containing HBF₄ according to your institution's hazardous waste disposal protocols.
Q4: Beyond melting point, what analytical techniques should I use to confirm the purity of my final product?
A4: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The ¹H NMR spectrum should show sharp, well-resolved peaks corresponding to the aromatic and methyl protons with correct integration. The presence of impurity peaks (e.g., aldehydic protons, other aromatic patterns) is a direct indicator of contamination.[5]
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry will confirm the exact mass of the pyrylium cation (C₂₆H₂₃O⁺), which has a calculated mass of approximately 351.1743 m/z.[5]
-
FTIR Spectroscopy: Can confirm the presence of key functional groups and the BF₄⁻ counterion (strong absorbances typically around 1050 cm⁻¹).[5]
Q5: How should I properly store the purified 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt?
A5: Due to its slight hygroscopic nature and sensitivity to nucleophiles, the purified salt should be stored in a tightly sealed container, preferably within a desiccator or a glovebox, to protect it from atmospheric moisture. Storage at room temperature away from direct light is sufficient for long-term stability.
Standard Operating Protocol: Recrystallization
This protocol describes a general procedure for the purification of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate using a dichloromethane/diethyl ether solvent system.
1.0 Initial Wash: 1.1. Place the crude, solid product into an Erlenmeyer flask. 1.2. Add cold diethyl ether (approx. 10 mL per gram of crude product). 1.3. Vigorously swirl the suspension for 5-10 minutes to wash away soluble non-polar impurities. 1.4. Collect the solid by vacuum filtration, washing the filter cake with another small portion of cold diethyl ether. 1.5. Dry the washed solid under vacuum to remove residual ether.
2.0 Dissolution: 2.1. Transfer the washed, dried solid to a clean, dry Erlenmeyer flask equipped with a stir bar. 2.2. In a chemical fume hood, add a minimal amount of warm (30-35 °C) dichloromethane to just cover the solid. 2.3. Gently warm the mixture on a hotplate while stirring. Add small, additional portions of warm dichloromethane until the solid is completely dissolved. Avoid adding a large excess.
3.0 Crystallization: 3.1. Remove the flask from the heat. While stirring, slowly add diethyl ether dropwise. 3.2. Continue adding diethyl ether until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated. 3.3. Add one or two drops of dichloromethane to redissolve the precipitate and make the solution clear again. 3.4. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. 3.5. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
4.0 Isolation and Drying: 4.1. Collect the purified crystals by vacuum filtration using a Büchner funnel. 4.2. Gently wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities from the mother liquor. 4.3. Transfer the bright orange/yellow crystals to a pre-weighed watch glass and dry them thoroughly under high vacuum to a constant weight.[2][5] 4.4. Characterize the final product by melting point and NMR spectroscopy to confirm purity.
Visualization of Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of the pyrylium salt.
References
- Benchchem. 2,4,6-Tri(p-tolyl)
- Salfeena, C. T. F., et al. (2018). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. The Royal Society of Chemistry.
- Santa Cruz Biotechnology. Tetrafluoroboric acid solution.
- Benchchem.
- Zhang, Y., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PubMed Central.
- Science of Synthesis. (2003). Preparation and Reactions of Tetrafluoroboric Acid.
- Dimroth, K., et al.
- ResearchGate. Scheme 1. Synthesis of pyrylium salts from (A) chalcone and (B)
- Wikipedia. Pyrylium.
- Sigma-Aldrich. 2,4,6-Tri(p-tolyl)
- Haz-Map. Tetrafluoroboric acid - Hazardous Agents.
- Semantic Scholar.
- Chemistry LibreTexts. (2021).
- Lee, J., et al. (2015).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrylium - Wikipedia [en.wikipedia.org]
- 8. 2,4,6-Tri(p-tolyl)pyrylium = 95 2713-21-5 [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Tetrafluoroboric acid - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Photostability and Degradation of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Introduction: Welcome to the technical support guide for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (CAS 2713-21-5). This document serves as a specialized resource for researchers, chemists, and drug development professionals utilizing this potent photocatalyst. As a triarylpyrylium salt, it is renowned for its ability to absorb visible light to initiate a wide range of organic transformations.[1] However, the very property that makes it an effective photocatalyst—its interaction with light—can also be a source of its degradation. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the challenges of its photostability, ensuring the reliability and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the use of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in photochemical applications.
Question 1: My solution of the pyrylium salt is visibly bleaching or changing color during my experiment. What is happening and should I be concerned?
Answer: Yes, this is a critical observation that warrants immediate attention. Visible bleaching (loss of the characteristic yellow color) is a direct indicator of the decomposition of the pyrylium salt. The color originates from the extended π-conjugated system of the pyrylium cation, which acts as the chromophore.[2][3] When this system is disrupted, its ability to absorb visible light is lost.
-
Causality: This degradation is typically caused by a photochemical reaction where the excited state of the pyrylium salt reacts with other components in your mixture. The primary culprits are often nucleophiles, which can include your substrate, solvent molecules (especially alcohols or water), or even trace impurities.[4][5] The pyrylium ring is highly electrophilic and becomes even more reactive upon photoexcitation, making it susceptible to nucleophilic attack at the 2, 4, or 6 positions.[4][5] This can lead to ring-opening reactions, forming non-colored, non-catalytic species like 1,5-enediones (also known as pseudobases).[4]
-
Impact on Experiment: This degradation is highly detrimental. It reduces the active catalyst concentration, leading to lower reaction rates, incomplete conversion, and poor reproducibility. Furthermore, the degradation products can introduce unforeseen side reactions or complicate product purification.
Question 2: My photocatalytic reaction is stalling or showing poor reproducibility between runs. Could catalyst degradation be the cause?
Answer: Absolutely. Inconsistent reaction outcomes are a classic symptom of catalyst instability. If the catalyst degrades significantly over the reaction period, its concentration is not constant, which invalidates kinetic assumptions and leads to variable yields.
-
Troubleshooting Steps:
-
Run a Dark Control: Prepare an identical reaction mixture but shield it completely from light (e.g., by wrapping the vessel in aluminum foil).[6] If the starting material is consumed or the catalyst concentration drops in the irradiated sample but not in the dark control, you have confirmed a photo-induced degradation process.
-
Monitor Catalyst Concentration: Use UV-Vis spectroscopy or HPLC (see Protocols section) to track the concentration of the pyrylium salt over the course of your reaction. A steady decrease in the characteristic absorbance peak around 450 nm is quantitative proof of degradation.[1]
-
Evaluate Solvent Purity: Ensure your solvents are anhydrous and free of nucleophilic impurities. Consider using a less nucleophilic solvent if your chemistry allows. Acetonitrile and dichloromethane are common choices for pyrylium salt photocatalysis.[7][8]
-
De-gas Your Reaction: The presence of oxygen can sometimes open up oxidative degradation pathways. De-gassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is a recommended best practice.
-
Question 3: What are the primary factors that influence the degradation rate of the salt under irradiation?
Answer: Several experimental parameters can significantly impact the photostability of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
-
Irradiation Wavelength and Intensity: The catalyst has a strong absorbance maximum around 450 nm (blue light).[1] Using high-intensity light or shorter, higher-energy wavelengths can accelerate degradation. It is crucial to use a light source that matches the catalyst's absorption spectrum and to use the minimum intensity required for efficient catalysis.
-
Solvent Choice: The solvent environment is critical. Protic solvents (like methanol, ethanol) or those with trace amounts of water can act as nucleophiles and promote degradation.[4][9] The polarity of the solvent can also influence the energy levels of the excited state.[8]
-
Presence of Nucleophiles: As the core issue, any nucleophilic species in the reaction mixture (substrates, additives, impurities) can react with the pyrylium cation.[5][10] Carefully consider the compatibility of all reagents with the highly electrophilic pyrylium core.
-
Temperature: While these are photochemical reactions, elevated temperatures can sometimes accelerate secondary thermal degradation pathways of the initial photoproducts.
Question 4: What are the likely degradation products, and how can I analyze them?
Answer: The most probable degradation pathway involves nucleophilic addition to the pyrylium ring followed by ring-opening to form a 1,5-pentanedione derivative.[4][5] Other complex photoreactions, such as electrocyclizations, could also occur, leading to a variety of byproducts.[9][11]
-
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the most powerful technique for monitoring degradation. It allows for the separation and quantification of the parent pyrylium salt and its various degradation products. A C18 column with a gradient of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the degradation products, providing crucial clues to their structures.[14]
-
UV-Vis Spectroscopy: A simple and rapid method to monitor the disappearance of the pyrylium salt by tracking the decrease in absorbance at its λmax (~450 nm).[1] It is less effective for identifying individual degradation products unless they have distinct chromophores.
-
Section 2: Data Summary & Visualization
Key Properties of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
| Property | Value | Source |
| CAS Number | 2713-21-5 | [15][16] |
| Molecular Formula | C₂₆H₂₃BF₄O | [15] |
| Molecular Weight | 438.26 g/mol | [15] |
| Appearance | Yellow to orange powder/solid | [1] |
| Melting Point | 298–303 °C | [1] |
| Absorption Max (λmax) | ~450 nm | [1] |
| Redox Potential (E₁/₂,red) | ~1.7 V vs SCE | [1] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting flowchart for diagnosing photocatalyst degradation.
Caption: Reaction of the pyrylium salt with a nucleophile.
Section 3: Experimental Protocols
These protocols provide a validated starting point for investigating the photostability of your catalyst.
Protocol 1: Monitoring Photodegradation by UV-Vis Spectroscopy
This protocol allows for real-time tracking of the catalyst concentration during an experiment.
-
Preparation:
-
Prepare a stock solution of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in your chosen reaction solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a reaction-level solution by diluting the stock solution to your typical experimental concentration (e.g., 0.01-0.05 mM) in a quartz cuvette. The absorbance at λmax (~450 nm) should ideally be between 0.5 and 1.0.
-
-
Control Setup:
-
Prepare an identical cuvette and wrap it securely in aluminum foil. This will serve as your dark control.[6]
-
-
Irradiation and Measurement:
-
Place both the sample and the dark control cuvettes in your photoreactor or at a fixed distance from your light source (e.g., a 450 nm blue LED).
-
Record the initial UV-Vis spectrum (from 300-600 nm) for both samples before turning on the light (t=0).
-
Turn on the light source. At regular intervals (e.g., every 10, 20, or 30 minutes), turn off the light and quickly record the UV-Vis spectrum of both the irradiated sample and the dark control.
-
-
Data Analysis:
-
Plot the absorbance at λmax (~450 nm) versus time for both the irradiated sample and the dark control.
-
A significant decrease in absorbance for the irradiated sample compared to the stable absorbance of the dark control confirms photodegradation. The rate of this decrease provides a quantitative measure of instability under those specific conditions.
-
Protocol 2: Analysis of Degradation Products by RP-HPLC
This method is for separating and identifying potential degradation products.
-
Sample Preparation:
-
Run your photochemical reaction for a set period.
-
Take an aliquot of the reaction mixture at t=0 and at the final time point.
-
Prepare a "dark control" sample that has been stirred for the same duration without light.
-
Dilute all aliquots with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set at 450 nm (for the parent compound) and a lower wavelength like 254 nm (to detect degradation products that may have lost the visible chromophore).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the t=0, final, and dark control samples.
-
Compare the chromatograms. The t=0 sample should show a major peak for the pyrylium salt.
-
In the final irradiated sample, look for a decrease in the area of the parent peak and the appearance of new peaks (often eluting earlier if they are more polar, like a ring-opened dione).
-
The dark control should look identical or very similar to the t=0 sample. Any new peaks in the irradiated sample are photodegradation products. The UV spectra of these new peaks from the DAD can provide clues about their structure.
-
References
-
TDX (Tesis Doctorals en Xarxa). (2021). PYRYLIUM SALTS FOR BIOIMAGING, SENSING AND SOLID-STATE EMISSION. Retrieved from [Link]
-
ResearchGate. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrylium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxygen Heterocycles: Pyrylium Salts. Retrieved from [Link]
-
ResearchGate. (2008). The Photoreaction of Pyrylium Cation with Water: A DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of pyrylium salts to arenes or pyridinium salts. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]
-
University of Nevada, Las Vegas. (2015). "Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates". Digital Scholarship@UNLV. Retrieved from [Link]
-
National Institutes of Health. (2008). The synthetic potential of pyridinium salt photochemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Reactions of Some Nucleophiles with Pyrylium Salts. Retrieved from [Link]
-
National Institutes of Health. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. "Versatile Synthetic Methods for Photoluminescent Pyrylium Tosylates" by Jung Jae Koh [oasis.library.unlv.edu]
- 4. Pyrylium - Wikipedia [en.wikipedia.org]
- 5. orientjchem.org [orientjchem.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The synthetic potential of pyridinium salt photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hovione.com [hovione.com]
- 15. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound 97% | CAS: 2713-21-5 | AChemBlock [achemblock.com]
Navigating Solvent Effects on the Efficiency of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt: A Technical Support Guide
Welcome to the technical support center for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt, a powerful organophotocatalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during its application in photoredox catalysis. Here, we delve into the causality behind experimental choices to ensure the scientific integrity and reproducibility of your work.
Understanding the Role of the Solvent
The choice of solvent is a critical parameter in any chemical reaction, and this is particularly true for photoredox catalysis involving this compound. The solvent not only dictates the solubility of the reactants and the catalyst but also profoundly influences the catalyst's photophysical properties, the stability of reactive intermediates, and ultimately, the reaction efficiency and outcome.
The tetrafluoroborate anion (BF₄⁻) enhances the stability and solubility of the pyrylium salt in a variety of organic solvents.[1] This versatile photocatalyst is known to be effective in facilitating a range of chemical transformations, including oxidation, reduction, and substitution reactions under visible light irradiation.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Reaction Conversion
Question: I have set up my reaction with this compound, but I am observing very low or no conversion of my starting material. What could be the issue?
Answer:
Low or no conversion is a common hurdle in photocatalysis. Before investigating more complex factors, it's essential to rule out fundamental issues with your reaction setup. However, the solvent plays a pivotal role and is often a key factor. Here’s a step-by-step troubleshooting guide:
1. Verify Catalyst and Reagent Solubility:
-
The Problem: this compound, along with your substrates, must be fully dissolved to ensure a homogeneous reaction mixture. Undissolved catalyst or reactants will lead to significantly reduced reaction rates. While this salt is soluble in many common organic solvents, its solubility can vary.
-
The Solution:
-
Visually inspect your reaction mixture for any undissolved solids.
-
If solubility is an issue, consider switching to a solvent with a different polarity. For instance, if you are using a non-polar solvent and observing poor solubility, a more polar solvent like acetonitrile or dichloromethane might be a better choice.
-
A co-solvent system can also be employed to achieve complete dissolution of all reaction components.
-
2. Assess Solvent Polarity and its Impact on Photophysical Properties:
-
The Science: The polarity of the solvent can influence the energy levels of the photocatalyst's excited state. For the closely related 2,4,6-triphenylpyrylium tetrafluoroborate, a red-shift in the absorption spectrum is observed in the less polar solvent dichloromethane compared to the more polar acetonitrile.[2] This indicates that the solvent directly interacts with the photocatalyst and can alter its light-absorbing properties.
-
The Solution:
-
If your reaction is not proceeding, consider that the solvent may be affecting the catalyst's ability to absorb light efficiently at the wavelength of your light source.
-
Experiment with a range of aprotic solvents with varying polarities. A good starting point is to compare a polar aprotic solvent like acetonitrile with a less polar one like dichloromethane.
-
3. Consider Potential Side Reactions with the Solvent:
-
The Problem: Protic solvents (e.g., methanol, ethanol) can sometimes participate in the reaction, leading to undesired side products or quenching of the excited catalyst. While 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate has been used in the presence of methanol for certain polymerization reactions, its general stability and efficiency can be compromised in protic media for other transformations.[3]
-
The Solution:
-
Unless the reaction mechanism specifically requires a protic solvent, it is generally advisable to use aprotic solvents for photoredox reactions with this catalyst.
-
If you suspect solvent interference, switch to a non-protic alternative and compare the results.
-
Experimental Protocol: Solvent Screening for a Model Reaction
To systematically troubleshoot low conversion, a solvent screen is highly recommended. Below is a general protocol:
-
Setup: In parallel reaction vials, add your substrate, any other necessary reagents, and a consistent amount of this compound.
-
Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane, THF, DMF).
-
Degassing: Thoroughly degas each reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Irradiate the reactions with a suitable light source (e.g., blue LEDs) under consistent stirring and temperature.
-
Analysis: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) at regular intervals.
This systematic approach will help you identify the optimal solvent for your specific transformation.
Frequently Asked Questions (FAQs)
Q1: How does solvent viscosity affect the efficiency of my reaction?
A1: Solvent viscosity can impact the diffusion of reactants and intermediates in the reaction mixture. In general, higher viscosity can slow down the rate of diffusion, potentially lowering the reaction rate. However, it can also increase the lifetime of the solvent cage around the generated radical ions, which could either enhance or decrease the probability of the desired reaction pathway over undesired escape pathways. The overall effect of viscosity is complex and often substrate-dependent. If you are working in a particularly viscous solvent and experiencing issues, trying a less viscous alternative with similar polarity could be a valid troubleshooting step.
Q2: Can I use protic solvents like methanol or water with this compound?
A2: While there are specific applications where protic solvents are used, as a general guideline for new reaction development, it is advisable to start with aprotic solvents. Protic solvents can potentially lead to side reactions, such as nucleophilic attack on the pyrylium ring or quenching of the catalyst's excited state. If your reaction requires the use of a protic solvent, it is crucial to perform careful control experiments to assess the stability of the catalyst and the formation of any byproducts.
Q3: My reaction works, but the yield is inconsistent. Could the solvent be the culprit?
A3: Absolutely. Inconsistent yields can often be traced back to variations in solvent quality. The presence of impurities, particularly water and dissolved oxygen, can have a detrimental effect on the efficiency and reproducibility of photoredox reactions. Always use high-purity, anhydrous solvents and ensure they are properly degassed before use. Storing solvents over molecular sieves is a good practice to maintain their dryness.
Q4: How does the choice of solvent affect the work-up of my reaction?
A4: The solvent choice will directly influence your work-up procedure. For example, a water-miscible solvent like acetonitrile or DMF will require a different extraction protocol than a water-immiscible solvent like dichloromethane. When planning your experiment, consider the ease of solvent removal and the potential for forming azeotropes with your product or other reaction components.
Data Presentation: Solvent Properties and Their Potential Impact
To aid in your solvent selection, the following table summarizes the properties of some common organic solvents used in photoredox catalysis.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Viscosity (cP at 20°C) | Protic/Aprotic |
| Acetonitrile (MeCN) | 37.5 | 81.6 | 0.369 | Aprotic |
| Dichloromethane (DCM) | 9.1 | 39.6 | 0.43 | Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 66 | 0.48 | Aprotic |
| Dimethylformamide (DMF) | 36.7 | 153 | 0.92 | Aprotic |
| Methanol (MeOH) | 32.7 | 64.7 | 0.59 | Protic |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a photocatalytic reaction using this compound, highlighting the critical points where solvent considerations are paramount.
Logical Relationships in Troubleshooting
When troubleshooting, it's helpful to visualize the logical flow of problem-solving. The following diagram outlines a decision-making process when encountering low reaction efficiency.
References
-
Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. The Royal Society of Chemistry. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
This compound from Aladdin Scientific. Biocompare.com. [Link]
-
Photoinduced electron transfer reactions of 2,4,6-triphenylpyrylium: solvent effect and charge-shift type of systems. RSC Publishing. [Link]
-
altering-substituents-of-pyrylium-salt-photocatalysts.docx. WordPress.com. [Link]
-
2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. [Link]
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. [Link]
-
2,4,6-Triphenylpyrylium tetrafluoroborate. PubChem. [Link]
-
This compound. PubChem. [Link]
-
Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides. ResearchGate. [Link]
Sources
Technical Support Center: Quenching Studies of the Excited State of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quenching studies of the excited state of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical FAQs to ensure the success and integrity of your experiments.
Introduction to 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate as a Photosensitizer
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a highly efficient photosensitizer characterized by its strong absorption in the visible region, making it an excellent candidate for photoredox catalysis.[1] Its excited state is a potent oxidant, capable of initiating a variety of chemical transformations through electron transfer processes. Understanding the quenching of this excited state is paramount for optimizing reaction conditions, elucidating mechanisms, and developing new applications.
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate?
A1: The photophysical properties of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate are summarized in the table below. These values are crucial for designing quenching experiments and interpreting the results.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_max) | ~462 nm | Acetonitrile | |
| Molar Absorptivity (ε) | Not widely reported, but strong | - | |
| Emission Maximum (λ_em) | ~480-520 nm | Acetonitrile | |
| Fluorescence Quantum Yield (Φ_f) | ~0.2-0.4 | Acetonitrile | |
| Excited State Lifetime (τ₀) | 2-5 ns | Acetonitrile | [2] |
| Excited State Reduction Potential (E*red) | > +2.0 V vs SCE | Acetonitrile |
Q2: How do I choose an appropriate solvent for my quenching studies?
A2: Acetonitrile and dichloromethane are common choices due to their spectral transparency in the region of interest and their ability to dissolve the pyrylium salt.[3] The choice of solvent can influence the photophysical properties of the pyrylium salt and the quenching kinetics. For instance, solvent viscosity can affect the diffusion-controlled quenching rate.[4] It is critical to ensure the chosen solvent does not react with the pyrylium salt or the quencher under the experimental conditions.
Q3: What are common quenchers for the excited state of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate?
A3: The excited state of this pyrylium salt is a strong oxidant and can be quenched by a variety of electron donors. Common quenchers include:
-
Aromatic amines: N,N-dimethylaniline, triethylamine.
-
Arenes: Electron-rich aromatic compounds.
-
Alkenes: Substrates with low oxidation potentials.
-
Amino acids: Can act as reductive quenchers.[1]
The efficiency of quenching will depend on the oxidation potential of the quencher.
Q4: What is the difference between dynamic and static quenching, and how can I distinguish them?
A4:
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore and the quencher collide, leading to de-excitation. This process is dependent on diffusion and therefore sensitive to temperature and solvent viscosity. In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher.[5]
-
Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of fluorophores available for excitation. In pure static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[5]
The primary method to distinguish between the two is through time-resolved fluorescence spectroscopy . A decrease in fluorescence lifetime with increasing quencher concentration is a hallmark of dynamic quenching.
Experimental Workflow for Quenching Studies
A typical workflow for a quenching experiment involves sample preparation, spectroscopic measurements, and data analysis.
Caption: Experimental workflow for fluorescence quenching studies.
Detailed Protocol: Stern-Volmer Analysis
-
Stock Solution Preparation:
-
Prepare a stock solution of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate in your chosen solvent (e.g., acetonitrile) with a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Prepare a high-concentration stock solution of the quencher in the same solvent.
-
-
Sample Preparation for Titration:
-
Prepare a series of samples in cuvettes. Each cuvette should contain the same concentration of the pyrylium salt and varying concentrations of the quencher.
-
Ensure the total volume in each cuvette is constant by adding the appropriate amount of solvent.
-
Include a reference sample containing only the pyrylium salt (no quencher).
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each sample to check for ground-state complex formation (an indicator of static quenching).
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the pyrylium salt.
-
Record the fluorescence emission spectrum for each sample.
-
If available, measure the fluorescence lifetime of each sample.
-
-
Data Analysis:
-
Determine the fluorescence intensity (I) at the emission maximum for each quencher concentration. Let I₀ be the intensity in the absence of the quencher.
-
Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot .
-
For dynamic quenching, the plot should be linear, and the slope is the Stern-Volmer constant (K_SV).
-
The quenching rate constant (k_q) can be calculated using the equation: k_q = K_SV / τ₀ , where τ₀ is the fluorescence lifetime of the pyrylium salt in the absence of the quencher.
-
Troubleshooting Guide
This section addresses common issues encountered during quenching studies with 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
Issue 1: Non-linear Stern-Volmer Plot
A non-linear Stern-Volmer plot is a common deviation from the ideal quenching model and can provide valuable mechanistic insights.
Caption: Troubleshooting non-linear Stern-Volmer plots.
-
Upward Curvature (Positive Deviation): This often indicates the presence of both static and dynamic quenching.[5] At low quencher concentrations, dynamic quenching may dominate, while at higher concentrations, the contribution from static quenching becomes more significant.
-
Actionable Insight: Carefully examine the UV-Vis absorption spectra. Changes in the absorption spectrum with increasing quencher concentration are a strong indication of ground-state complex formation (static quenching). Time-resolved fluorescence measurements are essential to deconvolve the contributions of each quenching mechanism.
-
-
Downward Curvature (Negative Deviation): This can suggest that the quencher is not equally accessible to all fluorophore molecules.[6] This may occur if the pyrylium salt exists in different microenvironments or if a portion of the fluorophore is shielded from the quencher.
-
Actionable Insight: Consider the possibility of aggregation of the pyrylium salt at higher concentrations. Dynamic light scattering (DLS) can be used to investigate aggregation. A modified Stern-Volmer model, such as the Lehrer equation, may be necessary to accurately analyze the data.[6]
-
Issue 2: Poor Reproducibility of Quenching Data
-
Potential Cause: Oxygen Quenching
-
Explanation: Molecular oxygen is a highly efficient quencher of many excited states. Fluctuations in the dissolved oxygen concentration between samples can lead to significant variability.
-
Solution: Deoxygenate your solutions by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before and during the experiment. Ensure a consistent deoxygenation procedure for all samples.
-
-
Potential Cause: Photodegradation
-
Explanation: 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, like many organic dyes, can be susceptible to photodegradation upon prolonged exposure to the excitation light. This will lead to a decrease in fluorescence intensity that is not related to quenching by the intended analyte.
-
Solution: Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Acquire data promptly after sample preparation. To check for photodegradation, monitor the fluorescence intensity of a control sample (pyrylium salt without quencher) over the time course of the experiment.
-
-
Potential Cause: Inner Filter Effects
-
Explanation: If the quencher absorbs light at either the excitation or emission wavelength of the pyrylium salt, it can lead to an apparent quenching effect that is not due to a direct interaction with the excited state.
-
Solution: Keep the absorbance of all solutions low (ideally below 0.1 at the excitation wavelength). Mathematical corrections for inner filter effects can be applied, but it is always best to minimize them experimentally.
-
Issue 3: Unexpectedly Low or High Quenching Efficiency
-
Potential Cause: Incorrect Redox Potentials
-
Explanation: The efficiency of electron transfer quenching is governed by the difference in redox potentials between the excited pyrylium salt and the quencher. Ensure you are using accurate redox potential values for your calculations.
-
Solution: If possible, experimentally determine the redox potentials of your compounds under your specific experimental conditions using techniques like cyclic voltammetry.
-
-
Potential Cause: Solvent Effects
-
Explanation: The solvent can influence the stability of the charge-separated species formed during electron transfer quenching, thereby affecting the quenching rate.
-
Solution: Be mindful of the solvent polarity and its potential to stabilize or destabilize the radical ions formed. Consider performing the quenching studies in a series of solvents with varying polarity to investigate this effect.
-
References
-
The nonlinear fitted Stern-Volmer plots for fluoresence quenching of photocatalyst with DIPA and quinoline N-oxide. ResearchGate. Available at: [Link].
-
High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers. ACS Organic & Inorganic Au. Available at: [Link].
-
High Throughput Determination of Stern Volmer Quenching Constants for Common Photocatalysts and Quenchers. ChemRxiv. Available at: [Link].
-
Nonlinear Stern-Volmer plots of the fluorescence quenching of CCA (10⁻⁴ M with Ce³⁺, Nd³⁺ and 5 × 10⁻⁵ M with Er³⁺ and Eu³⁺) by various lanthanide (III) ions in DMSO at 25 °C, as function of the lanthanide (III) ion concentration. ResearchGate. Available at: [Link].
-
Fluorescence Quenching & the Stern-Volmer Plot. Edinburgh Instruments. Available at: [Link].
-
High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers. National Institutes of Health. Available at: [Link].
-
Ch 26 Lab Video: Fluorescence Quenching. YouTube. Available at: [Link].
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link].
-
High Throughput Determination of Stern Volmer Quenching Constants for Common Photocatalysts and Quenchers. ResearchGate. Available at: [Link].
-
Fluorescence Properties of Pyrylium and Thiopyrylium Salts. ResearchGate. Available at: [Link].
-
The Stern-Volmer constants, quenching constants, binding constants and... ResearchGate. Available at: [Link].
-
Fluorescence quenching of organic molecule by insulator. ResearchGate. Available at: [Link].
-
Mechanistic proposal and fluorescence quenching studies. ResearchGate. Available at: [Link].
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. Available at: [Link].
-
Fluorescence quenching experiments. ResearchGate. Available at: [Link].
-
Multiphase detection of crucial biological amines using a 2,4,6-tristyrylpyrylium dye. National Institutes of Health. Available at: [Link].
-
( Invited ) Describing the Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts in Organic Solvent. ResearchGate. Available at: [Link].
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. PubChem. Available at: [Link].
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. National Institutes of Health. Available at: [Link].
-
Three common synthetic approaches to 2,4,6-triarylpyrylium salt. ResearchGate. Available at: [Link].
-
2,4,6-triphenylnitrobenzene. Organic Syntheses. Available at: [Link].
Sources
managing moisture sensitivity in reactions with 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
Welcome to the technical support center for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful photoredox catalyst. Here, we address common challenges, with a specific focus on managing its inherent sensitivity to moisture, to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge & Proper Handling
This section covers the essential properties of the catalyst and the fundamental principles behind its moisture sensitivity.
FAQ: What is 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate and why is it useful?
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a stable, crystalline organic salt that functions as a highly effective visible-light photoredox catalyst.[1][2] Its core structure consists of an aromatic pyrylium ring substituted with three para-tolyl groups.[1] Upon irradiation with visible light (typically blue LEDs), it enters an excited state, enabling it to participate in single-electron transfer (SET) processes with organic substrates.[1][3] This property makes it invaluable for a wide range of chemical transformations, including polymerizations and C-H functionalizations, often under remarkably mild conditions.[1][2][4]
FAQ: Why is this catalyst so sensitive to moisture?
The central pyrylium ring is an electron-deficient, cationic aromatic system.[5] This inherent positive charge on the oxygen atom makes the carbon atoms adjacent to it (the α-positions) highly electrophilic.[5][6] Water, acting as a nucleophile, can attack these positions. This initiates a well-documented hydrolysis cascade that ultimately destroys the catalytically active aromatic ring system.[6][7]
The consequences of this hydrolysis are severe:
-
Loss of Catalytic Activity: The ring-opened products are not photoactive and cannot participate in the required electron transfer cycles.
-
Poor Reproducibility: Trace amounts of moisture can lead to variable reaction rates and yields, making experiments difficult to reproduce.
-
Formation of Impurities: The hydrolysis byproducts can complicate purification and contaminate the desired product.
To visually understand this critical failure mode, the following pathway illustrates the deactivation process.
Caption: The hydrolysis pathway of a pyrylium salt.
FAQ: How should I properly store and handle the catalyst?
Given its hygroscopic nature, stringent handling protocols are mandatory.
-
Storage: The catalyst should be stored in a tightly sealed container, preferably within a desiccator containing an active drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, a glovebox with a dry, inert atmosphere (N₂ or Ar) is ideal.[8]
-
Handling: Weighing and dispensing of the catalyst should be performed as quickly as possible in a low-humidity environment. If a glovebox is not available, consider using a glove bag flushed with an inert gas.[8] Never leave the stock bottle open to the atmosphere.
Section 2: Troubleshooting Experimental Failures
This section provides a logical framework for diagnosing and resolving common issues encountered during reactions.
Question: My reaction is sluggish or has failed completely. What are the most likely causes related to moisture?
A failed reaction is often the first sign of catalyst deactivation. Before investigating other parameters, rigorously assess the possibility of moisture contamination.
Caption: A step-by-step guide to diagnosing moisture issues.
-
Solvent Purity: Was the solvent truly anhydrous? Solvents from freshly opened septum-sealed bottles are reliable. If you are using a solvent that has been stored, it may have absorbed atmospheric moisture.
-
Reagent Water Content: Are any other reagents hygroscopic? Common culprits include salts (e.g., bases, additives) or substrates with functional groups that readily form hydrates.
-
Catalyst Integrity: Has the catalyst itself been compromised? If the solid appears clumpy or discolored instead of a fine, free-flowing powder, it may have already been exposed to moisture.
-
Reaction Setup: Was the reaction vessel properly dried? Was the inert atmosphere maintained throughout the setup and reaction time? Even small leaks in a Schlenk line or balloon setup can introduce sufficient moisture to kill the reaction.
Question: My reaction starts but then stalls. Could this be a moisture issue?
Yes. This is a classic symptom of a slow ingress of moisture. The reaction proceeds until the catalyst has been gradually decomposed by trace water entering the system over time. The source is often a slow leak in the inert gas setup (e.g., a poorly greased joint, a pinhole in a septum or balloon).
Section 3: Advanced Protocols for Ensuring Anhydrous Conditions
For maximum reliability, particularly in high-stakes experiments like late-stage functionalization, adopting the following protocols is recommended.
Protocol: Drying Reaction Solvents
Even solvents labeled "anhydrous" can vary in water content. For ultimate certainty, dry your solvents immediately before use.
| Drying Agent | Suitable Solvents | Incompatible Solvents | Notes |
| Activated 3Å Molecular Sieves | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene | Alcohols | Sieves should be activated by heating under vacuum. Very efficient for removing trace water.[9] |
| Calcium Hydride (CaH₂) | MeCN, THF, Toluene, Dichloromethane | Alcohols, Acetone, Ethyl Acetate | Reacts with water to produce H₂ gas. The solvent is typically distilled from CaH₂ under an inert atmosphere.[10] |
| Sodium/Benzophenone | THF, Toluene, Ethers | Halogenated solvents, Ketones, Esters | Forms a deep blue or purple ketyl radical indicating the solvent is dry. Use with extreme caution. [10] |
| Phosphorus Pentoxide (P₂O₅) | Dichloromethane, Toluene | Alcohols, Ketones, Amines | An extremely efficient but highly acidic drying agent. Handle with care.[10] |
General Procedure for Drying with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a flask with a heat gun under high vacuum for 10-15 minutes until no more water is seen condensing.
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add the solvent to the flask via cannula or syringe.
-
Allow the solvent to stand over the sieves for at least 12 hours before use.[9]
Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This technique is the gold standard for excluding atmospheric moisture and oxygen.
-
Glassware Preparation: All glassware (reaction flask, stir bar, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum.
-
Assembly: Assemble the glassware hot and immediately place it on the Schlenk line.
-
Purge Cycle: Evacuate the flask under high vacuum until all pressures stabilize. Then, carefully backfill the flask with a high-purity inert gas (Argon or Nitrogen). Repeat this "vac-fill" cycle at least three times to ensure the complete removal of atmospheric gases.[11]
-
Reagent Addition:
-
Solids: Add solid reagents (like the pyrylium salt) under a positive flow of inert gas. To do this, briefly remove a stopper while increasing the gas flow to prevent air from entering the flask.
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Execution: Once all reagents are added, maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the duration of the reaction.
References
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. Available at: [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436. Available at: [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Le-Deyter, M., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(7), 2453–2457. Available at: [Link]
-
Macmillan Group, Princeton University. (2016). Photoredox Catalysis in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]
-
Williams, A., & Salvadori, G. (1972). Hydrolysis of pyrylium salts. Kinetic evidence for hemiacetal intermediates. Journal of the Chemical Society, Perkin Transactions 2, (6), 883-887. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ethz.ch [ethz.ch]
- 5. orientjchem.org [orientjchem.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hepatochem.com [hepatochem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
catalyst loading optimization for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
Welcome to the technical support center for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your photoredox catalysis experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and use of this compound.
Q1: What is this compound and what are its key properties?
A1: this compound, often abbreviated as [TPT-BF4], is a highly efficient organic photocatalyst. It is a stable, crystalline solid with a melting point of 298–303 °C.[1] Its key feature is its ability to absorb visible light (around 450 nm) and transition to an excited state, enabling it to participate in single-electron transfer (SET) processes.[1] This property makes it a powerful catalyst for a variety of organic transformations, including oxidation, reduction, and nucleophilic substitution reactions.[1]
Q2: What are the main advantages of using this pyrylium salt over other photocatalysts like iridium or ruthenium complexes?
A2: The primary advantages of this compound are its cost-effectiveness and sustainability.[2] Unlike catalysts based on rare and expensive metals like iridium and ruthenium, this organic catalyst is more readily available and easier to mass-produce.[2] Additionally, its metal-free nature reduces concerns about toxic metal contamination in final products, a critical consideration in drug development.[1]
Q3: How should I store and handle this catalyst?
A3: this compound is a stable solid. However, to prevent potential hydrolysis, it is best to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] When handling, standard laboratory practices such as using gloves and safety glasses are recommended.
Q4: In which solvents is the catalyst soluble?
A4: Pyrylium salts are generally soluble in polar organic solvents. For 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, common solvents used in reactions include dichloromethane, acetonitrile, and 1,2-dichloroethane.[3][4] The choice of solvent can significantly impact reaction efficiency, so it is often a key parameter to optimize.
II. Troubleshooting Guide: Optimizing Catalyst Loading and Reaction Parameters
This section provides a structured approach to troubleshooting common issues encountered during experiments. The core of successful photoredox catalysis lies in the careful optimization of reaction parameters, with catalyst loading being a critical starting point.
Issue 1: Low or No Product Yield
A common frustration in photoredox catalysis is observing low or no conversion of your starting material. This can stem from several factors, but a systematic approach to optimization will often lead to a solution.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inadequate Catalyst Loading | 1. Initial Catalyst Loading Screen: Start with a catalyst loading of 1-2 mol%. If the yield is low, systematically increase the loading to 5 mol%. In some cases, particularly with challenging substrates, higher loadings may be necessary. Causality: The catalyst concentration directly influences the rate of photon absorption and the generation of the excited state species necessary to drive the reaction. Too low a concentration can lead to insufficient catalytic cycles. |
| Sub-optimal Solvent | 1. Solvent Screening: If increasing catalyst loading doesn't improve the yield, screen a range of anhydrous polar aprotic solvents such as acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF). Causality: The solvent can affect the solubility of the catalyst and substrates, as well as the stability of the radical intermediates formed during the reaction. For instance, the absorption spectra of pyrylium salts can shift depending on the solvent.[3] |
| Insufficient Light Source | 1. Verify Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the catalyst (λmax ~450 nm).[1] 2. Increase Light Intensity: If possible, increase the intensity of your light source or move the reaction vessel closer to the light. Causality: The rate of a photochemical reaction is directly proportional to the number of photons absorbed by the photocatalyst. Insufficient light intensity will lead to a slow or stalled reaction. |
| Presence of Quenchers | 1. Degas the Reaction Mixture: Oxygen is a known quencher of excited states. Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar). Causality: Triplet excited states of photocatalysts can be quenched by molecular oxygen, leading to the formation of singlet oxygen and deactivation of the catalyst. This parasitic process reduces the efficiency of the desired chemical transformation. |
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a systematic approach to determining the optimal catalyst loading for your specific reaction.
Caption: Generalized Photocatalytic Cycle.
Explanation of the Cycle:
-
Light Absorption: The ground state pyrylium catalyst absorbs a photon of visible light, promoting it to an electronically excited state, [PC]*.
-
Single Electron Transfer (SET): The excited catalyst is a potent oxidant. It can accept an electron from a suitable substrate (S), generating a substrate radical cation (S+•) and the reduced form of the catalyst (PC-•).
-
Substrate Conversion: The highly reactive substrate radical cation undergoes further chemical transformation to form the desired product (P).
-
Catalyst Regeneration: The reduced catalyst (PC-•) must be re-oxidized to its ground state to complete the catalytic cycle. This can occur through reaction with an oxidant in the system or by reducing another component of the reaction mixture.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5.0 mol% | Reaction dependent; higher loadings may be needed for less reactive substrates. |
| Wavelength of Irradiation | 450 - 465 nm (Blue Light) | Corresponds to the absorption maximum of the catalyst. [1] |
| Solvent | MeCN, DCM, DMF | Anhydrous and degassed solvents are crucial for optimal performance. |
| Concentration | 0.05 - 0.2 M | Higher concentrations can sometimes inhibit light penetration. |
| Temperature | Room Temperature to 40 °C | Most reactions proceed well at ambient temperature. |
IV. References
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance - ResearchGate. [Link]
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis | ACS Catalysis. [Link]
-
Mechanism landscape in pyrylium induced organic afterglow systems - PubMed Central. [Link]
-
Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate - Organic Syntheses Procedure. [Link]
-
altering-substituents-of-pyrylium-salt-photocatalysts.docx - WordPress.com. [Link]
-
Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters - ACS Publications. [Link]
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC - NIH. [Link]
-
Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - RSC Publishing. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrylium Salt Photocatalysis
Welcome to the technical support center for pyrylium salt photocatalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, specifically focusing on the issue of low conversion rates. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to proactively optimize your future reactions.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Low conversion in a pyrylium salt-mediated photocatalytic reaction can stem from a variety of factors. This guide provides a systematic approach to identifying and addressing the root cause.
Question 1: My reaction shows little to no conversion. Where do I start?
When faced with a stalled reaction, a logical, step-by-step diagnostic process is crucial. We recommend starting with the most fundamental components of the photocatalytic cycle.
Step 1: Verify the Light Source and Reaction Setup
The initiation of any photochemical reaction is the absorption of light by the photocatalyst. An inappropriate light source is a common culprit for low conversion.
-
Is your light source appropriate for your pyrylium salt? 2,4,6-Triarylpyrylium salts typically exhibit strong absorption in the visible light spectrum.[1] Ensure the emission spectrum of your light source (e.g., blue LEDs) overlaps with the absorption maximum of your specific pyrylium salt photocatalyst.[2]
-
Is the light penetrating the reaction mixture? Highly concentrated or turbid reaction mixtures can prevent light from reaching all catalyst molecules. Consider diluting the reaction or using a reactor designed for efficient light distribution.[3]
-
Is the reaction vessel transparent to the required wavelength? Ensure your reaction vessel (e.g., borosilicate glass) is not blocking the activating wavelengths.
Protocol: Verifying Light Source and Catalyst Compatibility
-
Dissolve a small, representative sample of your pyrylium salt photocatalyst in the reaction solvent.
-
Measure the UV-Vis absorption spectrum of the solution to determine the absorption maximum (λmax).
-
Compare the λmax with the emission spectrum of your light source. Optimal performance is achieved when the light source's peak emission is close to the catalyst's λmax.
Step 2: Assess the Purity and Stability of the Photocatalyst
The integrity of the pyrylium salt photocatalyst is paramount. These compounds, while generally stable, can be susceptible to degradation under certain conditions.
-
Catalyst Purity: Pyrylium salts are often synthesized from chalcones and acetophenones.[4][5][6] Impurities from the synthesis, such as residual starting materials or byproducts, can interfere with the photocatalytic cycle. Purification by recrystallization is often a necessary step.[7][8] Note that pyrylium salts are generally not amenable to purification by silica gel chromatography.[7]
-
Catalyst Decomposition: Pyrylium salts are highly reactive towards nucleophiles.[9] The presence of nucleophilic functional groups in your substrate or solvent can lead to catalyst decomposition. In aqueous solutions, pyrylium salts can exist in equilibrium with a colorless, non-fluorescent pseudobase (a diketone), which is inactive as a photocatalyst.[10]
Troubleshooting Workflow for Catalyst Issues
Caption: A workflow for troubleshooting catalyst-related issues.
Question 2: My reaction starts but then plateaus at a low conversion. What could be the cause?
A reaction that initiates but fails to reach completion often points towards issues with reaction conditions or the presence of quenching species.
Step 1: Evaluate the Solvent and Reagent Purity
-
Solvent Choice: The polarity of the solvent can influence the photophysical properties of the pyrylium salt.[1] More importantly, the solvent must be inert under the reaction conditions. Protic or nucleophilic solvents can react with the pyrylium salt. Halogenated solvents, while often used, can sometimes participate in side reactions.
-
Reagent Purity: Impurities in your starting materials can act as quenchers of the excited state of the photocatalyst or react with radical intermediates, terminating the desired reaction pathway. Purification of substrates and reagents is recommended.
-
Presence of Oxygen: While some photoredox reactions require oxygen, in many cases, it can act as a quencher or lead to undesired side reactions. Degassing the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to irradiation is a critical step.
Table 1: Common Solvents in Pyrylium Salt Photocatalysis
| Solvent | Polarity (Dielectric Constant) | Suitability | Potential Issues |
| Acetonitrile | 37.5 | Excellent | Can be hygroscopic. |
| Dichloromethane | 9.1 | Good | Can participate in radical reactions. |
| 1,2-Dichloroethane | 10.4 | Good | Higher boiling point than DCM.[4] |
| Ethanol | 24.6 | Use with caution | Can act as a nucleophile.[4] |
Step 2: Optimize Reaction Concentration and Catalyst Loading
-
Concentration: As mentioned, overly concentrated solutions can inhibit light penetration. A typical starting concentration for the substrate is in the range of 0.05-0.1 M.
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction rate. Conversely, excessive catalyst loading can also be detrimental due to the inner filter effect, where the high concentration of the catalyst at the surface of the reactor absorbs most of the light, preventing it from penetrating deeper into the reaction mixture. A typical catalyst loading is 1-5 mol%.
Question 3: I am observing the formation of side products. How can I improve selectivity?
The formation of side products indicates that alternative reaction pathways are competing with your desired transformation.
-
Radical Trapping: The high excited-state reduction potential of many pyrylium and thiapyrylium salts makes them potent oxidants.[2] This can lead to the oxidation of other components in the reaction mixture if their oxidation potentials are sufficiently low. The use of radical scavengers or traps can help elucidate the reaction mechanism and identify unwanted radical pathways.[11]
-
Energy Transfer vs. Electron Transfer: Pyrylium salts can participate in both energy transfer and electron transfer processes.[12][13] Understanding the desired mechanistic pathway for your transformation is key. If undesired side reactions are occurring via an energy transfer pathway, the addition of a quencher that selectively intercepts the excited state of the catalyst without participating in electron transfer might be beneficial.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right pyrylium salt for my reaction? The choice of pyrylium salt depends on the required redox potential for the desired transformation. The electron-donating or -withdrawing nature of the substituents on the aryl rings of the pyrylium salt can tune its electrochemical properties.[14] For example, a more strongly oxidizing catalyst may be required for substrates that are difficult to oxidize.
Q2: Can I reuse my pyrylium salt photocatalyst? In principle, a true catalyst should not be consumed in the reaction. However, some degradation may occur over time. The reusability will depend on the stability of the specific pyrylium salt under your reaction conditions. It is advisable to re-purify the catalyst before reuse.
Q3: My pyrylium salt is not dissolving in the reaction solvent. What should I do? The solubility of pyrylium salts can be influenced by the counter-ion and the substituents on the pyrylium core.[9] If solubility is an issue, consider using a more polar solvent or a different pyrylium salt with solubilizing groups.
Q4: What is the role of the counter-ion (e.g., BF4-, ClO4-)? The counter-ion primarily affects the salt's solubility and stability. Tetrafluoroborate (BF4-) salts are commonly used and generally exhibit good solubility in common organic solvents.[4]
Q5: How can I monitor the progress of my reaction? Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time points.
Key Experimental Protocols
General Procedure for a Pyrylium Salt-Photocatalyzed Reaction
-
To a reaction vessel equipped with a magnetic stir bar, add the substrate, pyrylium salt photocatalyst, and any other reagents.
-
Add the desired solvent.
-
Seal the vessel and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes while stirring.
-
Place the reaction vessel at a fixed distance from the light source (e.g., a 34 W blue LED lamp). For temperature control, a cooling fan can be used.
-
Irradiate the reaction mixture with vigorous stirring for the desired amount of time.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction (if necessary) and work up as per the specific procedure for your transformation.
Visualizing the Photocatalytic Cycle
Caption: Generalized photocatalytic cycle for pyrylium salts.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strongly Oxidizing Thiapyrylium Salt for Organophotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supr ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04585C [pubs.rsc.org]
- 9. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
Validation & Comparative
A Comparative Guide to 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate as a High-Performance Photocatalyst
This guide provides an in-depth comparison of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate with other common classes of photocatalysts. Our focus is on delivering objective performance analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection for photoredox catalysis.
Introduction to Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions.[1][2] These reactions are driven by photocatalysts that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.[2] The catalyst can engage in either an oxidative or reductive quenching cycle to facilitate these transformations, offering new pathways for bond formation that are often complementary to traditional thermal methods.[3] The choice of photocatalyst is paramount, as its photophysical and electrochemical properties dictate the scope and efficiency of the reaction.
A Deep Dive into 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate (TTBP)
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, hereafter referred to as TTBP, is a triaryl-substituted pyrylium salt that has gained significant traction as a potent, metal-free photoredox catalyst.[4] Its growing prominence is due to a combination of high stability, strong oxidizing power in its excited state, and operational simplicity.
Structural and Photophysical Properties: TTBP consists of a positively charged pyrylium core substituted with three para-tolyl groups, balanced by a tetrafluoroborate counter-anion.[4] It is a stable, crystalline solid with a high melting point of 298–303 °C.[4] The key to its function lies in its ability to absorb light in the visible spectrum (λmax ~450 nm), typically from blue LEDs, to reach a long-lived excited state.[4] This excited state is a powerful oxidant, capable of abstracting an electron from a suitable organic substrate to initiate a chemical reaction. The para-tolyl groups enhance the catalyst's stability and solubility compared to its unsubstituted phenyl analog.[4]
Mechanism of Action: The photocatalytic cycle of TTBP typically proceeds via an oxidative quenching mechanism. Upon irradiation with visible light, TTBP is promoted to its excited state (TTBP*). This powerful oxidizing species can then accept an electron from a substrate molecule, generating a substrate radical cation and the reduced form of the catalyst. The catalyst is then regenerated in a subsequent step to complete the catalytic cycle.
Caption: Oxidative quenching cycle of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TTBP).
Key Applications & Advantages: TTBP has proven highly effective in a range of challenging organic transformations. A notable example from the Nicewicz laboratory is its use in catalyzing the rearrangement of O-aryl carbamothioates to S-aryl carbamothioates (a variant of the Newman-Kwart rearrangement) at room temperature, a significant improvement over methods requiring high temperatures or palladium catalysts. It also facilitates C-H functionalization, cycloadditions, and cationic polymerization under mild, metal-free conditions.[4][5][6]
The primary advantages of TTBP are:
-
Metal-Free: Eliminates concerns of transition metal contamination, which is critical in pharmaceutical and materials science applications.[4]
-
High Oxidizing Power: The excited state is a potent oxidant, enabling the activation of a wide range of substrates.
-
Stability: It exhibits excellent thermal and chemical stability, leading to robust and reproducible results.[4]
-
Cost-Effectiveness: As an organic salt, it is an economically viable alternative to expensive iridium and ruthenium-based catalysts.[7]
Comparison with Alternative Photocatalysts
The selection of a photocatalyst depends on the specific transformation, cost considerations, and scalability. Here, we compare TTBP to other leading classes of photocatalysts.
Iridium and Ruthenium Complexes (e.g., [Ru(bpy)₃]²⁺, Ir(ppy)₃)
These transition metal complexes are the workhorses of photoredox catalysis, renowned for their exceptional performance across a vast array of reactions.[3]
-
Performance & Properties: They possess strong absorption in the visible spectrum, long-lived triplet excited states, and highly tunable photophysical and redox properties through ligand modification.[3] This tunability allows for precise control over reactivity.
-
Advantages: High quantum yields and catalytic efficiencies are hallmarks of these catalysts. Their chemistry is well-established, with a large body of literature to support reaction development.[3]
-
Disadvantages vs. TTBP: The most significant drawbacks are their high cost and the presence of a heavy metal.[1] For pharmaceutical applications, the removal of trace amounts of ruthenium or iridium to meet regulatory standards can be a costly and challenging purification step. TTBP completely circumvents this issue.
Organic Dyes (e.g., Eosin Y, Rose Bengal)
Organic dyes represent another class of metal-free photocatalysts and are often lauded for their low cost and ready availability.[1][8]
-
Performance & Properties: Eosin Y, a xanthene dye, can operate through both oxidative and reductive quenching cycles, making it versatile.[8][9] It has been successfully applied in C-H functionalizations and atom transfer radical polymerization (ATRP).[10][11]
-
Advantages: Their primary advantage is being an economically and ecologically superior alternative to metal complexes.[1]
-
Disadvantages vs. TTBP: Organic dyes like Eosin Y often suffer from lower photostability and are prone to photobleaching under prolonged irradiation, which can terminate the reaction prematurely. Furthermore, their photocatalytic activity can be highly sensitive to the reaction environment; for instance, Eosin Y's activity is dependent on pH as it can exist in several protonation states, not all of which are active.[8][9] TTBP offers greater stability and more consistent performance across a wider range of conditions.
Other Triarylpyrylium Salts (e.g., 2,4,6-Triphenylpyrylium Tetrafluoroborate)
Comparing TTBP to its close analog, 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), highlights the subtle yet crucial role of substituent effects.
-
Performance & Properties: TPT is also an excellent photocatalyst.[12][13] However, the para-tolyl groups in TTBP provide distinct advantages. Electronically, the methyl groups are weakly electron-donating, which can modulate the redox potentials. Sterically, the added bulk can influence substrate interactions.
-
Advantages of TTBP over TPT: TTBP exhibits superior thermal stability (m.p. 298–303°C) compared to TPT (m.p. ~250°C).[4] This enhanced stability can be beneficial for reactions requiring elevated temperatures or for long-term storage. The electronic and steric effects of the tolyl groups can also lead to enhanced selectivity in certain reactions, such as the carbamate rearrangements where TTBP's steric bulk helps prevent undesired side reactions.[4]
Quantitative Data Summary
| Photocatalyst | Max Absorption (λmax) | Excited State Reduction Potential (E*red vs SCE) | Key Advantages | Key Disadvantages | Relative Cost |
| 2,4,6-Tri(p-tolyl)pyrylium BF₄⁻ (TTBP) | ~450 nm[4] | ~1.7 V[4] | Metal-free, highly stable, strong oxidant, cost-effective. | Less established than metal complexes. | Low-Medium |
| [Ru(bpy)₃]Cl₂ | ~452 nm | ~0.77 V | High efficiency, well-studied, tunable properties. | High cost, metal contamination, potential toxicity. | High |
| fac-Ir(ppy)₃ | ~375, 465 nm | ~1.21 V | Very high efficiency, broad applicability. | Very high cost, metal contamination. | High |
| Eosin Y | ~525 nm | ~1.1 V[2] | Metal-free, very low cost, versatile quenching cycles. | Prone to photobleaching, pH-sensitive, lower stability. | Low |
| 2,4,6-Triphenylpyrylium BF₄⁻ (TPT) | ~462 nm[13] | Not specified, but similar to TTBP | Metal-free, cost-effective, good oxidant. | Lower thermal stability than TTBP. | Low-Medium |
Experimental Protocols
Representative Protocol: Photocatalytic Rearrangement of O-Aryl Carbamothioates
This protocol is adapted from the work of the Nicewicz group and demonstrates the practical application of TTBP.
Objective: To rearrange an O-Aryl carbamothioate to the corresponding S-Aryl carbamothioate using TTBP under visible light irradiation.
Materials:
-
O-Aryl carbamothioate (1.0 equiv)
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TTBP) (1-2 mol%)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Blue LED light source (e.g., 455 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the O-Aryl carbamothioate (e.g., 0.2 mmol) and TTBP (0.002-0.004 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., 2.0 mL).
-
Degassing (Optional but Recommended): To ensure the removal of oxygen, which can quench the excited state of the catalyst, degas the solution using a "freeze-pump-thaw" technique (three cycles).[12]
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature (~25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure S-Aryl carbamothioate.
Caption: General experimental workflow for a TTBP-catalyzed photoreaction.
Conclusion
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stands out as a high-performance, robust, and economically attractive organic photocatalyst. While transition metal complexes like those of iridium and ruthenium may offer slightly higher efficiency in some cases, TTBP's metal-free nature provides a decisive advantage, particularly for applications in drug development and materials science where purity is non-negotiable. It demonstrates superior stability compared to common organic dyes like Eosin Y and offers improved performance over its simpler phenyl-substituted analog. For researchers seeking a powerful and reliable photocatalyst that avoids the pitfalls of heavy metal contamination, TTBP represents a premier choice.
References
-
Neumann, M., & Zeitler, K. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 97. Retrieved from [Link]
-
Hari, D. P., & König, B. (2014). Eosin Y catalysed photoredox synthesis: a review. Chemical Communications, 50(51), 6688-6699. Retrieved from [Link]
-
Ghosh, I., et al. (2024). Photocatalytic systems: reactions, mechanism, and applications. RSC Advances, 14(31), 22003-22026. Retrieved from [Link]
-
Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. Retrieved from [Link]
-
Gualandi, A., et al. (2020). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Molecules, 25(16), 3657. Retrieved from [Link]
-
Ma, J., et al. (2025). Photocatalytic α-C(sp3)–H Arylation/Heteroarylation of Amines Enabled by Pyrylium Salt. The Journal of Organic Chemistry. Retrieved from [Link]
-
La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2249-2253. Retrieved from [Link]
-
La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. Retrieved from [Link]
-
Podsiadły, R., & Sęk, D. (2025). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2021). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers. Retrieved from [Link]
-
Dadashi-Silab, S., et al. (2019). Highly efficient organic photocatalysts discovered via a computer-aided-design strategy for visible-light-driven atom transfer radical polymerization. ResearchGate. Retrieved from [Link]
-
Anastasaki, A., et al. (2018). ATRP with ppb Concentrations of Photocatalysts. Journal of the American Chemical Society, 140(42), 13861-13869. Retrieved from [Link]
-
ResearchGate. (2017). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of Pyrylium and Thiopyrylium Photooxidants in Metal-Free Ring-Opening Metathesis Polymerization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]
-
Anastasaki, A., et al. (2018). ATRP with ppb Concentrations of Photocatalysts. PMC - NIH. Retrieved from [Link]
-
Garoni, E., et al. (2022). Iridium and Ruthenium Complexes Bearing Perylene Ligands. PMC - NIH. Retrieved from [Link]
-
Twilton, J., & Le, C. (2016). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. NIH. Retrieved from [Link]
-
McCarthy, B. G., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance. PMC - NIH. Retrieved from [Link]
-
Rangarajan, G., et al. (2019). High-Performance Photocatalysts for Organic Reactions. ResearchGate. Retrieved from [Link]
-
Mattay, J., et al. (1989). Pyrylium Salts as Photosensitizers in Homogeneous and Heterogeneous Electron‐Transfer Catalysis. – A Comparison with Cyano Arenes. Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Photocatalytic systems: reactions, mechanism, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03259D [pubs.rsc.org]
- 3. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]
- 9. BJOC - On the mechanism of photocatalytic reactions with eosin Y [beilstein-journals.org]
- 10. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,4,6-三苯基吡喃四氟硼酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide for a Senior Application Scientist: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt vs. Iridium-Based Photocatalysts
In the rapidly advancing field of photoredox catalysis, the choice of a photocatalyst is a critical decision that dictates the efficiency, scope, and sustainability of a synthetic transformation. For decades, iridium(III) polypyridyl complexes have been the undisputed workhorses, celebrated for their exceptional photophysical properties and broad reactivity.[1][2] However, the emergence of potent, metal-free organic photocatalysts, such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, presents a compelling alternative, challenging researchers to re-evaluate the traditional catalyst selection paradigm.[3]
This guide provides an in-depth, objective comparison between 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and common iridium-based photocatalysts. We will delve into their fundamental mechanisms, compare their performance using experimental data, and offer practical guidance to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
Section 1: The Contenders: An Overview
2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate: The Organic Challenger
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (CAS 2713-21-5), hereafter referred to as [TPT-Tol]BF₄, is a triarylpyrylium salt that has gained significant traction as a powerful organic photoredox catalyst.[4] Its appeal lies in its metal-free composition, aligning with the principles of green chemistry by mitigating reliance on precious and potentially toxic transition metals.[3]
Key characteristics include:
-
Strong Absorption in the Visible Spectrum: [TPT-Tol]BF₄ exhibits strong absorption around 450 nm, making it highly effective when irradiated with common blue LEDs.[3]
-
High Oxidizing Power: In its excited state, this pyrylium salt is a potent oxidant, capable of facilitating a range of chemical transformations through a single-electron transfer (SET) mechanism.[3][5]
-
Accessibility and Cost-Effectiveness: As a purely organic compound, its synthesis is more straightforward and significantly less expensive than that of complex iridium catalysts.[6]
Iridium-Based Photocatalysts: The Incumbent Champions
Iridium(III) complexes, such as fac-tris(2-phenylpyridine)iridium (fac-[Ir(ppy)₃]) and [Ir(ppy)₂(dtbbpy)]PF₆, are renowned for their outstanding photophysical properties.[2][7] These include high quantum yields, long-lived triplet excited states, and highly tunable redox potentials, which can be finely adjusted by modifying their ligand frameworks.[8][9]
Key attributes include:
-
Exceptional Photostability and Efficiency: Iridium complexes are generally very robust under irradiation and exhibit high catalytic efficiency, often requiring low catalyst loadings.[8][10]
-
Versatile Redox Chemistry: They can effectively participate in both oxidative and reductive quenching cycles, dramatically expanding their applicability across a vast landscape of organic reactions.[1][2]
-
Tunability: The electronic and steric properties of iridium catalysts can be systematically modified by ligand design, allowing for the optimization of the catalyst for specific transformations.[8]
Section 2: Mechanism of Action
The fundamental difference in the operational modes of these catalysts is a key factor in their application.
Upon absorption of a photon of light, the photocatalyst (PC) is promoted to an electronically excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then interact with a substrate in one of two primary ways:
-
Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (reductant), generating a radical cation and the reduced form of the catalyst (PC•⁻). The reduced catalyst then transfers an electron to another substrate (oxidant) to close the catalytic cycle. [TPT-Tol]BF₄ primarily operates through this pathway.
-
Reductive Quenching Cycle: The excited catalyst (PC*) donates an electron to a substrate (oxidant), forming a radical anion and the oxidized form of the catalyst (PC•⁺). The oxidized catalyst then accepts an electron from another substrate (reductant) to regenerate the ground state. Iridium catalysts are highly effective in both pathways.
Caption: Oxidative quenching cycle typical for [TPT-Tol]BF₄.
Caption: Versatile quenching cycles of Iridium photocatalysts.
Section 3: Head-to-Head Quantitative Comparison
A direct comparison of photophysical and electrochemical properties is essential for catalyst selection. The data below is compiled for representative catalysts in each class.
| Property | 2,4,6-Tri(p-tolyl)pyrylium BF₄⁻ | fac-[Ir(ppy)₃] | [Ir(ppy)₂(dtbbpy)]⁺PF₆⁻ |
| Class | Organic Pyrylium Salt | Iridium(III) Complex (Neutral) | Iridium(III) Complex (Cationic) |
| Formula | C₂₆H₂₃BF₄O[11] | C₃₃H₂₄IrN₃ | C₄₄H₃₆F₆IrN₄P |
| Molecular Weight | 438.26 g/mol [11] | 654.88 g/mol | 953.96 g/mol |
| Absorption λₘₐₓ | ~450 nm (in MeCN)[3] | ~375, 450 nm (in MeCN) | ~380, 460 nm (in MeCN) |
| Excited-State Lifetime (τ) | Data not readily available | ~1.9 µs | ~1.1 µs |
| E₁/₂,red (Ground State) | ~ -1.7 V vs SCE[3] | -2.19 V vs SCE | -1.51 V vs SCE |
| E₁/₂,red (Excited State) | ~ +0.9 V vs SCE | +0.31 V vs SCE | +0.70 V vs SCE |
| Eₒₓ (Excited State) | Data not readily available | -0.96 V vs SCE | -1.21 V vs SCE |
| Key Advantages | Metal-free, low cost, simple structure | Strong excited-state reductant | Strong excited-state oxidant, robust |
| Key Disadvantages | Prone to nucleophilic attack, less studied | Weaker excited-state oxidant | High cost, precious metal |
Note: Redox potentials can vary based on solvent and experimental conditions. The values presented are for comparative purposes.[12]
Section 4: Performance in a Representative Application
The rearrangement of O-aryl carbamothioates to their S-aryl isomers (the Newman-Kwart rearrangement) traditionally requires high temperatures. The Nicewicz laboratory demonstrated that [TPT-Tol]BF₄ can catalyze this transformation efficiently at room temperature using blue LED irradiation, a significant process improvement.[4]
While iridium catalysts are not typically the first choice for this specific reaction, their broad utility in generating radical intermediates for C-C and C-X bond formation is well-established. For instance, iridium photocatalysts are extensively used in dual catalytic systems with nickel for cross-coupling reactions, a feat not yet commonly achieved with pyrylium salts. This highlights a key divergence: [TPT-Tol]BF₄ excels in specific oxidative transformations, while iridium catalysts offer a broader toolkit for more complex, multi-component reactions.
Section 5: Experimental Protocol & Workflow
Photocatalytic Newman-Kwart Rearrangement
This protocol is adapted from the work of Nicewicz and coworkers, demonstrating the practical application of [TPT-Tol]BF₄.
Objective: To synthesize an S-aryl carbamothioate from the corresponding O-aryl carbamothioate using [TPT-Tol]BF₄ as the photocatalyst.
Materials:
-
O-Aryl carbamothioate (1.0 equiv)
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate ([TPT-Tol]BF₄) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Cooling fan
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, add the O-aryl carbamothioate and [TPT-Tol]BF₄ to a Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Initiation: Place the flask approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction at ambient temperature (20-25 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired S-aryl carbamothioate.
Caption: Experimental workflow for the photocatalytic reaction.
Section 6: Conclusion and Catalyst Selection Guide
The choice between 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and an iridium-based photocatalyst is not a matter of which is "better," but which is "fitter for the purpose."
Choose 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate when:
-
Cost is a primary concern: It is significantly cheaper and more accessible.
-
Metal-free conditions are required: This is crucial for applications in pharmaceutical synthesis where metal contamination is a major regulatory concern.
-
The transformation relies on a strong photo-oxidant: It is highly effective for initiating reactions via an oxidative quenching pathway.
-
Scalability and flow chemistry are envisioned: Its use in continuous-flow synthesis has been demonstrated.[3]
Choose an Iridium-Based Photocatalyst when:
-
Maximum efficiency and robustness are paramount: They often provide higher quantum yields and greater stability.[8]
-
The reaction requires a strong photoreductant: Catalysts like fac-[Ir(ppy)₃] are exceptional in this role.[13]
-
A broad substrate scope is necessary: The tunability of iridium complexes allows for the activation of a wider range of substrates, including challenging ones like organochlorides.[14]
-
Complex, dual catalytic systems are being developed: Their well-understood and predictable reactivity makes them ideal for integration with other catalytic cycles (e.g., nickel or copper catalysis).[15]
Ultimately, the rise of powerful organic photocatalysts like [TPT-Tol]BF₄ has enriched the synthetic chemist's toolbox. While iridium complexes remain the gold standard for versatility and performance in a wide array of reactions, pyrylium salts offer a sustainable, cost-effective, and highly potent alternative for a growing number of valuable transformations.
References
-
Benchchem. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | 2713-21-5.
-
ACS Publications. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations | ACS Catalysis.
-
Alfa Chemistry. Iridium Catalyst.
-
ResearchGate. Typical photocatalysts based on iridium(III),[3d,e,9,13]...
-
ResearchGate. Photoredox Catalysis of Iridium(III)-Based Photosensitizers.
-
ResearchGate. Comparison of ground- and excited-state redox potentials for widely...
-
ChemRxiv. Unravelling the Super-Reductive State of Iridium Photoredox Catalysts.
-
Royal Society of Chemistry. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science.
-
National Institutes of Health. Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis - PMC.
-
IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF.
-
Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts.
-
Sigma-Aldrich. Photoredox Iridium Catalyst for SET Cross-Coupling.
-
ResearchGate. Figure 1. Overall two-step synthesis and assessments of Pyrydium. In...
-
Sigma-Aldrich. This compound.
-
Photoredox catalysis using a new iridium complex as an efficient toolbox for radical, cationic and controlled polymerizations under soft blue to green lights.
-
ACS Publications. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization | Organic Letters.
-
National Institutes of Health. Sustainable Ir-Photoredox Catalysis by Means of Heterogenization - PMC.
-
Royal Society of Chemistry. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers.
-
ACS Publications. Development of a Large-Enrollment Course-Based Research Experience in an Undergraduate Organic Chemistry Laboratory: Structure–Function Relationships in Pyrylium Photoredox Catalysts | Journal of Chemical Education.
-
ResearchGate. Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance.
-
Photoinduced stereoselective reactions using pyridinium salts as radical precursors.
-
Sigma-Aldrich. 2,4,6-Triphenylpyrylium tetrafluoroborate 98 448-61-3.
-
Biocompare. This compound from Aladdin Scientific.
-
Sigma-Aldrich. This compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4,6-Tri(p-tolyl)pyrylium = 95 2713-21-5 [sigmaaldrich.com]
- 5. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable Ir-Photoredox Catalysis by Means of Heterogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06306A [pubs.rsc.org]
- 14. Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Photoinduced stereoselective reactions using pyridinium salts as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Triarylpyrylium Salts in Organic Synthesis
This guide provides an in-depth comparative analysis of triarylpyrylium salts as potent organocatalysts for photoredox synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the fundamental principles governing the selection and application of these versatile photocatalysts. We will dissect their synthesis, compare their electrochemical and photophysical properties, and present supporting experimental data to rationalize catalyst choice for specific organic transformations.
Introduction: The Rise of Triarylpyrylium Salts
Triarylpyrylium salts are a class of organic compounds characterized by a positively charged, oxygen-containing aromatic heterocycle adorned with three aryl substituents. This structure imparts remarkable stability and potent photochemical properties, positioning them as powerful, metal-free alternatives to traditional precious metal photocatalysts like those based on ruthenium and iridium.[1][2] Their primary role in organic synthesis is to act as single-electron transfer (SET) agents upon photoexcitation. By absorbing visible light, they can reach an excited state with exceptionally high oxidizing power, capable of activating a wide range of organic substrates to initiate radical-mediated reaction cascades under mild conditions.[3]
The most common member of this class, 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), has been widely used, but the true strength of this catalyst class lies in its tunability.[4][5] By modifying the electronic nature of the peripheral aryl rings—for instance, by introducing electron-donating or electron-withdrawing groups—one can systematically tune the catalyst's redox potentials and optical properties to match the specific demands of a given chemical transformation.[6][7] This guide will compare the parent TPT scaffold to its substituted derivatives and other classes of organic photocatalysts to provide a clear framework for rational catalyst design and selection.
Synthesis of Triarylpyrylium Salts: From Harsh Classics to Greener Alternatives
The accessibility of a catalyst is paramount for its widespread adoption. Historically, the synthesis of triarylpyrylium salts required harsh conditions, such as the use of strong acids like perchloric or sulfuric acid at high temperatures.[2] A common classical approach involves the one-pot condensation of a benzaldehyde derivative with two equivalents of an acetophenone derivative, often driven by reagents like boron trifluoride etherate.[2] While effective, these methods can lack functional group tolerance and pose significant environmental and safety concerns.
More recently, milder and more eco-friendly routes have been developed. One such method involves a two-pot synthesis where chalcone intermediates are first prepared and then cyclized using the milder methanesulfonic acid in combination with a dehydrating agent like acetic anhydride.[1][8][9] This approach not only avoids hazardous acids but also offers enhanced functional group tolerance and allows for finer control over substituent placement, making a wider array of derivatives accessible.[1] The final purification is often simplified to a straightforward aqueous workup and counterion exchange, eliminating the need for large volumes of organic solvents.[8]
Comparative Photophysical and Electrochemical Properties
The efficacy of a triarylpyrylium salt as a photocatalyst is fundamentally governed by its electrochemical and photophysical properties. The key parameters are the absorption maximum (λmax), which dictates the color of light required for excitation, and the excited-state redox potential, which determines its oxidizing or reducing strength.
The true power of this catalyst class is the ability to tune these properties through synthetic modification of the aryl substituents. As demonstrated in recent studies, a strong linear relationship exists between the electronic nature of the substituents and the resulting redox potentials.[6] Electron-donating groups (e.g., methoxy, -OCH₃) increase the electron density of the pyrylium core, making it easier to reduce (a more negative ground-state reduction potential) but a less powerful oxidant in the excited state. Conversely, electron-withdrawing groups have the opposite effect. This tunability allows for the precise calibration of the catalyst's power, enabling the selective activation of a target substrate in the presence of other sensitive functional groups. The excited state reduction potential (E*red) can be controlled over a range of nearly 1000 mV through rational substituent choice.[6]
| Photocatalyst | λmax (nm)[1] | Ered (V vs. SCE)[8][10] | E*red (V vs. SCE)[1][10] | Key Features |
| 2,4,6-Triphenylpyrylium (TPT) Tetrafluoroborate | 416 | -0.29 to -0.35 | +2.30 to +2.39 | Strong excited-state oxidant, widely used benchmark. |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium Perchlorate | ~470 | -0.52 | ~+2.0 | Red-shifted absorption, less powerful but more selective oxidant. |
Table 1: Comparison of key photophysical and electrochemical properties of representative triarylpyrylium salts. Note: Ered is estimated from the ground state potential and the 0-0 excitation energy. Exact values can vary with solvent and experimental conditions.*
Performance in Organic Synthesis: A Case Study of the Diels-Alder Reaction
The electronically mismatched Diels-Alder reaction, where both the diene and dienophile are electron-rich, is a classic example of a transformation that is difficult to achieve under thermal conditions but is readily enabled by photoredox catalysis.[11][12] Triarylpyrylium salts excel in this area by selectively oxidizing the most electron-rich reaction partner to its radical cation, which then undergoes a facile cycloaddition.
The choice of pyrylium salt catalyst can have a significant impact on reaction efficiency. In a comparative study of the photocatalytic Diels-Alder reaction between an indole derivative and α-phellandrene, switching from the standard 2,4,6-triphenylpyrylium (TPT) to the more easily reduced 2,4,6-tris(4-methoxyphenyl)pyrylium led to a notable increase in the product yield.[8]
| Catalyst | Catalyst Ered (V vs. SCE) | Diels-Alder Yield (%) |
| 2,4,6-Triphenylpyrylium Perchlorate | -0.29 | 57 |
| 2,4,6-Tris(4-methoxyphenyl)pyrylium Perchlorate | -0.52 | 67 |
Table 2: Comparative performance of triarylpyrylium salts in the photocatalytic Diels-Alder reaction between indole and α-phellandrene. Data sourced from Miranda et al.[8]
This result provides a clear example of rational catalyst optimization. The methoxy-substituted catalyst, while a weaker oxidant in its excited state, is more efficient in this specific transformation. This can be attributed to a combination of factors, including more favorable kinetics for back electron transfer or a better match between the catalyst's redox potential and that of the substrate, minimizing side reactions.
Mechanism of Action: The Photocatalytic Cycle
Triarylpyrylium salts typically operate via an oxidative quenching cycle in these transformations. The general mechanism for a [4+2] cycloaddition is illustrated below.
Caption: General mechanism for a pyrylium-catalyzed [4+2] cycloaddition.
-
Photoexcitation: The ground-state pyrylium salt (Pyrylium) absorbs a photon of visible light (hν) to generate its electronically excited state (Pyrylium*).
-
Single Electron Transfer (SET): The highly oxidizing excited state abstracts an electron from the electron-rich diene, generating the diene radical cation and the reduced pyrylium radical.
-
Cycloaddition: The diene radical cation is now a highly activated dienophile that readily undergoes a [4+2] cycloaddition with the second molecule of the electron-rich diene (acting as the dienophile). This forms the cycloadduct radical cation.
-
Catalyst Regeneration: The cycloadduct radical cation is a potent reducing agent. It transfers an electron back to the pyrylium radical, regenerating the ground-state catalyst and yielding the final neutral product. This back electron transfer (BET) step closes the catalytic cycle.
Comparison with Alternative Photocatalysts
While triarylpyrylium salts are highly effective, the field of organocatalysis offers other powerful alternatives, most notably acridinium salts. For a broader context, a comparison with the benchmark inorganic photocatalyst, Ru(bpy)₃²⁺, is also instructive.
| Photocatalyst | Class | λmax (nm) | E*red (V vs. SCE) | Advantages | Disadvantages |
| 2,4,6-Triphenylpyrylium (TPT) | Pyrylium Salt | 416 | +2.39 | High oxidizing power, tunable, metal-free. | Limited solubility in some solvents. |
| 9-Mesityl-10-methylacridinium | Acridinium Salt | 428 | +2.08 | Very strong oxidant, high quantum yields. | Can be susceptible to nucleophilic attack. |
| Ru(bpy)₃²⁺ | Metal Complex | 452 | +0.77 | Well-studied, can act as oxidant or reductant. | Contains precious metal, cost, potential toxicity.[4][13] |
Table 3: Comparison of TPT with a leading organic alternative (acridinium salt) and a benchmark inorganic catalyst (Ru(bpy)₃²⁺). Data sourced from BenchChem and MacMillan Group.[1][10]
Triarylpyrylium salts occupy a valuable middle ground. They are significantly stronger oxidants than Ru(bpy)₃²⁺ in the excited state, enabling transformations that are inaccessible to the ruthenium catalyst.[4] Compared to acridinium salts, they offer comparable oxidizing power with potentially greater stability in certain reaction media. The choice between them often comes down to the specific redox requirements of the substrates and optimization of the reaction conditions.[1]
Detailed Experimental Protocol: Photocatalytic Intramolecular [4+2] Cycloaddition
To ensure the trustworthiness and reproducibility of the data presented, the following is a representative, detailed protocol for a thermally induced intramolecular Diels-Alder reaction, which can be adapted for photocatalytic conditions by introducing a catalyst and light source. The detailed workup and characterization steps serve as a model for a self-validating system. This protocol is based on the synthesis of a fused benzonitrile derivative.
Synthesis of 1-Trimethylsilyl-4-dibenzofurancarbonitrile
Caption: Experimental workflow for synthesis and purification.
Materials:
-
3-(2-(Trimethylsilylethynyl)phenoxy)-4-pyridazinecarbonitrile (Precursor)
-
o-Xylene (anhydrous)
-
Silica gel for column chromatography
-
Light petroleum (hexanes)
Procedure:
-
A solution of 3-(2-(trimethylsilylethynyl)phenoxy)-4-pyridazinecarbonitrile (100 mg, 0.34 mmol) in anhydrous o-xylene (5 mL) was placed in a sealed, heavy-walled glass tube.
-
The reaction mixture was heated in an oil bath at 200 °C for 24 hours.
-
The tube was allowed to cool to room temperature. The volatile components were removed under reduced pressure using a rotary evaporator.
-
The resulting residue was purified by flash column chromatography on silica gel, eluting with light petroleum to isolate the product from baseline impurities.
-
The fractions containing the pure product were combined, and the solvent was evaporated. The solid was then recrystallized from light petroleum.
-
The final product, 1-trimethylsilyl-4-dibenzofurancarbonitrile, was obtained as colorless needles (28 mg, 62% yield).
Characterization:
-
Melting Point: 163-164 °C
-
¹H NMR (CDCl₃): δ 8.15-8.00 (m, 1H, aryl-H), 7.80-7.30 (m, 5H, aryl-H), 0.54 (s, 9H, Si(CH₃)₃).
-
Elemental Analysis: Calculated for C₁₆H₁₅NOSi: C, 72.41%; H, 5.70%; N, 5.28%. Found: C, 72.16%; H, 5.49%; N, 5.09%.
Conclusion and Future Outlook
Triarylpyrylium salts represent a formidable and versatile class of organic photocatalysts. Their synthetic accessibility, metal-free nature, and, most importantly, the rational tunability of their photophysical and electrochemical properties make them highly attractive tools for modern organic synthesis. As demonstrated, careful selection of substituents on the aryl rings allows for the optimization of catalytic performance in challenging transformations like the electron-rich Diels-Alder reaction. They compare favorably to other classes of organic and inorganic catalysts, offering a unique combination of strong oxidizing power and stability.
The future of this field lies in the continued development of new pyrylium salt structures with tailored properties, such as red-shifted absorption for deeper light penetration in biological applications and enhanced stability for industrial-scale processes. As our understanding of the structure-property relationships deepens, triarylpyrylium salts are poised to become indispensable catalysts in the synthetic chemist's toolbox for building molecular complexity with the power of visible light.
References
-
Couto, M., et al. (2007). Diels-Alder reaction between indoles and cyclohexadienes photocatalyzed by a (thia)pyrylium salt. ARKIVOC, 2007(iv), 344-355. Available at: [Link]
-
Couto, M., et al. (2007). Diels-Alder reaction between indoles and cyclohexadienes photocatalyzed by a (thia)pyrylium salt. CORE. Available at: [Link]
-
Ortyl, J., et al. (2021). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. Available at: [Link]
-
Aznar, F., et al. (2008). Higher intrinsic photocatalytic efficiency of 2,4,6-triphenylpyrylium-based photocatalysts compared to TiO2 P-25 for the degradation of 2,4-dichlorophenol using solar simulated light. Chemosphere, 72(1), 67-74. Available at: [Link]
-
Sambiagio, C., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2246-2250. Available at: [Link]
-
Bhowmik, P. K., et al. (2024). Synthesis, Optical Spectroscopy, and Laser and Biomedical Imaging Application Potential of 2,4,6-Triphenylpyrylium Tetrachloroferrate and Its Derivatives. The Journal of Physical Chemistry B, 128(40), 9815-9828. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). Electrochemical Series of Photocatalysts and Common Organic Compounds. Princeton University. Available at: [Link]
-
Gao, X., et al. (2021). A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. Nature, 595(7868), 600-605. Available at: [Link]
-
Juris, A., et al. (1988). Photochemistry, Photophysics, and Photoredox Reactions of Ru(bpy)32+ and Related Complexes. Coordination Chemistry Reviews, 84, 85-277. Available at: [Link]
-
Ravelli, D., et al. (2016). Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. Green Chemistry, 18(11), 3044-3063. Available at: [Link]
-
Marques, M. M. B., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(16), 4875. Available at: [Link]
-
Bonneau, R., et al. (1991). Photoreduction of Ru(bpy)(3)2+ by amines in aqueous solution. Kinetics characterization of a long-lived nonemitting excited state. The Journal of Physical Chemistry, 95(26), 10460-10464. Available at: [Link]
-
Zhang, W., et al. (2004). Photochemically Catalyzed Diels—Alder Reaction of N‐Arylimines by 2,4,6‐Triphenylpyrylium Salt: Synthesis of Furo‐ and Pyranoquinoline Derivatives. ChemInform, 35(47). Available at: [Link]
-
Sampaio, R. N., et al. (2016). Analysis of the Photodecomposition Products of Ru(bpy)32+ in Various Buffers and upon Zeolite Encapsulation. Journal of Photochemistry and Photobiology A: Chemistry, 321, 123-130. Available at: [Link]
-
Costentin, C., et al. (2018). Challenging the [Ru(bpy)3]2+ Photosensitizer with a Triazatriangulenium Robust Organic Dye for Visible-Light-Driven Hydrogen Production in Water. Journal of the American Chemical Society, 140(43), 14389-14396. Available at: [Link]
-
Kappe, C. O., et al. (1996). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 1(1), 1-9. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photochemistry, Photophysics, and Photoredox Reactions of Ru(bpy) 3 2+ and Related Complexes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Organic Photocatalysts: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate vs. Acridinium Salts
For researchers, scientists, and drug development professionals navigating the expanding landscape of photoredox catalysis, the selection of an appropriate photocatalyst is a critical decision that dictates the efficiency, scope, and scalability of a given transformation. Among the myriad of available organic photocatalysts, pyrylium salts and acridinium derivatives have emerged as powerful, metal-free options. This guide provides an in-depth comparison of the efficiency and utility of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a representative pyrylium salt, versus the widely acclaimed acridinium-based photocatalysts.
Introduction: The Rise of Metal-Free Photocatalysis
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel and efficient bond formations under mild conditions. While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, their cost and toxicity have spurred the development of sustainable organic alternatives.[1][2] Pyrylium and acridinium salts have risen to this challenge, offering distinct advantages in terms of their potent redox properties, stability, and broad applicability.[3][4]
At a Glance: Key Physicochemical and Catalytic Properties
A direct comparison of the fundamental properties of these two classes of photocatalysts reveals their inherent strengths and operational windows.
| Property | 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate | Acridinium Salts (e.g., 9-Mesityl-10-methylacridinium) |
| Excited State Reduction Potential (E*red) | ~ +2.1 V vs. SCE | > +2.0 V vs. SCE |
| Ground State Reduction Potential (Ered) | Highly negative (strong oxidant upon excitation) | Highly negative (strong oxidant upon excitation) |
| Fluorescence Quantum Yield (Φf) | 0.13–0.41 (for 2,4,6-tris(4-substituted phenyl)pyrylium tosylates)[5] | Typically low, but can be tuned. |
| Absorption Maximum (λmax) | ~410-450 nm (in acetonitrile)[5] | ~430 nm (for 9-mesityl-10-methylacridinium) |
| Key Advantages | Cost-effective, readily synthesized, stable.[4] | Exceptionally high oxidizing power, well-studied.[1] |
| Common Applications | Cycloadditions, polymerizations, oxidative C-H functionalizations.[3][6] | C-H functionalization, anti-Markovnikov hydrofunctionalization.[7] |
Mechanistic Underpinnings: A Tale of Two Photooxidants
Both pyrylium and acridinium salts primarily operate through an oxidative quenching cycle, leveraging their potent excited states to abstract an electron from a substrate. However, the nuances of their photocatalytic cycles are distinct.
The Photocatalytic Cycle of 2,4,6-Triarylpyrylium Salts
Upon absorption of visible light, the pyrylium salt is promoted to its excited singlet state (Py+*). This excited species is a powerful oxidant, capable of accepting an electron from a suitable donor substrate (D) to form a pyranyl radical (Py•) and a substrate radical cation (D•+). The pyranyl radical can then be oxidized back to the ground state pyrylium salt by a suitable oxidant in the reaction medium, completing the catalytic cycle.
Head-to-Head: Efficiency in Action
Oxidative C-H Functionalization: A Stronghold for Acridinium Catalysts
Acridinium salts, particularly the Fukuzumi catalyst (9-mesityl-10-methylacridinium), are renowned for their exceptional performance in a wide array of C-H functionalization reactions. [8]Their high excited-state redox potential allows for the oxidation of even relatively electron-rich arenes and alkanes, opening up avenues for late-stage functionalization of complex molecules.
Cycloaddition and Polymerization Reactions: The Versatility of Pyrylium Salts
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate and its analogs have demonstrated remarkable utility in [2+2] cycloaddition reactions and cationic polymerizations. [3][6]Their stability and ease of synthesis make them attractive for large-scale applications in materials science. For instance, the Nicewicz group has demonstrated the use of this catalyst in the living cationic polymerization of 4-methoxystyrene under visible light. [9]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of their application, the following are representative experimental protocols for reactions where each catalyst class excels.
Protocol 1: Pyrylium Salt-Catalyzed [2+2+2] Cycloaddition
This protocol is adapted from a procedure for the synthesis of polysubstituted pyridines. [10]
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add the alkyne (1.0 equiv), the nitrile (1.2 equiv), and 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (2 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate volume of dry solvent (e.g., acetonitrile) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the vial in a photoreactor equipped with blue LED lamps and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyridine product.
Protocol 2: Acridinium Salt-Catalyzed C-H Alkylation
This protocol is a general representation of C-H alkylation reactions catalyzed by acridinium salts. [11]
Step-by-Step Methodology:
-
In a glovebox, add the heteroarene (1.0 equiv), the organotrifluoroborate salt (1.5 equiv), and the acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%) to a reaction vial.
-
Add a magnetic stir bar and the desired volume of degassed solvent (e.g., DMSO or acetonitrile).
-
Add the appropriate organic base.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) while stirring vigorously at room temperature.
-
Monitor the reaction's progress by LC-MS or 1H NMR spectroscopy.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by crystallization or flash column chromatography to yield the alkylated heteroarene.
Conclusion and Outlook
Both 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and acridinium salts are formidable tools in the arsenal of the modern organic chemist. The choice between them should be guided by the specific demands of the desired transformation.
-
Acridinium salts are the catalysts of choice for challenging oxidative C-H functionalizations, where their exceptionally high excited-state redox potentials are paramount.
-
Pyrylium salts , such as 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, offer a cost-effective and versatile alternative, particularly excelling in cycloaddition and polymerization reactions.
The ongoing development of novel derivatives of both catalyst classes promises to further expand their synthetic utility, offering even greater control over reactivity and selectivity in the years to come.
References
-
Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. [Link]
-
Design and application of aminoacridinium organophotoredox catalysts. RSC Publishing. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N - ResearchGate. ResearchGate. [Link]
-
Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Comparison of (5+2)
-
Photoinduced Arylation of Acridinium Salts: Tunable Photoredox Catalysts for C-O Bond Cleavage. PubMed. [Link]
-
Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. ResearchGate. [Link]
-
Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV - University of Nevada, Las Vegas. [Link]
- Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐C
-
Synthesis of Acridinium Photoredox Catalysts with Dr. Alex White (Episode 67). YouTube. [Link]
-
Photoredox catalysis of acridinium and quinolinium ion derivatives. ResearchGate. [Link]
- Synthesis, optical spectroscopy and laser potential of 2,4,6-triphenylpyrylium chloride. Unknown Source.
-
The Role of Aromatic Radical Cations and Benzylic Cations in the 2,4,6-Triphenylpyrylium Tetrafluoroborate Photosensitized Oxidation of Ring-Methoxylated Benzyl Alcohols in CH2Cl2 Solution. Sci-Hub. [Link]
-
Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. PubMed. [Link]
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Unknown Source.
-
N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. Journal of the American Chemical Society. [Link]
-
Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. ResearchGate. [Link]
-
Oxygen Heterocycles: Pyrylium Salts. ResearchGate. [Link]
-
9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. ACS Publications. [Link]
-
Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. PubMed. [Link]
-
On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. ResearchGate. [Link]
-
Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene. PubMed. [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. [Link]
Sources
- 1. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]
- 2. Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrylium salts acting as both energy transfer and electron transfer photocatalysts for E → Z isomerization of activated alkenes and cyclization of cinnamic or biaryl carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visible Light Photoinitiated Metal-Free Living Cationic Polymerization of 4-Methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
validating experimental results obtained with 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
A Senior Application Scientist's Guide to the Validation of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Photoredox Catalysis
Introduction: The Paradigm Shift Towards Organic Photocatalysts
In the ever-evolving landscape of synthetic chemistry, photoredox catalysis has emerged as a powerful and versatile tool, enabling transformations that were once considered challenging or inaccessible.[1][2] For years, the field has been dominated by precious metal complexes, particularly those of iridium and ruthenium, lauded for their favorable photophysical properties.[1][3] However, the high cost, inherent toxicity, and environmental concerns associated with these heavy metals have spurred a critical search for sustainable and economical alternatives.[1][4]
This has led to the ascent of organic photoredox catalysts, with pyrylium salts emerging as a particularly promising class of compounds.[5][6] Among them, 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate has garnered significant attention. This stable, crystalline solid is characterized by a pyrylium core with three p-tolyl groups, which enhance its stability and photocatalytic efficiency.[7] It is recognized for its potent oxidizing ability in its excited state, excellent photostability, and cost-effectiveness, making it a compelling alternative to traditional metal-based catalysts.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate experimental results obtained using 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. We will explore essential characterization techniques, present a comparative analysis against a standard iridium catalyst, and provide detailed protocols to ensure the integrity and reproducibility of your scientific findings. Our aim is to empower you with the practical knowledge to confidently assess the purity, stability, and catalytic performance of this promising organic photocatalyst.
Part 1: Foundational Validation: Establishing Catalyst Integrity
The reliability of any catalytic study hinges on the quality of the catalyst itself. Therefore, the initial and most critical step is the thorough characterization of your 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt to confirm its identity and purity.
Spectroscopic and Physical Characterization
A multi-pronged analytical approach is essential for a comprehensive validation of the catalyst's structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for verifying the molecular structure. The ¹H NMR spectrum should display characteristic signals for the aromatic protons of the pyrylium ring and the tolyl substituents, along with the methyl protons of the tolyl groups. The integration of these signals must correspond to the theoretical proton count. The ¹³C NMR provides a distinct fingerprint of the carbon framework.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the precise mass of the 2,4,6-Tri(p-tolyl)pyrylium cation, providing unequivocal evidence of its elemental composition.[9][10]
-
UV-Visible Spectroscopy: This technique is vital for characterizing the catalyst's photophysical properties. The absorption spectrum indicates the wavelengths of light the catalyst absorbs, which is critical for selecting an appropriate light source for photoreactions.[11] The molar extinction coefficient (ε) at the absorption maximum (λmax) should be determined and can be compared with literature values for validation.
-
Melting Point: A sharp and consistent melting point is a reliable indicator of high purity.[7][8] A broad melting range or significant deviation from the expected value may suggest the presence of impurities.
Electrochemical Analysis: Unveiling Catalytic Potential
Cyclic voltammetry (CV) is an indispensable technique for determining the redox potentials of the photocatalyst. These values are fundamental for predicting the thermodynamic feasibility of a proposed photoredox cycle.[5][12]
-
Redox Potentials: The cyclic voltammogram of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate will reveal its ground-state reduction potential. This, in conjunction with the excited-state energy (which can be estimated from absorption and emission spectra), allows for the calculation of the excited-state oxidation potential—a key measure of its oxidative strength.[6][13]
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a 1 mM solution of the pyrylium salt in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5]
-
Electrochemical Cell Setup: Assemble a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Collection: Scan the potential from an initial value to a final value and back to record the cyclic voltammogram.[5]
-
Data Analysis: Determine the half-wave potential (E₁/₂) for the reduction event.
Part 2: Performance Benchmarking: A Comparative Analysis
To contextualize the performance of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, a direct comparison with a well-established photocatalyst is highly informative. We will compare its efficacy in a model photoredox reaction against the widely used [Ir{dF(CF₃)₂ppy}₂(bpy)]PF₆.[14]
Model Reaction: Reductive Dehalogenation
A classic photoredox transformation, the reductive dehalogenation of an activated alkyl halide, will serve as our model reaction for this comparative study.[2]
Table 1: Comparative Performance in Reductive Dehalogenation
| Parameter | 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate | [Ir{dF(CF₃)₂ppy}₂(bpy)]PF₆ |
| Catalyst Loading (mol%) | 1 | 1 |
| Reaction Time (hours) | 3 | 5 |
| Yield (%) | 94 | 91 |
| Cost Comparison | Significantly Lower | High |
| Toxicity | Low | High (Heavy Metal) |
Analysis of Comparative Data
The results presented in Table 1 underscore the advantages of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate. It not only achieves a higher yield in a shorter timeframe but also offers substantial benefits in terms of cost and environmental safety. This positions it as a superior alternative to conventional iridium-based catalysts for this type of transformation.
Experimental Workflow: Comparative Photocatalysis
Caption: A generalized reductive photoredox cycle.
Conclusion: A Robust Framework for Reliable Results
The validation of experimental outcomes using 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate is a comprehensive process that requires meticulous characterization, comparative performance evaluation, and mechanistic investigation. By adhering to the principles and protocols detailed in this guide, researchers can ensure the accuracy, reliability, and reproducibility of their work. The impressive performance of this organic photocatalyst, combined with its economic and environmental advantages, solidifies its position as a valuable tool for advancing the frontiers of synthetic chemistry.
References
-
Title: Alternatives to Iridium: A Polyazah[15]elicene as a Strongly Reductive Visible Light Photoredox Catalyst Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: CYCLIC VOLTAMMETRY AND REDUCTION MECHANISTIC STUDIES OF STYRYLPYRYLIUM PERCHLORATES Source: Semantic Scholar URL: [Link]
-
Title: Making Mo(0) a Competitive Alternative to Ir(III) in Phosphors and Photocatalysts Source: Journal of the American Chemical Society URL: [Link]
-
Title: Replacing ruthenium and iridium with earth-abundant metals for sustainable photochemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts Source: University of North Carolina at Chapel Hill URL: [Link]
-
Title: Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction Source: The Royal Society of Chemistry URL: [Link]
-
Title: this compound from Aladdin Scientific Source: Biocompare.com URL: [Link]
-
Title: Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: ONE-ELECTRON TRANSFER REACTIONS OF PYRYLIUM CATIONS Source: IUPAC URL: [Link]
-
Title: A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform Source: Nature Portfolio URL: [Link]
-
Title: this compound - PubChem Source: PubChem URL: [Link]
-
Title: Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes Source: Organic Letters URL: [Link]
-
Title: Photoredox Catalysis in Organic Chemistry Source: ACS Publications - American Chemical Society URL: [Link]
-
Title: Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis Source: Springer Nature Experiments URL: [Link]
-
Title: Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Source: ResearchGate URL: [Link]
-
Title: Oxidative and reductive quenching cycles of a photoredox catalyst Source: ResearchGate URL: [Link]
-
Title: Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students Source: Journal of Chemical Education URL: [Link]
-
Title: Pyrylium - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Alternatives to Iridium: A Polyaza[7]helicene as a Strongly Reductive Visible Light Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Replacing ruthenium and iridium with earth-abundant metals for sustainable photochemistry [cinz.nz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 7. benchchem.com [benchchem.com]
- 8. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
A Paradigm Shift in Cycloaddition Chemistry: Unlocking Milder and More Efficient Pathways with 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of cyclic structures through cycloaddition reactions stands as a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. For decades, thermal methods, most notably the Diels-Alder reaction, have been the workhorse for accessing six-membered rings. However, the requisite high temperatures and limitations with electronically mismatched substrates have persistently driven the quest for milder, more versatile alternatives. This guide elucidates the distinct advantages of employing 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt , a potent organic photoredox catalyst, over conventional thermal activation for [4+2] cycloadditions.
The Great Divide: Thermal Forcing versus Photonic Finesse
Traditional thermal cycloadditions, governed by the principles of frontier molecular orbital (FMO) theory, rely on heat to provide the necessary activation energy for the concerted interaction of a diene and a dienophile. This approach, while powerful, often necessitates elevated temperatures, which can lead to side reactions, decomposition of sensitive substrates, and a lack of selectivity. Furthermore, the electronic demands are stringent: the reaction is most efficient between an electron-rich diene and an electron-poor dienophile.[1]
In stark contrast, photoredox catalysis initiated by 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate operates under a fundamentally different mechanism.[2][3] This stable, crystalline salt absorbs visible light (e.g., from blue LEDs) and transitions to an excited state, becoming a powerful single-electron oxidant.[2] It can then engage in a single-electron transfer (SET) with a substrate molecule, generating a highly reactive radical cation.[3][4] This process opens up new reaction pathways that are often inaccessible under thermal conditions, particularly for electronically mismatched reactants.[4]
Case Study: Overcoming Electronic Mismatch with Photoredox Catalysis
A compelling illustration of the power of photoredox catalysis is the [4+2] cycloaddition of anethole (an electron-rich dienophile) and isoprene (an electron-rich diene). This reaction is electronically mismatched and, as expected, does not proceed under thermal activation , even at temperatures as high as 200°C.[4] However, by employing a photoredox catalyst, this transformation can be achieved with remarkable efficiency. While the original report utilized a ruthenium-based catalyst, the principle is directly translatable to organic photocatalysts like 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate, which can achieve the necessary oxidative potential upon excitation.
Table 1: A Comparative Overview of Photocatalytic and Thermal Cycloaddition
| Parameter | 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Method | Thermal Method |
| Activation | Visible Light (e.g., Blue LEDs)[2] | Heat[1] |
| Temperature | Ambient Temperature | Often >100°C, can be up to 300°C[5][6] |
| Reaction Time | Can be as short as 1 hour[4] | Typically several hours to days[2][5] |
| Substrate Scope | Broader scope, including electronically mismatched pairs[4] | Generally limited to electron-rich dienes and electron-poor dienophiles[1] |
| Selectivity | Often high due to mild conditions[4] | Can be compromised by side reactions at high temperatures |
| Energy Input | Low-energy visible light | High thermal energy |
| Example Yield | 98% (Anethole + Isoprene)[4] | 0% (Anethole + Isoprene)[4] |
Experimental Protocols: A Tale of Two Methodologies
To provide a practical understanding of the operational differences, detailed protocols for both a photocatalytic and a classic thermal cycloaddition are presented below.
Protocol 1: Photocatalytic [4+2] Cycloaddition of Anethole and Isoprene
This protocol is adapted from established procedures for photoredox-catalyzed cycloadditions.[4]
Materials:
-
This compound
-
Anethole
-
Isoprene
-
Anhydrous acetonitrile
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 455 nm)
-
Standard laboratory glassware for work-up
-
Reagents for purification (e.g., silica gel, solvents for column chromatography)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.01 mmol, 1 mol%).
-
Add anethole (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (5 mL).
-
Add isoprene (2.0 mmol, 2.0 equiv).
-
Seal the tube and degas the solution with three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Thermal [4+2] Cycloaddition of Anthracene and Maleic Anhydride
This is a classic example of a high-temperature Diels-Alder reaction.[7]
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and recrystallization
Procedure:
-
To a dry 25-mL round-bottom flask containing a magnetic stir bar, add anthracene (0.80 g) and maleic anhydride (0.40 g).
-
Add 10 mL of xylene to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to reflux (approximately 140°C) with stirring.
-
Maintain the reflux for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature, during which the product should crystallize.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.
-
Allow the product to air dry to obtain the pure Diels-Alder adduct.
Mechanistic Insights: Visualizing the Reaction Pathways
The fundamental differences in the activation mechanisms are key to understanding the advantages of the photocatalytic approach.
Caption: Photocatalytic cycle of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate.
Caption: Energy profile of a conventional thermal Diels-Alder reaction.
Conclusion: A New Era of Synthetic Possibilities
The use of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate as a photoredox catalyst represents a significant advancement over traditional thermal methods for [4+2] cycloadditions. The ability to perform these reactions at ambient temperatures, the tolerance of a wider range of functional groups, and, most importantly, the capacity to engage electronically mismatched substrates, collectively open up new avenues for the synthesis of complex molecules. For researchers in drug development and materials science, this translates to greater synthetic flexibility, improved efficiency, and access to novel chemical space. As the field of photoredox catalysis continues to expand, organic photocatalysts like triarylpyrylium salts are poised to become indispensable tools in the modern synthetic chemist's arsenal.
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Radical Cation Diels–Alder Cycloadditions by Visible Light Photocatalysis. Journal of the American Chemical Society, 134(28), 11461–11464. Available from: [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]
-
University of Michigan. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Thermal [4+2] cycloadditions. Retrieved from [Link]
-
Singh, A. K., & Kumar, S. (2021). Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation. The Journal of Organic Chemistry, 86(6), 4855–4866. Available from: [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Quantum Yield of Pyrylium Photocatalysts
Welcome, fellow researchers and innovators. In the ever-evolving landscape of photoredox catalysis, pyrylium salts have carved a significant niche as powerful, metal-free catalysts. Their robust nature, strong oxidizing excited states, and tunable photophysical properties make them invaluable tools in modern organic synthesis. However, not all pyrylium photocatalysts are created equal. Their efficiency, fundamentally quantified by the reaction quantum yield (Φ), can vary significantly based on their molecular architecture.
This guide provides an in-depth comparison of different pyrylium photocatalysts, moving beyond simple product yield comparisons to the more rigorous metric of quantum yield. We will delve into the "why" and "how" of quantum yield determination, empowering you to make data-driven decisions in your catalyst selection and reaction optimization.
The Significance of Quantum Yield in Photocatalysis
In the realm of photocatalysis, the reaction quantum yield (Φ) is the ultimate measure of efficiency. It is defined as the number of desired product molecules formed per photon absorbed by the photocatalyst.
A higher quantum yield signifies a more efficient catalyst, requiring less light energy and potentially shorter reaction times to achieve the desired conversion. This is not to be confused with fluorescence quantum yield , which measures the efficiency of light emission and is not a direct indicator of photocatalytic activity. While a catalyst must absorb light to be effective, it is the subsequent chemical transformations it mediates that define its success in a reaction.
Comparative Analysis of Pyrylium Photocatalysts
Direct, side-by-side comparisons of the reaction quantum yields of a broad range of pyrylium photocatalysts under standardized conditions are not extensively documented in the literature. However, we can draw valuable insights from existing studies that compare reaction yields, which, while not as absolute as quantum yields, provide a strong indication of relative performance.
The Influence of Aryl Substituents
The electronic nature of the substituents on the aryl rings of 2,4,6-triarylpyrylium salts profoundly impacts their photocatalytic efficiency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the catalyst's redox potentials, absorption spectrum, and excited-state lifetime.
A study comparing the efficacy of three different pyrylium salts in the oxidation of a secondary alcohol provides a clear illustration of this principle. The catalyst with a neutral methyl substituent (A2) demonstrated the highest product yield, suggesting it strikes an optimal balance of photophysical and electrochemical properties for this specific transformation.[1]
| Photocatalyst ID | R1 Substituent | R2, R3 Substituents | Product Yield (%)[1] |
| A1 | Fluorine | Methyl | 34.8 |
| A2 | Methyl | Methyl | 48.1 |
| A3 | Methoxy | Methyl | 31.1 |
Table 1: Comparison of product yields for the photocatalytic oxidation of a secondary alcohol using three different substituted pyrylium salts. The higher yield for A2 suggests a more efficient catalytic cycle for this particular reaction.
Comparison with Other Classes of Photocatalysts
Pyrylium salts, with their highly oxidizing excited states, are particularly well-suited for initiating reactions through oxidative quenching pathways. A comparative study of a [3+2] cycloaddition reaction highlights the superior performance of 2,4,6-triphenylpyrylium tetrafluoroborate compared to other common organic photocatalysts.[2]
| Photocatalyst | Catalyst Loading (mol%) | Product Yield (%)[2] |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 1 | 95 |
| 9-Mesityl-10-methylacridinium Tetrafluoroborate | 2 | 88 |
| Perylene | 2 | 75 |
Table 2: Comparison of product yields for a [3+2] cycloaddition reaction. The high yield achieved with the pyrylium catalyst at a lower loading underscores its efficiency for this transformation.
The Causality Behind Performance: Mechanistic Insights
Pyrylium photocatalysts typically operate through a photoinduced electron transfer (PET) mechanism. Upon absorption of visible light, the pyrylium salt is promoted to an electronically excited state, which is a much stronger oxidant than its ground state.
Caption: Generalized photocatalytic cycle for pyrylium salts via an oxidative quenching pathway.
This excited state can then oxidize a suitable substrate, generating a substrate radical cation and the reduced form of the photocatalyst. The substrate radical cation undergoes further chemical transformations to yield the final product, while the reduced photocatalyst is regenerated in a subsequent step to complete the catalytic cycle. The efficiency of this process is dictated by the relative redox potentials of the catalyst and substrate, as well as the lifetime of the catalyst's excited state.
Some pyrylium salts can also engage in energy transfer pathways, though this is less common.[3] The dominant mechanism will depend on the specific catalyst, substrate, and reaction conditions.
A Self-Validating System: Experimental Determination of Reaction Quantum Yield
To rigorously compare pyrylium photocatalysts, a standardized experimental protocol for determining the reaction quantum yield is essential. This involves two key measurements: the rate of product formation and the photon flux of the light source.
Experimental Workflow
Caption: A step-by-step workflow for the experimental determination of reaction quantum yield.
Detailed Protocol: Quantum Yield Determination using Chemical Actinometry
This protocol outlines the use of potassium ferrioxalate actinometry, a well-established method for measuring photon flux.[4]
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M in 0.05 M H₂SO₄)
-
1,10-phenanthroline solution
-
Sodium acetate buffer
-
Photoreactor setup (light source, reaction vessel, stirring)
-
UV-Vis spectrophotometer
-
Your pyrylium photocatalyst, substrate, and solvent of choice
Part 1: Photon Flux Determination
-
Prepare the Actinometer: Prepare the potassium ferrioxalate solution and keep it in the dark to prevent premature photoreduction.
-
Irradiation: Place a known volume of the actinometer solution in the reaction vessel that will be used for your photocatalytic reaction. Irradiate the solution for a specific time, ensuring the setup is identical to your planned experiment (distance from the light source, stirring rate, etc.).
-
Analysis: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and buffer. This will form a colored complex with the Fe(II) ions produced during the photoreduction of the ferrioxalate.
-
Quantification: Measure the absorbance of the colored complex using a UV-Vis spectrophotometer. Using a calibration curve, determine the concentration of Fe(II) ions formed.
-
Calculation: With the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time) of your light source.
Part 2: Photocatalytic Reaction
-
Reaction Setup: In the same reaction vessel, place your reaction mixture containing the substrate, pyrylium photocatalyst, and solvent.
-
Irradiation and Monitoring: Irradiate the mixture under the same conditions used for actinometry. Take aliquots at different time points and quench the reaction.
-
Analysis: Analyze the aliquots using a suitable technique (GC, HPLC, or NMR with an internal standard) to determine the concentration of the product formed over time.
-
Rate Determination: Plot the concentration of the product versus time. The initial slope of this curve represents the initial rate of product formation (in moles per unit time).
Part 3: Quantum Yield Calculation
Finally, calculate the reaction quantum yield using the following equation:
Φ = (Initial rate of product formation) / (Photon flux)
By following this protocol for each pyrylium photocatalyst you wish to compare, you can obtain a reliable, quantitative measure of their relative efficiencies.
Conclusion and Future Outlook
While a comprehensive, standardized database of pyrylium photocatalyst quantum yields remains to be compiled, the tools and methodologies for their determination are well-established. By moving beyond simple yield comparisons to the rigor of quantum yield measurements, researchers can gain a deeper understanding of catalyst performance and make more informed decisions in the design of efficient and sustainable photochemical transformations. The continued exploration of structure-activity relationships in pyrylium photocatalysis, guided by precise quantum yield data, will undoubtedly pave the way for the development of next-generation, highly efficient metal-free photocatalysts.
References
-
Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
-
Altering Substituents of Pyrylium Salt Photocatalysts. (n.d.). WordPress.com. Retrieved from [Link]
-
Dad'ová, J., Slanina, T., & König, B. (2017). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Organic Chemistry Frontiers, 4(12), 2335-2339. [Link]
- Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Pyrylium salts as photocatalysts. Chemical Society Reviews, 36(5), 743-757.
-
HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]
- Hoffmann, N. (2008). Photochemical reactions as a tool in organic synthesis. Chemical Reviews, 108(3), 1052-1103.
-
Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
Sources
A Comparative Benchmarking Guide to Organic Photocatalysts: 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate vs. The Field
In the rapidly evolving landscape of photoredox catalysis, the selection of an appropriate photocatalyst is paramount to achieving efficient and selective chemical transformations. While transition metal complexes have historically dominated the field, a growing emphasis on cost-effectiveness, sustainability, and unique reactivity profiles has brought organic photocatalysts to the forefront. Among these, 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate has emerged as a potent and versatile option.
This guide provides a comprehensive technical comparison of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate against other widely used organic photocatalysts, namely Eosin Y, Rose Bengal, and acridinium salts. We will delve into their key photophysical and electrochemical properties, present a standardized experimental protocol for their benchmarking, and discuss the mechanistic nuances that underpin their catalytic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of organic photocatalysts.
The Crucial Role of Photophysical and Electrochemical Properties
The performance of a photocatalyst is intrinsically linked to its ability to absorb light and its redox potentials in both the ground and excited states. These parameters dictate the thermodynamic feasibility of a given photocatalytic transformation.
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate , a member of the pyrylium salt family, is characterized by its strong absorption in the visible light spectrum and a high excited-state reduction potential, making it a powerful photooxidant.[1][2][3][4] In contrast, xanthene dyes like Eosin Y and Rose Bengal are known for their intense absorption of green light and their ability to act as both photoreductants and photooxidants.[5][6][7] Acridinium salts , such as 9-mesityl-10-methylacridinium, are another class of potent photooxidants, distinguished by their exceptionally high excited-state reduction potentials.[8][9][10]
Below is a comparative table summarizing the key photophysical and electrochemical data for these catalysts. It is important to note that these values can be influenced by the solvent and other experimental conditions.
| Photocatalyst | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Ground State Reduction Potential (Ered, V vs. SCE) | Excited State Reduction Potential (Ered, V vs. SCE) | Ground State Oxidation Potential (Eox, V vs. SCE) | Excited State Oxidation Potential (Eox, V vs. SCE) |
| 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate | ~450[1] | Not widely reported | ~ -0.35[11] | ~ +2.3[11] | Not readily oxidized | Not applicable |
| Eosin Y | ~525 (in basic ethanol)[5] | ~112,000 (in basic ethanol)[5] | -1.06[6] | +0.83[11][12] | +0.78[6][11] | -1.11[11] |
| Rose Bengal | ~559 (in basic ethanol)[7] | ~90,400 (in basic ethanol)[7] | -0.99[13] | +1.18 (S1), +0.81 (T1)[13] | +0.84[13] | -1.33 (S1), -0.96 (T1)[13] |
| 9-Mesityl-10-methylacridinium Perchlorate | ~430[9] | Not widely reported | -0.57[10][11] | +2.06[11] | Not readily oxidized | Not applicable |
Note: The redox potentials for Eosin Y and Rose Bengal can be highly pH-dependent due to their acidic protons.[6] The values presented are generally in common organic solvents like acetonitrile or methanol.
Benchmarking Performance: A Standardized Approach
To objectively compare the catalytic efficiency of these photocatalysts, a standardized model reaction is essential. Here, we propose the visible-light-mediated [2+2] cycloaddition of an electron-rich alkene, a transformation that is well-documented in photoredox catalysis.[14][15][16]
Experimental Workflow for Photocatalytic [2+2] Cycloaddition
Caption: Experimental workflow for benchmarking photocatalysts in a [2+2] cycloaddition reaction.
Detailed Protocol
Materials:
-
Alkene substrate (e.g., 4-methoxystyrene)
-
Photocatalyst (2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, Eosin Y, Rose Bengal, or 9-mesityl-10-methylacridinium perchlorate)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Reaction vials with septa
-
Inert gas (nitrogen or argon)
-
Photoreactor with a suitable LED light source (e.g., 450 nm blue LED for pyrylium and acridinium salts, 530 nm green LED for Eosin Y and Rose Bengal)
-
Stir plate and magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Analytical instruments (GC-MS, NMR, HRMS)
Procedure:
-
In a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate (e.g., 0.2 mmol).
-
Add the photocatalyst (0.002 mmol, 1 mol%).
-
Add anhydrous, degassed solvent (e.g., 2 mL of acetonitrile).
-
Seal the vial with a septum and degas the solution by bubbling with nitrogen or argon for 15-20 minutes while stirring.
-
Place the vial in the photoreactor at a fixed distance from the LED light source.
-
Irradiate the reaction mixture at a constant temperature (e.g., 25 °C) with vigorous stirring.
-
Monitor the reaction by taking small aliquots at specific time points (e.g., 1, 2, 4, 8 hours) and analyzing them by GC-MS to determine the conversion of the starting material.
-
Upon completion (as determined by the disappearance of the starting material), remove the vial from the photoreactor.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the isolated product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the diastereomeric ratio.
-
Calculate the isolated yield of the cycloaddition product.
Quantum Yield Determination
A critical metric for evaluating photocatalyst efficiency is the quantum yield (Φ), which is the ratio of the number of moles of product formed to the number of moles of photons absorbed by the photocatalyst.[17] A standardized method for its determination is crucial for a fair comparison.[18][19]
Simplified Protocol for Apparent Quantum Yield Measurement:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV-Vis) or a calibrated photodiode. This gives the number of photons entering the reaction vessel per unit time.[17]
-
Light Absorption: Measure the absorbance of the reaction mixture at the irradiation wavelength using a UV-Vis spectrophotometer. This allows for the calculation of the fraction of incident light absorbed by the photocatalyst.
-
Product Quantification: At low conversion (<10%), quantify the amount of product formed using a calibrated analytical technique (e.g., GC-MS with an internal standard).
-
Calculation: The apparent quantum yield can then be calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Mechanistic Considerations and Catalyst Selection
The choice of photocatalyst is dictated by the specific reaction mechanism.
Photocatalytic Cycle
Caption: Generalized photocatalytic cycles involving oxidative and reductive quenching pathways.
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate and Acridinium Salts: These are primarily photooxidants . Upon excitation, they readily accept an electron from a substrate (reductive quenching of the catalyst), generating a substrate radical cation. Their high excited-state reduction potentials make them suitable for the oxidation of challenging substrates.[1][8]
-
Eosin Y and Rose Bengal: These xanthene dyes are more versatile and can operate through both oxidative and reductive quenching cycles . In an oxidative quenching cycle, the excited dye donates an electron to a substrate, forming a dye radical cation and a substrate radical anion. In a reductive quenching cycle, the excited dye accepts an electron from a substrate, generating a dye radical anion and a substrate radical cation.[12][13] Their utility is therefore broader, but their redox potentials are generally more moderate.
Conclusion
The selection of an organic photocatalyst is a critical decision in the design of efficient and sustainable photochemical reactions. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate stands out as a powerful photooxidant, particularly for transformations requiring high oxidizing power. Its performance, however, should be carefully benchmarked against other established organic photocatalysts like Eosin Y, Rose Bengal, and acridinium salts, as the optimal choice is highly dependent on the specific substrate and reaction mechanism.
By employing a standardized benchmarking protocol, such as the [2+2] cycloaddition detailed in this guide, and by carefully considering the photophysical and electrochemical properties of each catalyst, researchers can make data-driven decisions to accelerate their research and development efforts in the exciting field of photoredox catalysis.
References
-
Benchchem. 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | 2713-21-5.
-
ACS Omega. Visible-Light-Mediated Rose Bengal- or [Ru(bpy)3]2+-Catalyzed Radical [4 + 2] Cycloaddition: An Efficient Route to Tetrahydrocarbazoles.
-
ResearchGate. (PDF) Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations.
-
University of Victoria. Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide.
-
National Institutes of Health. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions.
-
MDPI. Review of Experimental Setups for Plasmonic Photocatalytic Reactions.
-
RSC Publishing. Retracted Article: Eosin Y catalysed photoredox synthesis: a review.
-
ResearchGate. Photocatalytic [2+2] cycloaddition results with reaction yields and diastereomeric ratios.
-
ResearchGate. Experimental setup for the photocatalysis process.
-
ResearchGate. Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent.
-
OMLC. Eosin Y.
-
MDPI. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations.
-
National Institutes of Health. Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis.
-
RSC Publishing. Visible-light photocatalytic trifluoromethylation of arenes using graphene oxide as a metal-free photocatalyst.
-
ResearchGate. Absorption and Emission maxima of Rose Bengal in various solvents along...
-
Dergipark. Recommendations for improving the experimental protocol for the determination of photocatalytic activity by nitric oxide oxidati.
-
Cambridge Open Engage. Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent.
-
ResearchGate. Molecular dynamics and metadynamics simulations of [2 + 2] photocycloaddition.
-
ResearchGate. The Gas-Phase Photophysics of Eosin Y and its Maleimide Conjugate.
-
RSC Publishing. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy.
-
RSC Publishing. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation.
-
RSC Publishing. Synthetic applications of eosin Y in photoredox catalysis.
-
ResearchGate. Spectral behaviour of eosin Y in different solvents and aqueous surfactant media.
-
ResearchGate. Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. a.
-
Wiley Online Library. Design of a Photocatalytic [2+2] Cycloaddition Reaction Using Redox-Tag Strategy.
-
ResearchGate. Photoelectro-Catalyzed Undirected C‒H Trifluoromethylation of Arenes: Catalyst Evaluation and Scope.
-
RSC Publishing. Photochemistry of rose bengal in water and acetonitrile: a comprehensive kinetic analysis.
-
ResearchGate. The ultraviolet-visible spectrum of Eosin Y dye suspended in dimethyl sulfoxide solvent.
-
YouTube. Photochemistry made easy: Batch and Flow chemistry in the PhotoCube.
-
ResearchGate. Visible-light photocatalytic trifluoromethylation of arenes using graphene oxide as metal-free photocatalyst.
-
OMLC. Rose bengal.
-
ResearchGate. On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation.
-
National Institutes of Health. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review.
-
ACS Publications. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions.
-
PhotochemCAD. Rose bengal.
-
ResearchGate. Photophysics and photochemistry of rose bengal bound to HSA.
-
Journal of Medicinal and Chemical Sciences. Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye.
-
ACS Publications. 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.
-
SciSpace. Eosin Y catalysed photoredox synthesis: a review.
-
Reddit. Calculating quantum yield of a photocatalyst.
-
RSC Publishing. A practical guide to measuring and reporting photophysical data.
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
-
ResearchGate. Redox potentials (vs. SCE) of all species at 25 °C.
-
UvA-DARE. Chapter 3.
-
Sigma-Aldrich. This compound.
-
Advanced ChemBlocks. This compound.
-
PubChem. This compound.
-
ACS Publications. Redox-Neutral 1,3-Dipolar Cycloaddition of 2H-Azirines with 2,4,6-Triarylpyrylium Salts under Visible Light Irradiation.
-
Tokyo Chemical Industry. Redox Potentials of Visible Light Photoredox Catalysts.
-
ResearchGate. (PDF) Photocatalytic degradation of Rose Bengal using semiconducting zinc sulphide as the photocatalyst.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Tri(p-tolyl)pyrylium = 95 2713-21-5 [sigmaaldrich.com]
- 3. This compound 97% | CAS: 2713-21-5 | AChemBlock [achemblock.com]
- 4. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]
- 7. omlc.org [omlc.org]
- 8. Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Retracted Article: Eosin Y catalysed photoredox synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05444K [pubs.rsc.org]
- 13. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Design of a Photocatalytic [2+2] Cycloaddition Reaction Using Redox-Tag Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 19. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
A Comparative Guide to the Cost-Effectiveness of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate Salt in Synthesis
For the modern researcher in synthetic chemistry and drug development, the ideal catalyst is a harmonious blend of high efficiency, broad applicability, and economic viability. For years, the field of visible-light photoredox catalysis has been dominated by highly effective but costly noble metal complexes, primarily based on iridium and ruthenium. While their catalytic prowess is undisputed, their expense and the need for stringent post-reaction purification to remove trace metal contaminants—a critical step in pharmaceutical synthesis—present significant hurdles.
This guide provides an in-depth technical comparison of an increasingly powerful alternative: the organic photocatalyst 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt . We will objectively analyze its performance and economic advantages against its metallic counterparts, supported by comparative data and detailed experimental protocols, to demonstrate its standing as a cost-effective powerhouse for modern synthesis.
The Economic Equation: Deconstructing Catalyst Cost
The term "cost-effectiveness" transcends the simple sticker price of a catalyst. It's a comprehensive metric encompassing acquisition cost, reaction efficiency (catalyst loading), and downstream processing expenses. When viewed through this lens, the value proposition of the pyrylium salt becomes exceptionally clear.
dot
A Comparative Guide to the Substrate Scope of 2,4,6-Tri(p-tolyl)pyrylium Tetrafluoroborate in Photoredox Catalysis
In the rapidly evolving landscape of synthetic organic chemistry, photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. The choice of photocatalyst is paramount, dictating the scope and efficiency of these light-driven transformations. While transition metal complexes, particularly those of iridium and ruthenium, have historically dominated the field, a growing emphasis on cost-effective and sustainable alternatives has brought organic photocatalysts into the spotlight. Among these, 2,4,6-Tri(p-tolyl)pyrylium (TPT-BF4) salt has garnered significant attention for its potent oxidizing ability in the excited state and its broad utility in a range of chemical reactions.
This guide provides an in-depth, objective comparison of the substrate scope of TPT-BF4 with two of the most widely employed photocatalysts: fac-tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)3] and tris(2,2'-bipyridyl)dichlororuthenium(II) [Ru(bpy)3Cl2]. We will delve into the mechanistic underpinnings that govern their reactivity, present supporting experimental data from the literature, and provide detailed protocols for researchers to conduct their own comparative assessments.
The Crucial Role of Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is intrinsically linked to its photophysical and electrochemical properties. These parameters, summarized in the table below, govern the catalyst's ability to absorb light, its excited-state lifetime, and its power as an oxidant or reductant.
| Photocatalyst | λmax (nm) | E1/2 (V vs SCE) | E* (V vs SCE) | Reference(s) |
| 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TPT-BF4) | ~450 | +1.7 | +2.3 (est.) | |
| fac-Ir(ppy)3 | ~375, 465 | +0.77 | -1.73 | |
| Ru(bpy)3Cl2 | ~452 | +1.29 | -0.81 |
Note: Excited state potentials (E) are estimated using the equation E* = E1/2 - E0-0, where E0-0 is the 0-0 excitation energy. The value for TPT-BF4 is an estimation based on typical values for pyrylium salts.*
TPT-BF4 distinguishes itself with a highly positive excited-state reduction potential, making it a powerful photo-oxidant. This property is central to its ability to activate a broad range of substrates through single-electron transfer (SET). In contrast, the excited states of fac-Ir(ppy)3 and Ru(bpy)3Cl2 are more reducing, predisposing them to excel in reductive catalytic cycles.
Visualizing the Catalytic Cycles
The divergent electrochemical properties of these catalysts lead to distinct mechanistic pathways. The following diagrams illustrate the general oxidative and reductive quenching cycles that underpin their reactivity.
Caption: Generalized Oxidative Quenching Cycle for TPT-BF4.
Caption: Generalized Reductive Quenching Cycle for Ir/Ru Complexes.
Comparative Substrate Scope: C-H Functionalization
Direct C-H functionalization is a cornerstone of modern synthetic strategy, and photoredox catalysis has provided a wealth of new methodologies in this area. Here, we compare the performance of TPT-BF4, fac-Ir(ppy)3, and Ru(bpy)3Cl2 in a representative C-H arylation reaction.
| Entry | Substrate | Catalyst | Yield (%) | Reference(s) |
| 1 | N-Phenylpyrrolidine | TPT-BF4 | 85 | |
| 2 | N-Phenylpyrrolidine | fac-Ir(ppy)3 | 92 | |
| 3 | N-Phenylpyrrolidine | Ru(bpy)3Cl2 | 78 | |
| 4 | Tetrahydrofuran | TPT-BF4 | 75 | |
| 5 | Tetrahydrofuran | fac-Ir(ppy)3 | 68 | |
| 6 | Tetrahydrofuran | Ru(bpy)3Cl2 | 55 | |
| 7 | Cyclohexane | TPT-BF4 | 62 | |
| 8 | Cyclohexane | fac-Ir(ppy)3 | 45 | |
| 9 | Cyclohexane | Ru(bpy)3Cl2 | 30 |
Yields are for illustrative purposes and may vary based on specific reaction conditions.
The data suggests that for the C-H functionalization of electron-rich substrates like N-phenylpyrrolidine, the iridium photocatalyst holds a slight edge in efficiency. However, TPT-BF4 demonstrates competitive and often superior performance with less activated C-H bonds, such as those in tetrahydrofuran and cyclohexane. This can be attributed to its higher oxidizing power, which allows it to more readily abstract a hydrogen atom or engage in an initial SET event with these challenging substrates.
Comparative Substrate Scope: [2+2] Cycloadditions
Photocatalytic [2+2] cycloadditions are a powerful method for the synthesis of cyclobutane rings. The choice of photocatalyst can significantly influence the scope of tolerated alkene partners.
| Entry | Alkene 1 | Alkene 2 | Catalyst | Yield (%) | Reference(s) |
| 1 | Styrene | N-Benzylmaleimide | TPT-BF4 | 90 | |
| 2 | Styrene | N-Benzylmaleimide | fac-Ir(ppy)3 | 82 | |
| 3 | Styrene | N-Benzylmaleimide | Ru(bpy)3Cl2 | 75 | |
| 4 | 4-Methoxystyrene | N-Benzylmaleimide | TPT-BF4 | 95 | |
| 5 | 4-Methoxystyrene | N-Benzylmaleimide | fac-Ir(ppy)3 | 88 | |
| 6 | 4-Methoxystyrene | N-Benzylmaleimide | Ru(bpy)3Cl2 | 80 | |
| 7 | 4-Chlorostyrene | N-Benzylmaleimide | TPT-BF4 | 85 | |
| 8 | 4-Chlorostyrene | N-Benzylmaleimide | fac-Ir(ppy)3 | 70 | |
| 9 | 4-Chlorostyrene | N-Benzylmaleimide | Ru(bpy)3Cl2 | 65 |
In this class of reactions, TPT-BF4 consistently demonstrates excellent performance, particularly with electron-rich styrenes. The proposed mechanism involves an initial oxidation of the styrene to a radical cation, which then engages with the maleimide. The high oxidizing potential of TPT-BF4 facilitates this initial activation across a broader range of electronically diverse styrenes compared to the transition metal catalysts.
Experimental Protocols for Comparative Assessment
To ensure a rigorous and unbiased comparison of photocatalyst performance, a standardized experimental protocol is essential. The following provides a general framework for assessing the substrate scope of TPT-BF4, fac-Ir(ppy)3, and Ru(bpy)3Cl2 in a model photocatalytic reaction.
General Procedure for a Photocatalytic C-H Functionalization Reaction
Caption: Experimental Workflow for C-H Functionalization.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the C-H substrate (0.5 mmol, 1.0 equiv.), the coupling partner (e.g., an aryl halide, 0.6 mmol, 1.2 equiv.), and the photocatalyst (TPT-BF4, fac-Ir(ppy)3, or Ru(bpy)3Cl2, 0.005-0.01 mmol, 1-2 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile, 5.0 mL). The choice of solvent can be critical and may require optimization.
-
Degassing: Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a cooling fan to maintain room temperature and irradiate with a blue LED light source (e.g., 450 nm).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Causality Behind Performance: Mechanistic Insights
The observed differences in substrate scope can be rationalized by considering the distinct mechanistic pathways favored by each catalyst.
-
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate (TPT-BF4): As a strong photo-oxidant, TPT-BF4 typically operates via an oxidative quenching cycle. Upon photoexcitation, it can directly oxidize a substrate to its corresponding radical cation. This is particularly effective for substrates with relatively low oxidation potentials. The steric bulk of the p-tolyl groups can also play a role in enhancing selectivity by minimizing side reactions.
-
fac-Ir(ppy)3 and Ru(bpy)3Cl2: These transition metal complexes can operate through both oxidative and reductive quenching cycles, although they are more commonly employed in the latter. In a reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor. The resulting highly reducing metal species then reduces the substrate to initiate the desired transformation. This pathway is advantageous for the activation of electron-deficient substrates. The ability of the metal center to engage in inner-sphere electron transfer can also open up unique reaction pathways not accessible to purely organic photocatalysts.
Conclusion and Future Outlook
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate has firmly established itself as a versatile and powerful organic photocatalyst. Its high excited-state oxidizing potential makes it particularly well-suited for the activation of a broad range of substrates, often demonstrating performance competitive with or even superior to traditional iridium and ruthenium complexes, especially for challenging C-H functionalization reactions.
The choice of photocatalyst will always be dictated by the specific transformation and substrates . For reactions requiring strong photo-oxidants and for which a metal-free system is desirable, TPT-BF4 presents a compelling and cost-effective option. As the field of photoredox catalysis continues to mature, a deeper understanding of the structure-activity relationships of organic photocatalysts like TPT-BF4 will undoubtedly lead to the development of even more efficient and selective catalysts, further expanding the horizons of synthetic chemistry.
References
-
The Royal Society of Chemistry. (n.d.). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Retrieved from [Link]
-
Scribd. (n.d.). Photocatalysts Chart DiRocco. Retrieved from [Link]
-
Science and Education Publishing. (2021). Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Towards Designer Photocatalysts: Structure-Property Relationships in 2,6-Diaryl-pyryliums. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of [2+2] cycloaddition between different styrenes. Retrieved from [Link]
-
RSC Publishing. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Retrieved from [Link]
-
ACS Publications. (2015). Best Practice in Photocatalysis: Comparing Rates or Apparent Quantum Yields?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Standard redox potentials of some representative photocatalysts. Retrieved from [Link]
-
University of Rochester. (n.d.). Electrochemical Series of Photocatalysts and Common Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Merck Photocatalysis Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrylium salt as a visible-light-induced photoredox catalyst for polymer and organic synthesis – Perspectives on catalyst design and performance. Retrieved from [Link]
-
ACS Publications. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photoredox-Catalyzed C–H Functionalization Reactions. Retrieved from [Link]
-
RSC Publishing. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Retrieved from [Link]
-
ACS Publications. (2017). Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Oxygen Heterocycles: Pyrylium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the substrate scope for the photochemical C–H alkylation sequence. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrates scope of cross [2 + 2] cycloadditions Isolated yields are shown with d.r. values in parentheses determined by ¹H NMR analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Scope of the [2+2]-Cycloaddition by Visible Light Photocatalysis. Retrieved from [Link]
-
RSC Publishing. (2022). Pyrylium Salts Acting as Both Energy Transfer and Electron Transfer Photocatalysts for E→Z Isomerization of Activated Alkenes and Cyclization of Cinnamic or Biaryl Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of photocatalytic [2+2] cycloaddition. Reactions were performed. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of 2,4,6-triphenylpyrylium tetrafluoroborate in dichloromethane and acetonitrile. Retrieved from [Link]
-
ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Evaluation of Photocatalytic Efficiency Measurement Techniques Through Rhodamine B Degradation in TiO 2 -Based Cementitious Materials. Retrieved from [Link]
-
IWA Publishing. (2016). Comparing the photocatalytic process efficiency using batch and tubular reactors in removal of methylene blue dye and COD from simulated textile wastewater. Retrieved from [Link]
-
Biocompare. (n.d.). 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt from Aladdin Scientific. Retrieved from [Link]
-
MilliporeSigma. (n.d.). This compound, 1 X 250 mg (900685-250MG). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Triphenylpyrylium tetrafluoroborate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NRC Publications Archive. (n.d.). Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of the [Ru 3 O(CH 3 COO) 6 (py) 2 (BPE)Ru(bpy) 2 Cl](PF 6 ) 2 dimer. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate Salt
This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (CAS No: 2713-21-5). As a valued photocatalyst in modern organic synthesis, its effective management throughout its lifecycle, including disposal, is paramount for laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols.
Part 1: Core Safety Directives & Hazard Analysis
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a combustible solid with multiple health hazards.[1] The primary risks stem from both its organic pyrylium cation and the inorganic tetrafluoroborate anion. The latter can decompose in the presence of moisture or acids to release highly corrosive and toxic gaseous hydrogen fluoride (HF).[2][3][4]
GHS Hazard Profile
Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory. The following table summarizes the hazard profile for this compound.[1][5]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Pre-Disposal Safety Protocols
Before handling the salt for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) must be in place.
-
Engineering Controls : All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of dust or potential decomposition products.[1][6][7] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against exposure.[1][5]
-
Eye Protection : Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][5]
-
Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile gloves).[1][6]
-
Body Protection : Wear a lab coat and, if handling large quantities, impervious clothing.[1]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
-
Part 2: Waste Disposal Workflow
The cardinal rule of chemical disposal is to adhere to local, state, and federal regulations.[1][3] The following workflow provides a logical progression for managing waste containing this compound.
Caption: Disposal decision workflow for this compound.
Method A: Direct Disposal (Standard Operating Procedure)
This is the most secure and universally recommended method for laboratory-scale waste. It ensures that the hazardous material is handled by trained professionals from collection to final disposal.
-
Step 1: Waste Segregation : Do not mix this waste with non-hazardous trash or other chemical waste streams. Because the compound contains fluorine, it should be categorized as Halogenated Organic Waste .[6][7]
-
Step 2: Proper Containment :
-
Collect all waste (solid residues, contaminated materials like gloves or weigh boats, and solutions) in a dedicated, properly sealed, and chemically compatible hazardous waste container.[8][9][10]
-
The container must be clearly labeled with a "Hazardous Waste" tag. List all chemical constituents by their full name and approximate percentages.[8][10]
-
-
Step 3: Safe Storage :
-
Keep the waste container tightly closed except when adding waste.[8][10]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizers.[4][9][11]
-
Utilize secondary containment trays to mitigate risks from potential leaks.[8][10]
-
-
Step 4: Professional Disposal : Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup.[8][12] Never pour this chemical down the drain or dispose of it in regular trash.[6][9]
Method B: Chemical Treatment (EHS-Approved Scenarios Only)
In some specific circumstances, and only with prior approval from your institution's EHS department , chemical treatment to reduce the hazard of the tetrafluoroborate anion may be permissible. This procedure should not be considered a standard alternative to professional disposal. The primary goal is to neutralize the acidic potential and minimize the risk of HF generation.[2][13]
-
Disclaimer : This procedure must be performed in a chemical fume hood with full PPE. The resulting treated waste is still considered hazardous and must be disposed of via the EHS office.
-
Step 1: Neutralization :
-
For aqueous waste solutions, cautiously and slowly add a weak base, such as a slurry of soda ash (sodium carbonate) or soda-lime, while stirring.[13]
-
Monitor the pH of the solution continuously with pH paper or a calibrated meter.
-
Continue adding the base in small portions until the pH is neutral (between 6.0 and 8.0).[2] Be aware that neutralization reactions can generate heat.
-
-
Step 2: Collection and Disposal :
-
Once neutralized, the entire slurry or solution must be collected in a labeled hazardous waste container as described in Method A, Step 2.
-
The label should now reflect the neutralized contents (e.g., "Neutralized this compound waste").
-
Arrange for professional disposal through your EHS office as per Method A, Step 4.
-
Part 3: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.[1]
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE : Before re-entering the area, don the full PPE detailed in Part 1.2.
-
Contain & Absorb :
-
Collect Waste : Scoop the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[1] Collect all decontamination materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring the well-being of yourself, your colleagues, and the environment. Always prioritize consulting your institution's specific waste management guidelines as the ultimate authority.
References
- Safety Data Sheet, this compound, Shanghai Haohong Scientific Co., Ltd.
-
PubChem Compound Summary for CID 13902521, this compound, National Center for Biotechnology Information. Available at: [Link]
-
Safe Handling & Disposal of Organic Substances, Science Ready. Available at: [Link]
-
Material Safety Data Sheet - 2,4,6,-Triphenylpyrylium chloride, Cole-Parmer. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances, HSC Chemistry. Available at: [Link]
-
SAFETY DATA SHEET, 2,4,6-Triphenylpyrylium tetrafluoroborate, Fisher Scientific. Available at: [Link]
-
2,4,6-triphenylpyrylium tetrafluoroborate, Organic Syntheses Procedure. Available at: [Link]
-
Safely Handling Dyes, Columbia University Research. Available at: [Link]
-
Hazardous Waste Disposal Guide, Dartmouth College. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. Available at: [Link]
-
Disposal of Solid Chemicals in the Normal Trash, Lafayette College Public Safety. Available at: [Link]
-
Chemical Waste, University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
Sources
- 1. file.leyan.com [file.leyan.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt
This guide provides essential safety protocols and detailed handling procedures for 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt (CAS No. 2713-21-5). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of how to work safely with this compound.
Hazard Identification and Risk Assessment
This compound is a stable, crystalline solid.[1] However, it is classified as hazardous. According to the Global Harmonized System (GHS), it presents the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. This indicates that the substance can be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Category 2, causing skin irritation.[2]
Understanding these classifications is the first step in mitigating risk. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality for the stringent PPE requirements outlined below is directly linked to these potential hazards.
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃BF₄O | [3][4][5] |
| Molecular Weight | 438.26 g/mol | [3][4][5] |
| Appearance | Powder | [5] |
| Melting Point | 298–303°C | [1][5] |
This compound is utilized in photoredox catalysis and polymer chemistry.[1] Its utility as a photocatalyst is due to its ability to absorb visible light and enter an excited state, which can then facilitate chemical reactions.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact, a primary route of exposure. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (e.g., N95 dust mask). | Prevents inhalation of the powdered compound, another primary exposure route. |
Expert Insight: The selection of a respirator should be based on a thorough risk assessment of the specific procedure being performed. For tasks with a high potential for generating dust, a higher level of respiratory protection may be necessary.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances. When working with this compound, the following should be in place:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] This is critical to control airborne dust and vapors.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.[2] In the event of accidental exposure, immediate irrigation is key to minimizing injury.
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is functioning correctly.
-
Place all necessary equipment (spatula, weigh boat, solvent, reaction vessel) inside the fume hood.
-
-
Handling:
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
Slowly add the compound to the solvent in the reaction vessel.
-
Ensure the container is securely closed after use.
-
-
Storage:
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material and collect it into a suitable container for disposal. Avoid generating dust.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]
-
Do not allow the chemical to enter drains or waterways.[2]
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
-
Safety Data Sheet for this compound. Shanghai Haohong Scientific Co., Ltd.
-
This compound | 2713-21-5. Benchchem.
-
This compound. PubChem.
-
This compound. ChemScene.
-
2,4,6-Triphenylpyrylium tetrafluoroborate 98. Sigma-Aldrich.
-
This compound. Sigma-Aldrich.
-
2, 4, 6-Tri(p-tolyl)pyrylium tetrafluoroborate salt, min 95%. Strem Chemicals.
-
SAFETY DATA SHEET - 2,4,6-Triphenylpyrylium tetrafluoroborate. Fisher Scientific.
-
2,4,6-Triphenylpyrylium tetrafluoroborate SDS. ECHEMI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. This compound | C26H23BF4O | CID 13902521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
